molecular formula C7H5N3O2 B021905 6-Nitroindazole CAS No. 7597-18-4

6-Nitroindazole

Cat. No.: B021905
CAS No.: 7597-18-4
M. Wt: 163.13 g/mol
InChI Key: ORZRMRUXSPNQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitroindazole, also known as this compound, is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >24.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56816. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-2-1-5-4-8-9-7(5)3-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZRMRUXSPNQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884407
Record name 1H-Indazole, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7597-18-4
Record name 6-Nitroindazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7597-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitroindazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitro-1H-indazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Nitro-1H-indazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indazole, 6-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indazole, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitroindazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Mechanism of Action of 6-Nitroindazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitroindazole is a chemical compound recognized primarily for its role as an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of the critical signaling molecule, nitric oxide (NO). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on NOS isoforms, the molecular basis of this inhibition, and a secondary, NOS-independent mechanism of action. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the pertinent biological pathways and experimental workflows to support further research and drug development efforts.

Core Mechanism of Action: Nitric Oxide Synthase Inhibition

The principal mechanism of action of this compound is the inhibition of nitric oxide synthase (NOS). NOS enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process. There are three main isoforms of NOS: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). This compound has been shown to inhibit these isoforms with varying degrees of potency.

Inhibitory Potency and Selectivity

Quantitative analysis of the inhibitory activity of this compound reveals its effects on different NOS isoforms. The half-maximal inhibitory concentration (IC50) values are a standard measure of inhibitor potency.

NOS IsoformSource Organism/Cell LineIC50 Value (µM)
Neuronal NOS (nNOS)Bovine Brain (Ca2+/Calmodulin-dependent)40
Inducible NOS (iNOS)Murine Macrophages (RAW 264.7)56
Endothelial NOS (eNOS)Bovine EndotheliumData not available
Molecular Mechanism of NOS Inhibition

The precise molecular mechanism of this compound's inhibitory action on NOS is believed to involve interaction with the heme-iron complex within the enzyme's active site. This is a common mechanism for many indazole-based NOS inhibitors. For the closely related isomer, 7-Nitroindazole, the mechanism has been characterized as competitive inhibition with respect to both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (B1682763) (BH4). It is plausible that this compound shares a similar dual competitive inhibitory mechanism.

The proposed mechanism involves this compound binding to the active site of NOS, thereby preventing the binding of L-arginine and BH4, both of which are crucial for the synthesis of nitric oxide.

Signaling Pathway of Nitric Oxide Synthase

The following diagram illustrates the general signaling pathway for nitric oxide synthesis, which is the primary target of this compound.

NOS_Signaling_Pathway cluster_activation Upstream Activation cluster_nos_reaction NOS Catalytic Cycle cluster_inhibition Inhibition CaM Calmodulin Ca_CaM Ca²⁺/Calmodulin Complex CaM->Ca_CaM Ca2 Ca²⁺ Ca2->CaM nNOS nNOS / eNOS Ca_CaM->nNOS Activates NO Nitric Oxide (NO) nNOS->NO L_Cit L-Citrulline nNOS->L_Cit iNOS iNOS iNOS->NO iNOS->L_Cit L_Arg L-Arginine L_Arg->nNOS L_Arg->iNOS BH4 Tetrahydrobiopterin (BH4) BH4->nNOS BH4->iNOS O2 O₂ O2->nNOS O2->iNOS NADPH NADPH NADPH->nNOS NADPH->iNOS 6_Nitroindazole This compound 6_Nitroindazole->nNOS Inhibits 6_Nitroindazole->iNOS Inhibits

Figure 1: Nitric Oxide Synthesis and Inhibition by this compound.

Secondary Mechanism of Action: NOS-Independent Smooth Muscle Relaxation

Interestingly, this compound exhibits a secondary mechanism of action involving the relaxation of smooth muscle that is independent of NOS inhibition.[1] Studies have demonstrated that this compound can induce concentration-dependent relaxation in various smooth muscle tissues, even in the presence of NOS blockade or after the removal of the endothelium.[1]

The precise molecular mechanism underlying this NOS-independent vasodilation is not yet fully elucidated. Potential mechanisms could involve the modulation of ion channels, such as potassium channels, in vascular smooth muscle cells, or interference with cyclic guanosine (B1672433) monophosphate (cGMP) signaling downstream of nitric oxide. Further investigation is required to fully characterize this aspect of this compound's activity.

Experimental Protocols

In Vitro Nitric Oxide Synthase Inhibition Assay (Griess Assay)

This protocol outlines a method to determine the inhibitory effect of this compound on NOS activity by quantifying the production of nitrite (B80452), a stable and quantifiable breakdown product of NO.

Materials:

  • Recombinant nNOS, iNOS, or eNOS

  • L-arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) (cofactor)

  • Calmodulin and CaCl₂ (for nNOS and eNOS activation)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Prepare a reaction mixture containing L-arginine, NADPH, BH4, and, if applicable, calmodulin and CaCl₂ in the assay buffer.

    • Prepare a sodium nitrite standard curve (0-100 µM) in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add the serially diluted this compound solutions or vehicle control (DMSO in assay buffer).

    • Add the NOS enzyme to each well.

    • Initiate the reaction by adding the reaction mixture.

  • Incubation:

    • Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).

  • Nitrite Detection:

    • Stop the reaction by adding Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light, allowing for color development.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in each well using the sodium nitrite standard curve.

    • Determine the percentage of NOS inhibition for each concentration of this compound and calculate the IC50 value.

Experimental Workflow for Determining IC50

The following diagram illustrates a typical workflow for determining the IC50 value of this compound.

IC50_Workflow A Prepare Serial Dilutions of this compound C Add this compound to Assay Wells A->C B Set up NOS Assay (Enzyme, Substrate, Cofactors) B->C D Incubate at 37°C C->D E Perform Griess Assay (Measure Nitrite) D->E F Measure Absorbance at 540 nm E->F G Calculate % Inhibition F->G H Plot % Inhibition vs. [this compound] and Determine IC50 G->H

Figure 2: Experimental Workflow for IC50 Determination.

Conclusion

This compound primarily functions as a reversible inhibitor of nitric oxide synthase, with demonstrated activity against both nNOS and iNOS. The likely molecular mechanism involves competitive inhibition at the L-arginine and tetrahydrobiopterin binding sites within the enzyme's active site. Additionally, this compound possesses a secondary, NOS-independent vasodilatory effect, the mechanism of which warrants further investigation. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the fields of pharmacology and drug development to further explore the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating its inhibitory effect on eNOS to fully characterize its selectivity profile and on unraveling the molecular basis of its NOS-independent smooth muscle relaxation.

References

6-Nitroindazole: A Technical Guide to its Function as a Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitroindazole is a heterocyclic organic compound that has garnered significant interest within the scientific community for its role as an inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response. The production of NO is catalyzed by three distinct isoforms of the NOS enzyme: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). Dysregulation of NO production is implicated in numerous diseases, making NOS isoforms attractive therapeutic targets. This technical guide provides an in-depth overview of this compound as a NOS inhibitor, detailing its inhibitory profile, mechanism of action, relevant experimental protocols, and its impact on cellular signaling pathways.

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound against NOS isoforms is a critical parameter for its application in research and drug development. While data for its isomer, 7-nitroindazole, is more abundant, a key study has quantified the inhibitory effect of this compound on the inducible isoform of NOS.

InhibitorNOS IsoformEnzyme SourceParameterValue
This compound iNOSMurine Macrophages (interferon-gamma/lipopolysaccharide-inducible)IC5056 µM

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Mechanism of Action

The primary mechanism by which this compound is proposed to inhibit nitric oxide synthase is through competitive inhibition at the enzyme's active site. This is analogous to the well-characterized mechanism of its isomer, 7-nitroindazole. The inhibitor likely competes with the binding of both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (B1682763) (BH4). By occupying the active site, this compound prevents the conversion of L-arginine to L-citrulline and the concurrent production of nitric oxide.

Experimental Protocols

The evaluation of this compound's inhibitory activity on NOS can be performed using established in vitro enzyme assays. The two most common methods are the Griess assay, which measures nitrite (B80452) (a stable breakdown product of NO), and the citrulline assay, which quantifies the co-product of the NOS reaction.

Experimental Workflow for Determining NOS Inhibition

G General Workflow for Assessing NOS Inhibitor Potency start Prepare Reagents: - Purified NOS Isoform (nNOS, eNOS, or iNOS) - L-arginine (substrate) - NADPH, FAD, FMN, BH4 (cofactors) - Calmodulin (for nNOS/eNOS) - this compound stock solution dilutions Prepare Serial Dilutions of this compound start->dilutions setup Set up Assay Plate: - Control wells (no inhibitor) - Blank wells (no enzyme) - Test wells with varying concentrations of this compound dilutions->setup incubation Incubate Reaction Mixture at 37°C setup->incubation measurement Measure NOS Activity incubation->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value measurement->analysis end Assess Isoform Selectivity analysis->end

Caption: A generalized workflow for determining the inhibitory potency of this compound on nitric oxide synthase isoforms.

Detailed Methodology: Griess Assay for Nitrite Quantification

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying nitrite levels.

Materials:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • L-arginine

  • NADPH, FAD, FMN, Tetrahydrobiopterin (BH4)

  • Calmodulin and CaCl₂ (for nNOS and eNOS)

  • This compound

  • Griess Reagent:

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a reaction mixture containing all necessary cofactors and L-arginine in the assay buffer.

    • Prepare a sodium nitrite standard curve (0-100 µM) in the assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the serially diluted this compound solutions. Include control wells with vehicle only.

    • Add the purified NOS enzyme to all wells except the blank.

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection:

    • Add Solution A of the Griess Reagent to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Solution B of the Griess Reagent to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the nitrite concentration in each well using the sodium nitrite standard curve.

    • Plot the percentage of NOS inhibition versus the logarithm of the this compound concentration to determine the IC50 value.

Detailed Methodology: L-Citrulline Assay

This assay measures the co-product of the NOS reaction, L-citrulline, typically using radiolabeled L-arginine.

Materials:

  • Purified NOS enzyme

  • Assay Buffer

  • [³H]-L-arginine

  • NADPH, FAD, FMN, BH4

  • Calmodulin and CaCl₂ (for nNOS and eNOS)

  • This compound

  • Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Similar to the Griess assay, set up reactions in microcentrifuge tubes with varying concentrations of this compound, enzyme, and cofactors.

    • Initiate the reaction by adding a mixture of L-arginine and [³H]-L-arginine.

    • Incubate at 37°C for a defined period.

  • Separation of L-Citrulline:

    • Stop the reaction by adding ice-cold Stop Buffer.

    • Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will flow through.

    • Elute the [³H]-L-citrulline from the column.

  • Quantification:

    • Add the eluate to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]-L-citrulline produced in each reaction.

    • Determine the percent inhibition at each concentration of this compound and calculate the IC50 value.

Signaling Pathways Affected by this compound

By inhibiting nitric oxide synthase, this compound directly impacts the nitric oxide signaling pathway. The primary downstream effector of NO is soluble guanylate cyclase (sGC).

G Impact of this compound on the NO/cGMP Signaling Pathway cluster_NOS Nitric Oxide Synthase cluster_downstream Downstream Signaling L_Arginine L-Arginine NOS NOS (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive activates Inhibitor This compound Inhibitor->NOS sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects phosphorylates targets

The Diverse Biological Activities of 6-Nitroindazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the antiparasitic, anticancer, and enzyme-inhibiting properties of 6-nitroindazole derivatives, complete with quantitative data, detailed experimental protocols, and pathway visualizations to guide future drug discovery and development.

The indazole scaffold is a privileged structure in medicinal chemistry, and the addition of a nitro group at the 6-position gives rise to a class of compounds with a remarkable breadth of biological activities. These this compound derivatives have demonstrated significant potential as therapeutic agents, exhibiting potent antileishmanial, anticancer, and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of these activities, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows to support researchers, scientists, and drug development professionals in this field.

Antiparasitic Activity: A Promising Front Against Leishmaniasis and Chagas Disease

Derivatives of this compound have emerged as potent agents against various protozoan parasites. Their mechanism of action is often attributed to the bioreductive activation of the nitro group by parasitic nitroreductase enzymes, leading to the formation of cytotoxic radical species that damage parasitic cells.

Antileishmanial Activity

Numerous studies have highlighted the efficacy of this compound derivatives against different Leishmania species. The inhibitory potency is often dependent on the specific substitutions on the indazole core.

Table 1: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives [1]

CompoundLeishmania SpeciesIC50 (µM)
4 L. infantum5.53
5 L. infantum4
7 L. infantum117
10 L. infantum62
11 L. infantum6
11 L. tropica76
12 L. infantum36.33
13 L. infantum110
13 L. major38
13 L. tropica186

IC50: The half maximal inhibitory concentration.

The data indicates that substitutions on the 3-chloro-6-nitro-1H-indazole scaffold significantly influence antileishmanial activity, with some derivatives showing potent and species-specific inhibition.[1]

Trypanocidal Activity

Beyond leishmaniasis, nitroindazole derivatives have shown promise in combating Trypanosoma cruzi, the causative agent of Chagas disease.

Table 2: Trypanocidal Activity of 5-Nitroindazole (B105863) Derivatives against Trypanosoma cruzi [2]

CompoundParasite StageIC50 (µM)
16 Epimastigotes0.49
16 Intracellular amastigotes0.41
24 Epimastigotes5.75
24 Intracellular amastigotes1.17

These compounds, while being 5-nitroindazole derivatives, provide a strong rationale for investigating the potential of this compound analogues in this context.

Anticancer Activity: Targeting Proliferation and Inducing Cell Cycle Arrest

The antiproliferative properties of this compound derivatives have been investigated against a range of cancer cell lines. The mechanism of action often involves the disruption of critical cellular processes, such as cell cycle progression.

Table 3: Antiproliferative Activity of 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivatives [3][4]

CompoundCancer Cell LineIC50 (µM)
11a NCI-H460 (Lung Carcinoma)5-15
11b NCI-H460 (Lung Carcinoma)5-15
12a NCI-H460 (Lung Carcinoma)5-15
12b NCI-H460 (Lung Carcinoma)5-15

Research has shown that certain 6-substituted aminoindazole derivatives, derived from 6-nitroindazoles, can induce cell cycle arrest at the G2/M phase in human colorectal cancer cells (HCT116), highlighting a potential mechanism for their anticancer effects.[5]

anticancer_mechanism 6-Nitroindazole_Derivative This compound Derivative Cellular_Uptake Cellular Uptake 6-Nitroindazole_Derivative->Cellular_Uptake Metabolic_Activation Metabolic Activation (potential) Cellular_Uptake->Metabolic_Activation Target_Interaction Interaction with Cellular Targets Metabolic_Activation->Target_Interaction Cell_Cycle_Proteins Cell Cycle Regulatory Proteins Target_Interaction->Cell_Cycle_Proteins G2_M_Arrest G2/M Phase Cell Cycle Arrest Cell_Cycle_Proteins->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity for certain this compound derivatives.

Antibacterial Activity

Certain 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have also been evaluated for their antibacterial properties, with some showing activity against Neisseria gonorrhoeae.

Table 4: Antibacterial Activity of 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivatives [3]

CompoundBacteriumMIC (µg/mL)
12a N. gonorrhoeae250
13b N. gonorrhoeae62.5

MIC: Minimum Inhibitory Concentration.

Enzyme Inhibition: Targeting Nitric Oxide Synthase

A significant area of research for nitroindazole derivatives has been their ability to inhibit nitric oxide synthase (NOS), an enzyme involved in the production of the signaling molecule nitric oxide (NO). Notably, 7-nitroindazole (B13768) is a well-characterized selective inhibitor of neuronal NOS (nNOS). While much of the literature focuses on the 7-nitro isomer, this compound has also been shown to be a potent inhibitor of NOS and can induce smooth muscle relaxation, though this effect may be independent of NOS inhibition in some tissues.[6][7]

nNOS_Inhibition cluster_NOS_Reaction Nitric Oxide Synthase (NOS) Catalyzed Reaction L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate L-Citrulline L-Citrulline NOS->L-Citrulline Product NO Nitric Oxide (NO) NOS->NO Product This compound This compound This compound->NOS Inhibitor synthesis_workflow Start Starting Materials (e.g., this compound precursor) Reaction1 Reaction Step 1 (e.g., Cycloaddition) Start->Reaction1 Purification1 Purification (e.g., Column Chromatography) Reaction1->Purification1 Characterization1 Characterization (e.g., NMR, Mass Spec) Purification1->Characterization1 Final_Product Final this compound Derivative Characterization1->Final_Product

References

A Technical Guide to 6-Nitroindazole Structural Analogs as Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives showing a wide range of biological activities. The addition of a nitro group to this scaffold, creating nitroindazoles, profoundly influences the molecule's electronic and biological properties. 6-Nitroindazole and its structural analogs have garnered substantial interest as potent inhibitors of nitric oxide synthases (NOS), the enzymes responsible for producing nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and immune responses. However, its overproduction by NOS is implicated in numerous pathological conditions, such as neurodegenerative diseases, inflammation, and septic shock.

This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their mechanism of action, structure-activity relationships (SAR), quantitative inhibitory data, and the experimental protocols used for their evaluation.

Mechanism of Action: Nitric Oxide Synthase Inhibition

This compound and its analogs primarily exert their effects by inhibiting the activity of the three main NOS isoforms:

  • Neuronal NOS (nNOS or NOS-1): Found in nervous tissue, its over-activation is linked to neurotoxicity.

  • Endothelial NOS (eNOS or NOS-3): Primarily in blood vessels, crucial for regulating blood pressure.

  • Inducible NOS (iNOS or NOS-2): Expressed by immune cells during inflammation; produces large, cytotoxic amounts of NO.

These compounds typically act as competitive inhibitors, binding to the enzyme's active site. For instance, 7-Nitroindazole (B13768) (a well-studied analog) competes with both the substrate L-arginine and the essential cofactor tetrahydrobiopterin (B1682763) (H4B).[1] The selectivity of these analogs for different NOS isoforms is a key aspect of their therapeutic potential, as isoform-specific inhibition can minimize off-target effects. For example, selective nNOS inhibitors are sought for neuroprotective applications without causing the hypertensive effects associated with eNOS inhibition.[2][3]

Signaling Pathway of Nitric Oxide

The following diagram illustrates the canonical nitric oxide signaling pathway that is targeted by this compound and its analogs.

Nitric_Oxide_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO + O2, NADPH L_Citrulline L-Citrulline NOS->L_Citrulline Inhibitor This compound Analogs Inhibitor->NOS sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active Response Physiological Response (e.g., Vasodilation, Neurotransmission) cGMP->Response

Caption: Inhibition of the Nitric Oxide (NO) signaling pathway by this compound analogs.

Structure-Activity Relationships (SAR)

The biological activity and isoform selectivity of nitroindazole analogs are highly dependent on the substitution pattern on the indazole ring.[4]

  • Position of the Nitro Group: The location of the nitro group is a critical determinant of activity. 7-nitroindazole is a well-established and relatively selective inhibitor of nNOS.[4][5][6] In contrast, 5- and this compound derivatives have often been explored for antimicrobial and antiparasitic activities.[4]

  • Substitution at Position 1: Alkylation or introduction of other functional groups at the N1 position can modulate potency and pharmacokinetic properties. Syntheses often involve the alkylation of the 6-nitro-1H-indazole core.[7]

  • Substitution at Position 3: Introducing substituents at the C3 position can significantly enhance inhibitory effects. For example, adding a bromine atom at the C3 position of a 7-nitroindazole analog was found to increase its inhibitory potency tenfold.[8]

Derivatives of this compound have been synthesized to create a variety of compounds, including isoxazolines, 1,2,3-triazoles, and thiazolidinones, in efforts to explore their therapeutic potential against various diseases, including leishmaniasis and cancer.[9][10][11]

Quantitative Data: NOS Inhibition

The inhibitory potency of this compound analogs is typically quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundTargetIC50 (µM)Comments
7-Nitroindazole nNOS (mouse cerebellum)0.47Exhibits anti-nociceptive activity in mice without affecting mean arterial pressure, indicating selectivity for the neuronal isoform.[3]
Various 3-chloro-6-nitro-1H-indazole derivatives Leishmania infantum4 - 117A series of derivatives showed strong to moderate antileishmanial activity against L. infantum.[9]
Various 6-nitro-benzo[g]indazole derivatives NCI-H460 (Lung Carcinoma)5 - 15Certain nitro-based analogs demonstrated significant antiproliferative activity against this cancer cell line.[10]

Experimental Protocols

The evaluation of this compound analogs as NOS inhibitors typically involves measuring the products of the NOS-catalyzed reaction. The most common methods are the L-citrulline conversion assay and the Griess assay, which measures nitrite (B80452), a stable breakdown product of NO.

Protocol: NOS Inhibition Assay (Colorimetric)

This protocol is adapted from common commercially available NOS activity assay kits and relies on the Griess reaction to quantify nitrite production.[12]

Materials:

  • Purified NOS enzyme (e.g., recombinant human nNOS, eNOS, or iNOS)

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • L-Arginine (substrate)

  • NADPH, H4B, FAD, FMN, Calmodulin (cofactors)

  • Test Inhibitor (this compound analog)

  • Griess Reagent 1 (e.g., sulfanilamide (B372717) in acid)

  • Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine in acid)

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm)

Procedure:

  • Prepare Nitrite Standard Curve: Create a series of dilutions of sodium nitrite (e.g., 0-100 µM) in NOS Assay Buffer.

  • Prepare Reaction Mix: Make a master mix containing L-arginine and all necessary cofactors in the NOS Assay Buffer.

  • Plate Setup:

    • Blank: Add NOS Assay Buffer.

    • Standards: Add each nitrite standard dilution.

    • No Inhibitor Control (100% Activity): Add Reaction Mix and vehicle (solvent for the inhibitor).

    • Test Samples: Add Reaction Mix and the desired concentrations of the this compound analog.

  • Initiate Reaction: Add the purified NOS enzyme solution to all wells except the Blank and Standards.

  • Incubation: Mix gently and incubate the plate at 37°C for 30-60 minutes.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent 1 to all wells. Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent 2 to all wells. Incubate for another 5-10 minutes. A purple/magenta color will develop.

  • Measurement: Read the absorbance of the plate at 540 nm.

  • Analysis: Subtract the blank reading, plot the nitrite standard curve, and determine the nitrite concentration in each sample. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value from a dose-response curve.

NOS_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Buffer, Cofactors, Griess) start->prep_reagents prep_plate Set up 96-well Plate (Standards, Controls, Inhibitors) prep_reagents->prep_plate add_enzyme Add NOS Enzyme to Initiate Reaction prep_plate->add_enzyme incubate Incubate at 37°C (30-60 min) add_enzyme->incubate add_griess1 Add Griess Reagent 1 Incubate 5-10 min incubate->add_griess1 add_griess2 Add Griess Reagent 2 Incubate 5-10 min add_griess1->add_griess2 read_abs Read Absorbance at 540 nm add_griess2->read_abs analyze Calculate % Inhibition and IC50 Value read_abs->analyze end_node End analyze->end_node

Caption: Experimental workflow for the determination of NOS inhibition using the Griess assay.
Protocol: Griess Assay for Nitrite in Biological Samples

This protocol provides a general framework for measuring nitrite in samples like cell culture supernatant.[13][14][15]

Procedure:

  • Sample Preparation:

    • Cell Culture Supernatant: Collect supernatant from cell cultures. If the medium contains phenol (B47542) red, use a phenol red-free medium for better results.[13]

    • Serum/Plasma: Deproteinize samples using a spin filter (e.g., 10 kDa cutoff) by centrifuging at 10,000 x g for 10 minutes at 4°C.[15]

  • Standard Curve: Prepare a sodium nitrite standard curve as described in Protocol 5.1.

  • Assay:

    • Pipette 50-100 µL of standards and samples into a 96-well plate.

    • Add 50 µL of Griess Reagent 1 (Sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent 2 (NED solution) to each well and incubate for 5-10 minutes.

  • Measurement: Read absorbance at 540 nm.

  • Calculation: Determine nitrite concentration in the samples by comparing their absorbance to the standard curve.

Griess_Assay_Logic Nitrite Nitrite (NO₂⁻) in Sample Nitrite->invis1 Griess1 Griess Reagent 1 (Sulfanilamide in Acid) Griess1->invis1 Diazonium Diazonium Salt (Intermediate) Diazonium->invis2 Griess2 Griess Reagent 2 (NED) Griess2->invis2 AzoDye Azo Dye (Magenta Color) Measure Measure Absorbance at ~540 nm AzoDye->Measure invis1->Diazonium Diazotization invis2->AzoDye Coupling Reaction

Caption: Logical relationship of the chemical reactions in the Griess assay for nitrite detection.

Conclusion

This compound and its structural analogs represent a versatile class of compounds with significant potential as inhibitors of nitric oxide synthase. Their value lies in the tunability of their structure to achieve desired potency and selectivity against different NOS isoforms. This makes them valuable tools for basic research into the roles of nitric oxide in physiology and disease, as well as promising lead compounds for the development of new therapeutics for a range of conditions, including neurodegenerative disorders, inflammation, and certain cancers. The experimental protocols detailed herein provide a robust framework for the continued evaluation and optimization of these important molecules.

References

6-Nitroindazole: A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of 6-nitroindazole, a key heterocyclic compound in medicinal chemistry. It covers the historical context of its synthesis, detailed experimental protocols for its preparation, and a thorough examination of its physicochemical and spectroscopic properties. Furthermore, this document explores the significant role of the this compound scaffold in the development of therapeutic agents, particularly as kinase inhibitors and antiprotozoal compounds. The underlying mechanisms of action, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the trypanothione (B104310) reductase system in Leishmania, are discussed and visually represented. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Among these, this compound serves as a crucial intermediate and a foundational scaffold for the synthesis of a wide array of biologically active molecules.[2] Its structural features, particularly the presence of a nitro group on the indazole core, provide a handle for further chemical modifications, making it a versatile building block in drug discovery. This guide aims to consolidate the current knowledge on this compound, from its synthesis to its biological significance.

Discovery and Synthesis

While the precise first synthesis of this compound is not easily traced in modern literature, a key development in its efficient preparation was documented in a 1976 patent. This method involves the diazotization of 2-methyl-5-nitroaniline (B49896) followed by an intramolecular cyclization, a process that has become a cornerstone for the synthesis of various substituted indazoles.[3]

Primary Synthetic Route: Diazotization and Cyclization

The most widely recognized and high-yielding method for the synthesis of this compound is the diazotization of 2-methyl-5-nitroaniline in the presence of an acid, followed by intramolecular cyclization.[3][4]

Reaction Scheme:

Experimental Protocol:

A detailed procedure, adapted from analogous syntheses of nitroindazoles, is as follows[5]:

  • Dissolution: Dissolve 2-methyl-5-nitroaniline (1.0 equivalent) in glacial acetic acid.

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. While maintaining the temperature, add a solution of sodium nitrite (B80452) (1.0-1.2 equivalents) in water dropwise.

  • Cyclization: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at room temperature for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or methanol.[5]

A reported yield for this conversion is as high as 96.1%, with a purity of 97.8%.[3][6]

Alternative Synthetic Approaches

Other synthetic strategies for the indazole core include the intramolecular cyclization of arylhydrazones and the reaction of activated halobenzenes with hydrazine.[7] However, the diazotization of substituted o-toluidines remains a preferred method due to the availability of starting materials and often high yields.[7]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical, chemical, and spectroscopic properties of this compound is essential for its application in synthesis and drug design.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₅N₃O₂[8]
Molecular Weight 163.13 g/mol [8]
Melting Point 180-182 °C[9][10]
Appearance White to light yellow powder[10]
Solubility Sparingly soluble in water[11]
pKa Data not readily available[11]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Spectroscopy Key Features Reference
¹H NMR Signals corresponding to the aromatic protons on the indazole ring. The N-H proton typically appears as a broad singlet at a downfield chemical shift.[12][13]
¹³C NMR Resonances in the aromatic region (109-141 ppm) for the carbon atoms of the indazole ring.[13][14]
IR Spectroscopy Characteristic N-H stretching vibration (broad band, 3150-3000 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and C=C/C=N stretching (1620-1450 cm⁻¹).[14][15]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of this compound.[8]

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds targeting a range of diseases.

Kinase Inhibitors and the JAK-STAT Pathway

Derivatives of indazole have been developed as potent inhibitors of Janus kinases (JAKs), which are key enzymes in the JAK-STAT signaling pathway.[16] This pathway is crucial for transducing signals from cytokines and growth factors, and its dysregulation is implicated in inflammatory diseases and cancers.[17][18]

The general mechanism of the JAK-STAT pathway involves the binding of a cytokine to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[19] Indazole-based inhibitors can interfere with this process by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation DNA DNA Nucleus->DNA 6. DNA Binding Gene Gene Expression DNA->Gene 7. Transcription Inhibitor 6-Arylindazole JAK Inhibitor Inhibitor->JAK Inhibition

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of indazole-based compounds.
Antileishmanial Agents and Trypanothione Reductase

Derivatives of this compound have shown promise as antileishmanial agents.[20] A key target for these compounds is trypanothione reductase (TR), an enzyme essential for the redox homeostasis of Leishmania parasites.[21] TR is responsible for reducing trypanothione disulfide to its active dithiol form, which is crucial for defending the parasite against oxidative stress.[22] As this enzyme is absent in humans, it represents an attractive target for selective drug development.[23]

The catalytic cycle of trypanothione reductase involves the transfer of electrons from NADPH to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, and then to a redox-active disulfide bridge in the enzyme. This reduced enzyme then catalyzes the reduction of trypanothione disulfide. Nitroindazole-based inhibitors can disrupt this process by binding to the enzyme, often at or near the trypanothione or NADPH binding sites, thereby inhibiting its function and leading to parasite death due to oxidative damage.[24][25]

Trypanothione_Reductase_Pathway NADPH NADPH TR_ox Trypanothione Reductase (Oxidized) NADPH->TR_ox e⁻ transfer NADP NADP+ TR_red Trypanothione Reductase (Reduced) TR_ox->TR_red TS2 Trypanothione Disulfide (T[S]₂) TR_red->TS2 e⁻ transfer TSH2 Reduced Trypanothione (T[SH]₂) TS2->TSH2 ROS Reactive Oxygen Species (ROS) TSH2->ROS Neutralizes Detox Detoxification Inhibitor This compound Derivative Inhibitor->TR_ox Inhibition

Figure 2: The trypanothione reductase pathway and its inhibition by this compound derivatives.

Conclusion

This compound is a heterocyclic compound of significant importance in the field of medicinal chemistry. Its efficient synthesis, coupled with its versatile chemical nature, has established it as a valuable scaffold for the development of novel therapeutic agents. The exploration of its derivatives as kinase inhibitors and antiprotozoal agents highlights the potential of this core structure in addressing a range of diseases. Future research will likely continue to uncover new applications and more potent derivatives of this compound, further solidifying its role in drug discovery.

References

6-Nitroindazole: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus, a bicyclic heteroaromatic system, is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide array of pharmacological activities.[1][2] Among its derivatives, 6-nitroindazole has emerged as a critical starting material and a key pharmacophore in the development of novel therapeutic agents.[1] Its unique electronic and structural features, largely influenced by the nitro group at the 6-position, make it a versatile scaffold for designing enzyme inhibitors and other bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, key biological activities, and therapeutic potential of this compound and its derivatives, with a focus on its roles as a nitric oxide synthase (NOS) and indoleamine 2,3-dioxygenase (IDO1) inhibitor.

Physicochemical Properties of this compound

This compound is a pale yellow to orange crystalline solid with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol .[3][4] Its chemical structure and key properties are summarized below.

PropertyValueReference
Molecular Formula C₇H₅N₃O₂[4][5]
Molecular Weight 163.13 g/mol [4][5]
CAS Number 7597-18-4[3][5]
Appearance White to light yellow powder[3]
Melting Point 180-182 °C[3]
Solubility >24.5 µg/mL at pH 7.4[4]
IUPAC Name 6-nitro-1H-indazole[4]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its subsequent derivatization are pivotal for exploring its therapeutic potential. Several synthetic routes have been established, with the cyclization of 5-nitroaniline derivatives being a common and high-yielding approach.[1]

General Synthesis of this compound

A prevalent method involves the diazotization of 2-methyl-5-nitroaniline (B49896) followed by cyclization.[5]

Experimental Protocol: Synthesis of this compound from 2-Methyl-5-nitroaniline [5]

  • Diazotization: 2-methyl-5-nitroaniline is treated with a diazotizing agent, such as tert-butyl nitrite, in an acidic medium like glacial acetic acid. The reaction is typically carried out at a controlled temperature of 0–5°C to manage exothermicity and prevent the degradation of the diazonium intermediate.[1]

  • Cyclization: The resulting diazonium salt undergoes spontaneous intramolecular cyclization to form the indazole ring.

  • Work-up and Purification: The reaction mixture is then processed to isolate the this compound product. This may involve quenching the reaction, extraction with an organic solvent, and purification by column chromatography or recrystallization. A reported yield for this method is as high as 96.1%.[5]

Synthesis of this compound Derivatives

The this compound core can be readily modified to generate a library of derivatives with diverse biological activities. Key functionalization strategies include alkylation at the N1 and N2 positions of the indazole ring and reduction of the nitro group to an amine.[1][6]

Experimental Protocol: N-Alkylation of this compound [6]

  • Reaction Setup: To a solution of a this compound derivative in dry dimethylformamide (DMF), add an excess of potassium carbonate.

  • Alkylation: Add the alkylating agent (e.g., iodomethane, 2.0 equivalents) to the mixture.

  • Heating: Stir the reaction mixture at 60°C for 4 hours.

  • Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate (B1210297) (3 times).

  • Purification: Combine the organic layers, wash with water and brine, concentrate under reduced pressure, and purify by silica (B1680970) gel column chromatography to separate the N1 and N2 isomers.

Experimental Protocol: Reduction of the Nitro Group [6]

  • Catalyst Addition: A solution of the this compound derivative in a suitable solvent (e.g., methanol (B129727) or ethanol) is placed in a hydrogenation vessel containing a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).

  • Filtration and Concentration: The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the corresponding 6-aminoindazole derivative.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound Derivatives 2_methyl_5_nitroaniline 2-Methyl-5-nitroaniline 6_nitroindazole This compound 2_methyl_5_nitroaniline->6_nitroindazole Diazotization & Cyclization N_alkylated_6_nitroindazole N-Alkylated this compound (N1 and N2 isomers) 6_nitroindazole->N_alkylated_6_nitroindazole Alkylation (e.g., Iodomethane, K2CO3) 6_aminoindazole_derivative 6-Aminoindazole Derivative N_alkylated_6_nitroindazole->6_aminoindazole_derivative Reduction (e.g., H2, Pd/C)

Caption: General synthetic workflow for this compound and its key derivatives.

Role as a Nitric Oxide Synthase (NOS) Inhibitor

This compound is recognized for its ability to inhibit nitric oxide synthase (NOS) enzymes, which are responsible for the production of nitric oxide (NO), a crucial signaling molecule in various physiological processes including neurotransmission, vasodilation, and immune responses.[1][3] While it is a weaker inhibitor compared to its isomer, 7-nitroindazole, it still serves as a valuable chemical tool for studying the physiological roles of NO.[1] It is important to note that some studies have shown that this compound can also induce endothelium- and NOS-independent relaxation of smooth muscle in vitro.[7]

Signaling Pathway of NOS Inhibition

G cluster_nos NOS Signaling Pathway and Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO  + O2 Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) NO->Physiological_Effects 6_Nitroindazole This compound 6_Nitroindazole->NOS Inhibition

Caption: Inhibition of nitric oxide synthesis by this compound.

Role as a Scaffold for Indoleamine 2,3-dioxygenase (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan, playing a critical role in immune suppression.[6][8] Overexpression of IDO1 in cancer cells helps them evade the immune system.[8] Consequently, IDO1 has become a significant target for cancer immunotherapy. The indazole scaffold, being a bioisostere of the indole (B1671886) ring of tryptophan, is an excellent starting point for designing IDO1 inhibitors.[6]

Derivatives of 6-aminoindazole have been synthesized and evaluated for their IDO1 inhibitory activity and cytotoxic effects on cancer cell lines.[6]

IDO1 Inhibition and Anticancer Activity
CompoundCell LineIC₅₀ (µM)Reference
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36)HCT116 (human colorectal cancer)0.4 ± 0.3[6]
N-aromatic substituted 6-aminoindazoles (29, 30, 34, 36, 37)A549 (lung cancer), SNU-638 (gastric cancer)0.7 - 10[6]

One notable derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 µM.[6] This compound was also shown to suppress IDO1 protein expression and induce G2/M cell cycle arrest in HCT116 cells.[1]

IDO1 Signaling Pathway in Cancer

G cluster_ido1 IDO1 Pathway in Cancer and Inhibition by 6-Aminoindazole Derivatives Tryptophan L-Tryptophan IDO1 IDO1 (in Cancer Cells) Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine T_Cell_Inhibition T-Cell Inhibition & Immune Evasion Kynurenine->T_Cell_Inhibition 6_Aminoindazole_Derivative 6-Aminoindazole Derivative 6_Aminoindazole_Derivative->IDO1 Inhibition

Caption: Inhibition of the IDO1 pathway by 6-aminoindazole derivatives.

Anticancer and Antileishmanial Activities of this compound Derivatives

Beyond IDO1 inhibition, derivatives of this compound have been investigated for a broader range of anticancer and antimicrobial activities.[9][10]

Antiproliferative Activity

New 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[10] The 6-nitro derivatives, in particular, showed promising activity against the NCI-H460 lung carcinoma cell line, with IC₅₀ values in the low micromolar range.[10]

Compound ClassCell LineIC₅₀ Range (µM)Reference
6-Nitro-benzo[g]indazoles (11a, 11b, 12a, 12b)NCI-H460 (lung carcinoma)5 - 15[10]
Antileishmanial Activity

Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and tested for their activity against different species of Leishmania.[2] These compounds were synthesized via 1,3-dipolar cycloaddition reactions to create hybrid molecules containing both the this compound core and other heterocyclic systems like isoxazoline, 1,2,3-triazole, or isoxazole.[2] Several of these derivatives exhibited moderate to strong activity against Leishmania infantum.[2]

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile scaffold in medicinal chemistry. Its utility extends from a well-established nitric oxide synthase inhibitor to a foundational structure for the development of potent IDO1 inhibitors for cancer immunotherapy. The synthetic tractability of the this compound core allows for extensive chemical modifications, leading to a diverse range of derivatives with promising activities against cancer and infectious diseases like leishmaniasis.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound-based compounds to enhance their therapeutic efficacy and safety profiles. The continued exploration of this privileged scaffold holds significant promise for the discovery of novel drug candidates to address unmet medical needs.

References

Unlocking the Potential: A Technical Guide to the Antiparasitic Properties of 6-Nitroindazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 6-nitroindazole have emerged as a promising class of compounds in the search for novel antiparasitic agents. This technical guide provides a comprehensive overview of the current state of research into the antiparasitic properties of these compounds, with a particular focus on their activity against kinetoplastid parasites such as Leishmania and Trypanosoma cruzi. This document details their mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and development in this critical area of medicinal chemistry.

Introduction

Parasitic diseases continue to pose a significant global health burden, affecting millions of people, particularly in tropical and subtropical regions. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the urgent development of new and effective antiparasitic drugs. Nitroaromatic compounds have long been a cornerstone of antiparasitic chemotherapy, and within this broad class, this compound derivatives are gaining attention for their potent and selective activity. This guide serves as a technical resource for professionals engaged in the discovery and development of novel antiparasitic therapeutics, offering a detailed examination of the chemistry, biology, and experimental evaluation of this compound compounds.

Mechanism of Action: Bioreductive Activation and Oxidative Stress

The primary mechanism of antiparasitic action for this compound compounds is believed to be bioreductive activation, a process that is selective for the parasite over the mammalian host.[1][2] This selectivity is attributed to the presence of specific nitroreductases (NTRs) in parasites, which are absent or have significantly different activities in mammalian cells.[3]

The process begins with the enzymatic reduction of the nitro group on the indazole ring by a parasite-specific Type I nitroreductase.[1][3][4] This is an oxygen-insensitive reaction that involves a series of two-electron reductions, leading to the formation of highly reactive nitroso and hydroxylamine (B1172632) intermediates.[1][3] These reactive metabolites can directly damage cellular macromolecules.

Furthermore, under aerobic conditions, the nitro anion radical can be re-oxidized by molecular oxygen, creating a futile redox cycle that generates superoxide (B77818) anions (O₂⁻).[2] The subsequent cascade of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), induces a state of severe oxidative stress within the parasite.[2][5] Parasites, particularly kinetoplastids, have a limited capacity to neutralize this oxidative onslaught, leading to damage of DNA, proteins, and lipids, and ultimately, parasite death.[2][5]

Mechanism_of_Action This compound This compound NTR Parasite Nitroreductase (Type I) This compound->NTR Reduction Reactive_Intermediates Nitroso & Hydroxylamine Intermediates NTR->Reactive_Intermediates Macromolecular_Damage Damage to DNA, Proteins, Lipids Reactive_Intermediates->Macromolecular_Damage Redox_Cycling Redox Cycling Reactive_Intermediates->Redox_Cycling Parasite_Death Parasite Death Macromolecular_Damage->Parasite_Death O2_radical O₂⁻ Redox_Cycling->O2_radical e- transfer O2 O₂ O2->Redox_Cycling ROS ROS Cascade (H₂O₂, •OH) O2_radical->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Parasite_Death

Bioreductive activation of this compound compounds.

Quantitative Data: In Vitro Antiparasitic Activity

The following tables summarize the in vitro activity of various this compound derivatives against different parasite species. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting parasite growth.

Table 1: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives [6]

Compound IDLeishmania infantum IC₅₀ (µM)Leishmania major IC₅₀ (µM)Leishmania tropica IC₅₀ (µM)
4 5.53>200>200
5 4>200>200
7 117>200>200
10 62>200>200
11 6>20076
12 36.33>200>200
13 11038186
Glucantime >200>200>200

Table 2: Antileishmanial Activity of Indazole-Pyrone Hybrids

Compound IDLeishmania donovani (Axenic Amastigotes) IC₅₀ (µM)Leishmania donovani (Intramacrophage Amastigotes) IC₅₀ (µM)
6f 2.48 ± 1.022.25 ± 1.89

Note: Data for 6f is presented as mean ± standard deviation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of antiparasitic compounds. The following sections provide methodologies for key in vitro and in vivo assays.

In Vitro Leishmania Promastigote Susceptibility Assay

This assay determines the direct effect of the compounds on the extracellular, motile form of the parasite.

Materials:

  • Leishmania species (e.g., L. infantum, L. major) promastigotes in logarithmic growth phase.

  • Complete culture medium (e.g., M199 or RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and other necessary nutrients.

  • This compound compounds dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • 96-well microtiter plates.

  • Resazurin (B115843) solution.

  • Plate reader (fluorometer or spectrophotometer).

Procedure:

  • Harvest log-phase promastigotes and adjust the concentration to 1 x 10⁶ parasites/mL in fresh culture medium.

  • Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with parasites and medium only (negative control) and a reference drug (e.g., Amphotericin B).

  • Incubate the plates at the appropriate temperature (e.g., 26°C) for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-24 hours.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the compound concentration using a suitable software.

In Vitro Leishmania Intracellular Amastigote Assay

This assay evaluates the efficacy of the compounds against the clinically relevant intracellular form of the parasite.

Materials:

  • Peritoneal macrophages from mice (e.g., BALB/c) or a macrophage-like cell line (e.g., J774).

  • Stationary-phase Leishmania promastigotes.

  • Complete culture medium for macrophages (e.g., RPMI 1640 with FBS).

  • This compound compounds.

  • Giemsa stain.

  • Microscope.

Procedure:

  • Seed macrophages in 96-well plates or on coverslips in 24-well plates and allow them to adhere overnight.

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • Incubate for 4-24 hours to allow for phagocytosis.

  • Wash the cells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of the this compound compounds.

  • Incubate for an additional 72 hours.

  • Fix the cells with methanol (B129727) and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Calculate the IC₅₀ values based on the reduction in the number of intracellular amastigotes compared to untreated controls.

In_Vitro_Workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay P_Start Log-phase Promastigotes P_Compound Add this compound Compounds P_Start->P_Compound P_Incubate Incubate 72h P_Compound->P_Incubate P_Resazurin Add Resazurin P_Incubate->P_Resazurin P_Read Measure Viability P_Resazurin->P_Read A_Start Adherent Macrophages A_Infect Infect with Promastigotes A_Start->A_Infect A_Wash Wash A_Infect->A_Wash A_Compound Add this compound Compounds A_Wash->A_Compound A_Incubate Incubate 72h A_Compound->A_Incubate A_Stain Fix & Giemsa Stain A_Incubate->A_Stain A_Count Microscopic Count A_Stain->A_Count

General workflow for in vitro antileishmanial assays.

In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

Animal models are essential for evaluating the in vivo efficacy of promising antiparasitic compounds.

Materials:

  • BALB/c mice.

  • Leishmania major or Leishmania amazonensis promastigotes.

  • This compound compounds formulated for in vivo administration (e.g., in a solution with DMSO and Tween 80).

  • Calipers for lesion measurement.

  • Equipment for parasite load quantification (e.g., qPCR).

Procedure:

  • Infect BALB/c mice in the footpad or the base of the tail with stationary-phase promastigotes.

  • Allow the lesions to develop to a measurable size.

  • Randomly assign mice to treatment groups: vehicle control, positive control (e.g., Amphotericin B), and different doses of the this compound compound.

  • Administer the treatment via the desired route (e.g., oral, intraperitoneal, or intralesional) for a specified duration (e.g., 21 days).

  • Monitor lesion size with calipers regularly throughout the experiment.

  • At the end of the experiment, euthanize the mice and collect the infected tissue (e.g., footpad, spleen, liver).

  • Determine the parasite load in the tissues using methods such as limiting dilution assay or quantitative PCR.

  • Evaluate the efficacy of the treatment by comparing the lesion size and parasite load in the treated groups to the control groups.

In_Vivo_Workflow Infect Infect BALB/c Mice with Leishmania Lesion Lesion Development Infect->Lesion Group Group Assignment Lesion->Group Treat Administer Treatment Group->Treat Monitor Monitor Lesion Size Treat->Monitor Euthanize Euthanize & Collect Tissues Monitor->Euthanize Quantify Quantify Parasite Load (qPCR) Euthanize->Quantify Analyze Analyze Efficacy Quantify->Analyze

Workflow for in vivo efficacy testing.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on nitroindazole derivatives suggest that the nature and position of substituents on the indazole ring significantly influence their antiparasitic activity. For instance, the introduction of a 3-chloro group in 6-nitro-1H-indazole derivatives has shown to be a key feature for their antileishmanial activity.[6] Further derivatization at the N1 position with various heterocyclic moieties, such as 1,2,3-triazoles, has been explored to modulate the physicochemical properties and biological activity of these compounds.[6] A comprehensive understanding of the SAR is crucial for the rational design of more potent and less toxic this compound-based drug candidates.

Conclusion and Future Directions

This compound compounds represent a valuable scaffold for the development of new antiparasitic agents. Their mechanism of action, centered on parasite-specific bioreductive activation, offers a promising avenue for selective toxicity. The quantitative data presented in this guide highlights their potential, particularly against Leishmania species. The detailed experimental protocols provided herein should serve as a practical resource for researchers to further investigate this class of compounds.

Future research should focus on:

  • Expanding the library of this compound derivatives to establish a more comprehensive SAR.

  • Conducting in vivo efficacy and toxicity studies on a wider range of promising compounds.

  • Further elucidating the specific parasitic nitroreductases involved in the activation of 6-nitroindazoles.

  • Investigating the potential for combination therapy with existing antiparasitic drugs to enhance efficacy and combat drug resistance.

By addressing these key areas, the scientific community can continue to unlock the full therapeutic potential of this compound compounds in the fight against parasitic diseases.

References

The Anticancer Potential of 6-Nitroindazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2][3] Among its various substituted forms, 6-nitroindazole derivatives have garnered significant attention as versatile intermediates and as bioactive molecules in their own right for cancer therapy.[4] Their utility ranges from serving as crucial precursors in the synthesis of approved drugs like the tyrosine kinase inhibitor Pazopanib to forming the basis of novel agents targeting various oncogenic pathways.

This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and preclinical evidence supporting the anticancer potential of this compound derivatives, tailored for researchers and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the 6-nitro-1H-indazole core, which is then modified to generate a library of compounds. Key synthetic strategies include N-alkylation, reduction of the nitro group to an amine, and subsequent functionalization.

A common synthetic pathway involves:

  • N-Alkylation: The nitrogen atoms of the indazole ring are alkylated, often leading to a mixture of N1 and N2 isomers. For instance, methylation can be achieved using iodomethane (B122720) and potassium carbonate in DMF.[5]

  • Nitro Group Reduction: The 6-nitro group is a versatile handle for further derivatization. It is commonly reduced to a 6-amino group using methods like catalytic hydrogenation with palladium on carbon (Pd/C) or using iron metal in the presence of ammonium (B1175870) chloride.[5][6]

  • Amine Functionalization: The resulting 6-aminoindazole is then used as a key intermediate to introduce a wide variety of substituents, leading to derivatives with diverse pharmacological profiles.

G start 6-Nitro-1H-Indazole step1 N-Alkylation (e.g., CH3I, K2CO3) start->step1 step2 Nitro Reduction (e.g., H2, Pd/C) start->step2 product1 N-Alkylated 6-Nitroindazoles step1->product1 product2 6-Aminoindazole Intermediate step2->product2 step3 Further Derivatization (e.g., Acylation, Reductive Amination) product3 Final 6-Substituted Aminoindazole Derivatives step3->product3 product1->step2 product2->step3

General synthetic workflow for this compound derivatives.

Mechanisms of Anticancer Action

This compound derivatives and their downstream products exert their anticancer effects through multiple mechanisms, primarily by inhibiting key enzymes involved in cancer progression and cell cycle regulation.

Kinase Inhibition

The indazole scaffold is a core component of many kinase inhibitors used in oncology.[3][7] Notably, 3-Methyl-6-nitroindazole is a key intermediate in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma. This highlights the structural importance of the this compound framework for designing potent kinase inhibitors.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is an enzyme that plays a critical role in immune evasion by tumors.[5][6] It depletes tryptophan in the tumor microenvironment, suppressing the activity of tumor-infiltrating T-cells. Derivatives of 6-aminoindazole (synthesized from 6-nitroindazoles) have been specifically designed as IDO1 inhibitors. By blocking IDO1, these compounds can restore immune surveillance and enhance the body's ability to fight cancer cells.[5]

G cluster_TME Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme (Upregulated in Cancer) Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine TCell T-Cell Inactivation Kynurenine->TCell Induces IDO1->Kynurenine Tumor Tumor Cell Proliferation TCell->Tumor Allows Derivative 6-Aminoindazole Derivative Derivative->IDO1 Inhibits ImmuneResponse Restored T-Cell Activity Derivative->ImmuneResponse Leads to ImmuneResponse->Tumor Suppresses

Mechanism of IDO1 inhibition by 6-aminoindazole derivatives.
Cell Cycle Arrest

Certain this compound derivatives have demonstrated the ability to halt the cell division cycle. For example, the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (derived from a 6-nitro precursor) was found to induce G2/M phase cell cycle arrest in human colorectal cancer (HCT116) cells, thereby preventing them from proliferating.[5]

Quantitative Data on Anticancer Activity

The antiproliferative effects of various this compound derivatives have been quantified against several cancer cell lines. The data is summarized below.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
11a, 11b 6-Nitro-benzo[g]indazoleNCI-H460 (Lung Carcinoma)5 - 15[8]
12a, 12b 6-Nitro-benzo[g]indazoleNCI-H460 (Lung Carcinoma)5 - 15[8]
36 N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineHCT116 (Colorectal Carcinoma)0.4 ± 0.3[5]
29, 30 N-Aromatic substituted 6-aminoindazolesA549 (Lung Carcinoma)0.7 - 10[5]
34, 36, 37 N-Aromatic substituted 6-aminoindazolesSNU-638 (Gastric Carcinoma)0.7 - 10[5]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.

General Procedure for N-Methylation of this compound[6]
  • A mixture of a this compound derivative (1.0 equivalent) and excess potassium carbonate is prepared in dry dimethylformamide (DMF).

  • Iodomethane (2.0 equivalents) is added to the mixture.

  • The reaction is stirred at 60 °C for 4 hours.

  • Following the reaction, the mixture is quenched with water and extracted three times with ethyl acetate.

  • The combined organic layers are washed with water and brine, then concentrated.

  • The crude product is purified by silica (B1680970) gel column chromatography to separate the N1 and N2 isomers.

General Procedure for Nitro Group Reduction[6]
  • The N-alkylated this compound derivative is dissolved in a suitable solvent (e.g., methanol (B129727) or THF).

  • A catalytic amount of 10% Palladium on Carbon (Pd/C) is added.

  • The mixture is stirred under a hydrogen gas atmosphere until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through Celite.

  • The filtrate is concentrated under reduced pressure to yield the corresponding 6-aminoindazole derivative.

Antiproliferative Activity Assay (MTT Assay)
  • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Cells are treated with serial dilutions of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 48 or 72 hours).

  • After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined by plotting cell viability against compound concentration.

Western Blotting for IDO1 Expression[6]
  • HCT116 cells are treated with the test compounds (e.g., 10 µM) for 24 hours.

  • Cells are harvested and lysed to extract total proteins.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for IDO1. A primary antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.

  • The membrane is washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G start Synthesis of Derivative Library step1 In Vitro Screening (e.g., MTT Assay on Multiple Cell Lines) start->step1 step2 Determine IC50 Values step1->step2 step3 Identify 'Hit' Compounds (Potent & Selective) step2->step3 step4 Mechanism of Action Studies step3->step4 moa1 Western Blot (e.g., for IDO1) step4->moa1 moa2 Cell Cycle Analysis (Flow Cytometry) step4->moa2 moa3 Kinase Panel Screening step4->moa3 end Lead Compound for Further Development moa1->end moa2->end moa3->end

Typical workflow for preclinical evaluation of new derivatives.

Conclusion and Future Directions

This compound derivatives represent a valuable and versatile class of compounds in the development of anticancer agents. Their importance is twofold: as essential building blocks for established drugs and as foundational scaffolds for novel therapeutics targeting diverse pathways like kinase signaling and immune modulation. The demonstrated low micromolar to nanomolar efficacy of certain derivatives against various cancer cell lines underscores their potential.[5][8]

Future research should focus on expanding the structural diversity of this compound libraries to improve potency and selectivity. Exploring their use in combination therapies, particularly pairing IDO1 inhibitors with immune checkpoint blockers, could lead to synergistic anticancer effects and overcome drug resistance.[5][6] Further elucidation of their structure-activity relationships will be critical for designing the next generation of indazole-based cancer therapeutics.

References

6-Nitroindazole in Neuroprotective Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-nitroindazole and its role in the field of neuroprotective research. The primary focus is on its mechanism of action as an inhibitor of neuronal nitric oxide synthase (nNOS), a key enzyme implicated in the pathophysiology of various neurodegenerative diseases and acute neuronal injury. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and research workflows.

Core Mechanism of Action: Inhibition of Neuronal Nitric Oxide Synthase

Nitric oxide (NO) is a critical signaling molecule in the central nervous system, but its overproduction by neuronal nitric oxide synthase (nNOS) is a central event in the neurotoxic cascade following insults like ischemia and excitotoxicity.[1][2] This excessive NO can react with superoxide (B77818) radicals to form the highly reactive and damaging peroxynitrite (ONOO-), which leads to oxidative stress, DNA damage, and eventual cell death.[2][3]

This compound exerts its neuroprotective effects primarily by inhibiting nNOS. While its isomer, 7-nitroindazole (B13768) (7-NI), is more extensively studied as a selective nNOS inhibitor, this compound also demonstrates inhibitory activity against NOS and other enzymes implicated in neuroinflammation and oxidative stress.[4][5] Inhibition of nNOS is a promising therapeutic strategy because it targets a key mediator of neuronal damage common to many neurological disorders.[1][6] By reducing the production of excess NO, these inhibitors can mitigate the downstream damaging effects, including the formation of peroxynitrite and subsequent activation of cell death pathways.[3][7]

The nNOS-Mediated Neurotoxic Cascade

The signaling pathway leading from a neuronal insult to NO-mediated cell death is a well-characterized cascade. It typically begins with the overactivation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This leads to a massive influx of calcium ions (Ca2+), which in turn activates nNOS. The resulting surge in NO production leads to the formation of peroxynitrite, causing widespread cellular damage through nitration of proteins, lipid peroxidation, and DNA strand breaks. DNA damage activates the nuclear enzyme Poly(ADP-ribose) polymerase (PARP-1), whose overactivation depletes cellular energy stores (NAD+ and ATP), culminating in cell death.[8][9]

Signaling Pathway of nNOS-Mediated Neurotoxicity insult Neuronal Insult (e.g., Ischemia, Excitotoxicity) glutamate ↑ Extracellular Glutamate insult->glutamate nmda NMDA Receptor Activation glutamate->nmda ca_influx ↑ Intracellular Ca²⁺ nmda->ca_influx nNOS_act nNOS Activation ca_influx->nNOS_act no_prod ↑ Nitric Oxide (NO) Production nNOS_act->no_prod peroxynitrite Peroxynitrite (ONOO⁻) Formation no_prod->peroxynitrite nitroindazole This compound nitroindazole->nNOS_act oxidative_stress Oxidative/Nitrative Stress (Lipid Peroxidation, Protein Nitration) peroxynitrite->oxidative_stress dna_damage DNA Damage peroxynitrite->dna_damage cell_death Neuronal Cell Death (Apoptosis / Necrosis) oxidative_stress->cell_death parp PARP-1 Activation dna_damage->parp energy_depletion ATP/NAD⁺ Depletion parp->energy_depletion energy_depletion->cell_death

Signaling pathway of nNOS-mediated neurotoxicity.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data regarding the inhibitory and neuroprotective effects of nitroindazole compounds from various preclinical studies.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of this compound

Target Enzyme Assay IC₅₀ Value (µM) Standard/Control IC₅₀ of Control (µM) Reference
Cyclooxygenase-2 (COX-2) In vitro enzyme assay 19.22 Celecoxib 5.10 [5]
TNF-α Release In vitro (LPS-stimulated) >250* Dexamethasone 31.67 [5]

Inhibition was only 29% at the highest tested concentration (250 µM), so IC₅₀ could not be calculated.

Table 2: Neuroprotective Effects of 7-Nitroindazole in Animal Models (Data for the closely related and well-studied isomer 7-Nitroindazole is presented to illustrate the potential of this class of compounds)

Animal Model Neurological Condition Dosing Regimen Key Neuroprotective Outcome Reference
Gerbil Global Cerebral Ischemia 4 doses post-occlusion Significant protection against neuronal death in hippocampal CA1 layer [10]
Rat Iron-Induced Neurotoxicity 30 mg/kg/day, i.p. for 10 days Decreased mean neuron loss in hippocampus from 43% to 11% [11]
Mouse MPTP-Induced Parkinsonism 50 mg/kg, i.p. Almost complete protection against dopamine (B1211576) depletion [3]
Rat Focal Cerebral Ischemia Pre-treatment Significant reduction in delayed neuronal damage [12]

| Rat | MPP+ Induced Neurotoxicity | 50 mg/kg, i.p. | Reversed toxin-induced loss of dopaminergic neurons |[13] |

Experimental Protocols

Detailed and reproducible methodologies are critical for research in this field. The following sections provide standardized protocols for key experiments involving nitroindazoles.

In Vivo Administration of Nitroindazole

Nitroindazoles like 6-NI and 7-NI have poor water solubility and are typically prepared in a vehicle for intraperitoneal (i.p.) injection in rodent models.

Objective: To prepare and administer a nitroindazole compound for an in vivo neuroprotection study.

Materials:

  • This compound or 7-Nitroindazole powder

  • Vehicle: Peanut oil or DMSO/Saline mixture[11][14][15]

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Vortex mixer and/or sonicator

  • Animal scale

Protocol:

  • Vehicle Preparation (e.g., DMSO/Saline):

    • Weigh the required amount of the nitroindazole derivative.

    • Dissolve the compound in a minimal volume of 100% DMSO. Use a vortex or sonicator to ensure it is fully dissolved.[14]

    • Slowly add sterile saline or phosphate-buffered saline (PBS) to the DMSO concentrate while continuously vortexing to reach the final desired concentration (e.g., for a final solution with 10% DMSO).[14][16]

  • Vehicle Preparation (Peanut Oil):

    • Weigh the required amount of nitroindazole.

    • Add the appropriate volume of peanut oil to achieve the target concentration (e.g., 25 mg/kg in a volume of 1-2 mL/kg).[15]

    • Warm the mixture slightly and vortex or sonicate until the compound is fully suspended or dissolved.

  • Animal Dosing:

    • Weigh the animal immediately before injection to calculate the precise volume needed.

    • Administer the solution via intraperitoneal (i.p.) injection. The typical dosage for 7-nitroindazole in neuroprotection studies ranges from 25 to 50 mg/kg.[3][15]

    • The dosing schedule will depend on the experimental paradigm, ranging from a single pre-treatment to multiple doses administered over hours or days.[10][11]

MPTP Mouse Model of Parkinson's Disease

This is a widely used model to screen for compounds with anti-parkinsonian and neuroprotective effects.

Objective: To assess the neuroprotective effect of this compound against MPTP-induced dopaminergic neurotoxicity.[3][17]

Methodology:

  • Animal Model: Male C57BL/6 mice are commonly used due to their sensitivity to MPTP.

  • Treatment Groups:

    • Vehicle Control (e.g., saline)

    • MPTP-only (e.g., 20 mg/kg, i.p., 4 injections at 2-hour intervals)

    • This compound + MPTP (e.g., 25-50 mg/kg, i.p., administered 30 minutes prior to each MPTP injection)[17]

  • Procedure:

    • Administer the this compound or its vehicle 30 minutes before the first MPTP injection.

    • Administer MPTP (or saline for the control group) according to the established regimen. Repeat the pre-treatment for each subsequent MPTP injection.

    • Monitor animals for any adverse effects.

  • Endpoint Analysis:

    • Seven days after the final MPTP injection, euthanize the animals.[17]

    • Dissect the striatum and substantia nigra.

    • Measure dopamine levels and its metabolites (DOPAC, HVA) in the striatum using high-performance liquid chromatography (HPLC) with electrochemical detection.[17]

    • Perform immunohistochemistry on brain slices to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

Experimental Workflow for In Vivo Neuroprotection start Start: Acclimatize Animals grouping Randomize into Treatment Groups (Vehicle, Toxin, Toxin + 6-NI) start->grouping pretreatment Pre-treatment (Administer 6-NI or Vehicle) grouping->pretreatment toxin Induce Neurotoxicity (e.g., MPTP or Ischemia Model) pretreatment->toxin monitoring Post-insult Monitoring (Behavioral Tests, Health Checks) toxin->monitoring endpoint Endpoint Analysis (Sacrifice at defined timepoint) monitoring->endpoint biochem Biochemical Analysis (e.g., HPLC for Dopamine) endpoint->biochem histo Histological Analysis (e.g., TH Staining, Infarct Volume) endpoint->histo data Data Analysis & Comparison biochem->data histo->data

Experimental workflow for in vivo neuroprotection studies.
Cell-Based Neuroprotection Assay

In vitro assays using primary neuronal cultures or cell lines are essential for initial screening and mechanism-of-action studies.[18][19]

Objective: To evaluate the neuroprotective potential of this compound against an excitotoxic insult in primary neuronal cultures.

Methodology:

  • Cell Model: Primary cultures of rat cerebellar granule neurons (CGNs) or cortical neurons.[18]

  • Procedure:

    • Plating: Plate neurons in multi-well plates and allow them to mature for 7-10 days in vitro.

    • Pre-treatment: Add this compound at various concentrations (e.g., 1-100 µM) to the culture medium for 1-2 hours before the toxic insult. Include a vehicle-only control.

    • Toxic Insult: Induce neurotoxicity by exposing the neurons to a toxic agent such as glutamate (100 µM) or NMDA (50 µM) for a specified period (e.g., 15-30 minutes).

    • Wash and Recovery: Wash the cells with fresh medium and return them to the incubator with the this compound treatment for a recovery period (e.g., 24 hours).

  • Endpoint Analysis (Cell Viability):

    • Assess neuronal viability using standard assays such as:

      • MTT Assay: Measures mitochondrial reductase activity.

      • LDH Release Assay: Measures lactate (B86563) dehydrogenase release from damaged cells into the medium.

      • Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red) and quantify using fluorescence microscopy.[20]

    • Calculate the percentage of neuroprotection afforded by this compound relative to the toxin-only treated cells.

Conclusion

This compound, as an inhibitor of neuronal nitric oxide synthase and other inflammatory enzymes, represents a compound of significant interest for neuroprotective research. Preclinical evidence, largely supported by studies on its isomer 7-nitroindazole, demonstrates that targeting the nNOS pathway is a viable strategy for mitigating neuronal damage in models of both acute injury and chronic neurodegeneration.[3][10][11] The data and protocols presented in this guide offer a comprehensive resource for scientists aiming to further investigate the therapeutic potential of this compound and related compounds. Future research should focus on elucidating its full pharmacological profile, including pharmacokinetic/pharmacodynamic relationships and long-term safety, to pave the way for potential clinical development.

References

Exploring the Chemical Space of Substituted Nitroindazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nitroindazoles are a class of heterocyclic compounds that have emerged as a significant area of interest in medicinal chemistry and drug discovery. The presence of the nitro group on the indazole scaffold imparts unique electronic properties, influencing the molecule's reactivity and biological activity. This technical guide provides an in-depth exploration of the chemical space of substituted nitroindazoles, covering their synthesis, biological activities, and the experimental protocols used for their evaluation.

Core Concepts: Mechanisms of Action

The biological effects of substituted nitroindazoles are primarily attributed to two key mechanisms: bioreductive activation and enzyme inhibition.

Bioreductive Activation: Similar to other nitroaromatic compounds, the antimicrobial and antiparasitic activity of many nitroindazoles is dependent on the reduction of the nitro group within the target organism.[1] This process is often catalyzed by nitroreductase enzymes found in anaerobic bacteria and certain protozoa. The reduction generates reactive nitro radical anions and other cytotoxic intermediates that can lead to cellular damage, including DNA strand breaks, ultimately causing cell death.[1] The selectivity of this mechanism is a key advantage, as the activating enzymes are often absent in host mammalian cells.

Enzyme Inhibition: Certain substituted nitroindazoles can act as potent inhibitors of specific enzymes. A prominent example is 7-nitroindazole (B13768) (7-NI), a well-studied inhibitor of neuronal nitric oxide synthase (nNOS).[1] By competing with the enzyme's substrate and cofactors, these compounds can modulate signaling pathways implicated in various physiological and pathological processes.

Synthetic Strategies

The synthesis of substituted nitroindazoles can be achieved through several strategic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

A common and versatile method involves the intramolecular cyclization of arylhydrazones. This approach typically starts with a substituted 2-fluoro-5-nitrobenzaldehyde (B1301997) or acetophenone, which is reacted with an appropriate arylhydrazine to form an arylhydrazone. Subsequent base-mediated intramolecular nucleophilic aromatic substitution (SNAr) yields the desired indazole ring system.[2]

Another widely used strategy is the diazotization of substituted o-toluidines. In this method, a substituted 2-methylaniline, such as 2-methyl-4-nitroaniline (B30703), is treated with a nitrosating agent like sodium nitrite (B80452) in an acidic medium (e.g., acetic acid) to induce diazotization and subsequent cyclization to form the indazole core.[2][3]

The alkylation of nitroindazoles, particularly at the N1 and N2 positions, allows for further diversification of the scaffold. This is typically achieved by reacting the parent nitroindazole with alkyl halides in the presence of a base.

Below is a generalized workflow for the synthesis and evaluation of substituted nitroindazoles.

G cluster_synthesis Synthesis & Diversification cluster_evaluation Biological Evaluation cluster_analysis Analysis start Starting Materials (e.g., 2-fluoro-5-nitrobenzaldehyde, 2-methyl-4-nitroaniline) formation Formation of Intermediate (e.g., Arylhydrazone) start->formation cyclization Ring Cyclization (e.g., SNAr, Diazotization) formation->cyclization core Nitroindazole Core cyclization->core alkylation N-Alkylation core->alkylation diversified Substituted Nitroindazoles alkylation->diversified cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) diversified->cytotoxicity antiparasitic Antiparasitic Assays diversified->antiparasitic anticancer Anticancer Assays diversified->anticancer enzyme Enzyme Inhibition Assays (e.g., nNOS Assay) diversified->enzyme data Biological Activity Data (IC50, % Inhibition) cytotoxicity->data antiparasitic->data anticancer->data enzyme->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis and evaluation of substituted nitroindazoles.

Biological Activities and Quantitative Data

Substituted nitroindazoles have demonstrated a broad spectrum of biological activities, including antiparasitic, anticancer, and neuronal effects. The following tables summarize some of the reported quantitative data for various derivatives.

Antiparasitic Activity

The bioreductive activation of the nitro group makes these compounds particularly effective against a range of parasites.

Compound ClassTarget OrganismActivity (IC50 / EC50)Reference
5-Nitroindazole (B105863) Derivative 16Trypanosoma cruzi epimastigotesIC50 = 0.49 µM[1]
5-Nitroindazole Derivative 16Trypanosoma cruzi amastigotesIC50 = 0.41 µM[1]
5-Nitroindazole Derivative 24Trypanosoma cruzi epimastigotesIC50 = 5.75 µM[1]
5-Nitroindazole Derivative 24Trypanosoma cruzi amastigotesIC50 = 1.17 µM[1]
3-alkoxy-1-alkyl-5-nitroindazole 8Trypanosoma cruzi epimastigotesHigh % Growth Inhibition at 25 µM[1]
3-alkoxy-1-alkyl-5-nitroindazole 10Trypanosoma cruzi epimastigotesHigh % Growth Inhibition at 25 µM[1]
3-alkoxy-1-alkyl-5-nitroindazole 11Trypanosoma cruzi epimastigotesHigh % Growth Inhibition at 25 µM[1]
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetateLeishmania amazonensis amastigotesIC50 = 0.46 µM[1]
Anticancer Activity

The antiproliferative properties of substituted indazoles have been investigated against various human cancer cell lines.

Compound ClassCell LineActivity (IC50)Reference
1H-indazole-3-amine (6o)K562 (Leukemia)5.15 µM[1][4]
1H-indazole-3-amine (6o)HEK-293 (Normal)33.2 µM[4]
3-alkoxy-1-alkyl-5-nitroindazole 8TK-10 (Renal)Moderate Activity[5]
3-alkoxy-1-alkyl-5-nitroindazole 10TK-10 (Renal)Moderate Activity[5]
3-alkoxy-1-alkyl-5-nitroindazole 11TK-10 (Renal)Moderate Activity[5]
3-alkoxy-1-alkyl-5-nitroindazole 8HT-29 (Colon)Moderate Activity[5]
3-alkoxy-1-alkyl-5-nitroindazole 10HT-29 (Colon)Moderate Activity[5]
3-alkoxy-1-alkyl-5-nitroindazole 11HT-29 (Colon)Moderate Activity[5]
Neuronal Activity

The inhibitory effect of certain nitroindazoles on nNOS has implications for neurological disorders.

CompoundTarget/ModelEffectReference
7-NitroindazolenNOS Activity (in vivo)~40% decrease in enzyme activity[6]

Signaling and Activation Pathways

The biological activity of substituted nitroindazoles is intrinsically linked to specific cellular pathways.

Bioreductive Activation Pathway

The antiparasitic and some antimicrobial effects of nitroindazoles are initiated by the enzymatic reduction of the nitro group. This process, often occurring under anaerobic conditions, generates cytotoxic species that damage cellular macromolecules.

G nitroindazole Nitroindazole (Prodrug) nitroreductase Nitroreductase (e.g., in parasites) nitroindazole->nitroreductase Bioreduction nitro_radical Nitro Radical Anion (Reactive) nitroreductase->nitro_radical cytotoxic Other Cytotoxic Intermediates nitro_radical->cytotoxic dna_damage DNA Damage nitro_radical->dna_damage cytotoxic->dna_damage protein_mod Protein Modification cytotoxic->protein_mod cell_death Cell Death dna_damage->cell_death protein_mod->cell_death

Caption: Bioreductive activation pathway of nitroindazoles.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Pathway

7-Nitroindazole is a selective inhibitor of nNOS, an enzyme responsible for the production of nitric oxide (NO) in neurons. NO is a key signaling molecule involved in various physiological processes, including neurotransmission and vasodilation. Inhibition of nNOS can therefore have significant effects on neuronal function.

G l_arginine L-Arginine nNOS nNOS l_arginine->nNOS Substrate no Nitric Oxide (NO) nNOS->no Catalysis downstream Downstream Signaling (e.g., cGMP production, neurotransmission) no->downstream nitroindazole 7-Nitroindazole nitroindazole->nNOS Inhibition

Caption: Inhibition of the nNOS signaling pathway by 7-nitroindazole.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the exploration of the chemical space of substituted nitroindazoles.

General Synthesis of 5-Nitro-1H-indazole via Diazotization[2]

This protocol describes a common method for the synthesis of the 5-nitro-1H-indazole core.

  • Reaction Setup: To a solution of 2-methyl-4-nitroaniline (1.96 mmol) in acetic acid, maintained at 0 °C, add a solution of sodium nitrite (1.96 mmol) in water dropwise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 72 hours.

  • Work-up: Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate.

  • Purification: Wash the organic solution with a saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 5-nitro-1H-indazole.

In Vitro Antiparasitic Activity Assay (Against T. cruzi Epimastigotes)[1]

This protocol outlines a standard method for determining the antiparasitic activity of test compounds.

  • Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Perform serial dilutions to create a range of working concentrations. The final DMSO concentration in the assay should be below 1%.

  • Assay Setup: In a 96-well microplate, seed the log-phase epimastigote cultures (e.g., 3 x 10⁶ epimastigotes/mL) in a final volume of 200 µL per well.

  • Incubation: Add the test compounds at various concentrations to the wells. Include controls for untreated parasites and a reference drug (e.g., benznidazole). Incubate the plates for 48-72 hours at 28°C.

  • Data Analysis: Determine the percentage of growth inhibition against the compound concentration. Calculate the 50% inhibitory concentration (IC50) value using non-linear regression analysis.

Cell Viability (MTT) Assay[4]

This colorimetric assay is a standard method for assessing the cytotoxicity of compounds on cultured cells.

  • Cell Seeding: Seed human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) in 96-well plates at an appropriate density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro nNOS Enzyme Inhibition Assay (Griess Assay)[7][8]

This assay quantifies the amount of nitrite, a stable breakdown product of NO, in the culture medium of neuronal cells.

  • Cell Culture: Culture neuronal cells (e.g., HEK 293T cells overexpressing nNOS) in a multi-well plate.

  • Enzyme Activation and Inhibition: When cells reach approximately 80% confluence, treat them with an nNOS activator (e.g., 5 µM A23187) and different concentrations of the test inhibitor for a defined period (e.g., 8 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add the Griess reagent to the supernatant. This typically involves a two-step addition of sulfanilamide (B372717) followed by N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Color Development: Incubate at room temperature to allow for color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Use this curve to determine the nitrite concentration in the experimental samples and calculate the inhibitory effect of the compound.

References

6-Nitroindazole CAS number and basic properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Nitroindazole, a critical compound in pharmacological and biochemical research. This document outlines its fundamental properties, synthesis, and key biological activities, with a focus on its role as an inhibitor of nitric oxide synthase and monoamine oxidase.

Core Properties of this compound

This compound is a versatile organic compound with the CAS Number 7597-18-4 .[1][2][3] It is recognized for its distinctive molecular structure, which features a nitro group attached to an indazole ring. This structure imparts specific chemical and biological properties that are of significant interest in medicinal chemistry and drug development.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 7597-18-4[1][2][3]
Molecular Formula C₇H₅N₃O₂[1][2][5]
Molecular Weight 163.13 g/mol [2][5][6]
Appearance White to light yellow or pale yellow to orange crystalline powder.[1][4]
Melting Point 180-182 °C[1][2][7]
Boiling Point 290.19°C (rough estimate)[7][8]
Solubility Sparingly soluble in water; soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), acetic acid, benzene, and acetone.[4][7] A solubility of >24.5 µg/mL at pH 7.4 has been reported.[5][6]
pKa 11.08 ± 0.40 (Predicted)[8]
InChI Key ORZRMRUXSPNQQL-UHFFFAOYSA-N[4][6]

Synthesis and Derivatization

The synthesis of this compound can be approached through various methodologies. One documented method involves the reaction of (2-methyl-5-nitrophenyl)azo phenyl sulfide (B99878) with 1,8-diazabicyclo[5.4.0]undec-7-ene in concentrated acetonitrile. Another approach is the conversion of 2-methyl-5-nitroaniline.[6] The indazole ring system can also be formed via the diazotization of an aniline (B41778) derivative followed by intramolecular cyclization.

The chemical reactivity of this compound is significantly influenced by the electron-withdrawing nature of the nitro group.[6] This property allows for various derivatization strategies, including:

  • Reduction of the Nitro Group: The nitro group can be reduced to a 6-amino group using reagents such as iron metal in the presence of aqueous ammonium (B1175870) chloride or through catalytic hydrogenation with palladium-on-carbon (Pd/C) under a hydrogen atmosphere.[6]

  • Alkylation: The nitrogen atoms of the indazole ring can be alkylated. For instance, methylation can be achieved using dimethyl sulfate (B86663) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's salt).[6]

  • Halogenation: The C-3 position of the indazole ring can be functionalized, for example, by reacting this compound with iodine in the presence of a base like potassium carbonate to yield 3-iodo-6-nitroindazole.[7]

Experimental Protocols

While specific, detailed experimental protocols for all applications of this compound are proprietary or vary by laboratory, the following sections provide generalized methodologies for key experiments.

This protocol describes a common method to assess the inhibitory activity of compounds like this compound on MAO enzymes.

  • Tissue/Enzyme Preparation:

    • Obtain cerebral cortices or hippocampi from animal models.

    • Homogenize the tissues in a suitable buffer (e.g., phosphate (B84403) buffer).

    • Centrifuge the homogenate to isolate the mitochondrial fraction, which contains the MAO enzymes.

    • Alternatively, use commercially available recombinant human MAO-A or MAO-B enzymes.

  • Enzyme Reaction:

    • Pre-incubate the mitochondrial suspension or recombinant enzyme with various concentrations of this compound (or a vehicle control) for a defined period.

    • Initiate the enzymatic reaction by adding a suitable substrate. Kynuramine is often used as a substrate for both MAO-A and MAO-B.

    • The reaction produces 4-hydroxyquinoline.

  • Detection and Data Analysis:

    • Measure the formation of the product (4-hydroxyquinoline) over time using a fluorometer at specific excitation and emission wavelengths.

    • Alternatively, the oxidation of the substrate can be monitored by HPLC.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

This assay is used to determine the nitric oxide scavenging activity of a compound.

  • Cell Culture and Treatment:

    • Culture a suitable cell line, such as RAW 264.7 macrophages, in a 96-well plate.

    • Treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of nitric oxide.

  • Nitrite (B80452) Measurement:

    • After incubation, collect the cell culture supernatant.

    • Nitric oxide production is indirectly measured by quantifying the stable metabolite, nitrite.

    • Mix the supernatant with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • The reaction forms a colored azo compound.

  • Detection and Analysis:

    • Measure the absorbance of the solution using a spectrophotometer at a specific wavelength (e.g., 540 nm).

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of nitric oxide inhibition.

Biological Activity and Signaling Pathways

This compound is a noted inhibitor of two key enzymes: neuronal nitric oxide synthase (nNOS) and monoamine oxidase (MAO), particularly the MAO-B isoform.[2][9]

This compound acts as a competitive and reversible inhibitor of both MAO-A and MAO-B, with a reported IC₅₀ of 2.5 μM for MAO-B.[2][9] MAO-B is a mitochondrial enzyme involved in the oxidative deamination of monoamine neurotransmitters and the activation of neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[2][3] By inhibiting MAO-B, this compound can prevent the conversion of MPTP to its toxic metabolite MPP+, which is implicated in Parkinson's disease models.[2][3] This inhibition suggests a potential neuroprotective role for this compound.

MAO_Inhibition_Pathway MPTP MPTP (Neurotoxin Precursor) MAOB MAO-B (Mitochondrial Enzyme) MPTP->MAOB Oxidation MPDP MPDP+ (Intermediate) MAOB->MPDP Neuroprotection Neuroprotection MAOB->Neuroprotection MPP MPP+ (Toxic Metabolite) MPDP->MPP Neurotoxicity Dopaminergic Neurotoxicity MPP->Neurotoxicity NI This compound NI->MAOB Inhibits NI->Neuroprotection Leads to

Caption: Inhibition of the MAO-B pathway by this compound, leading to neuroprotection.

This compound is also recognized as an inhibitor of neuronal nitric oxide synthase (nNOS).[1] Nitric oxide (NO) is a crucial signaling molecule in the nervous system. However, excessive NO production, often stimulated by the activation of NMDA receptors, can lead to the formation of reactive nitrogen species like peroxynitrite, resulting in oxidative stress and neuronal damage.[8] By inhibiting nNOS, this compound can mitigate this neurotoxicity, which is another facet of its neuroprotective potential.[8] It is important to note that while it shows some selectivity for nNOS, at higher concentrations, it can also inhibit endothelial NOS (eNOS). Furthermore, some studies indicate that nitroindazole derivatives can induce smooth muscle relaxation independent of NOS inhibition.[1]

nNOS_Inhibition_Workflow NMDA_Activation NMDA Receptor Activation nNOS_Activation nNOS Activation NMDA_Activation->nNOS_Activation NO_Production Excess NO Production nNOS_Activation->NO_Production Neuroprotection Neuroprotection nNOS_Activation->Neuroprotection L_Arginine L-Arginine L_Arginine->nNOS_Activation Peroxynitrite Peroxynitrite Formation NO_Production->Peroxynitrite Oxidative_Stress Oxidative Stress & Neurotoxicity Peroxynitrite->Oxidative_Stress Six_NI This compound Six_NI->nNOS_Activation Inhibits Six_NI->Neuroprotection Leads to

Caption: Workflow of nNOS inhibition by this compound, preventing neurotoxicity.

Applications in Research and Development

The dual inhibitory action of this compound on both MAO-B and nNOS makes it a valuable tool in several research areas:

  • Neuroscience: It is used to study the roles of nitric oxide and monoamine metabolism in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][9]

  • Pharmacology: It serves as a lead compound for the development of novel therapeutic agents targeting neurological and psychiatric disorders like depression and anxiety.[1]

  • Cardiovascular Research: Its effects on nitric oxide signaling are relevant to studies on vascular function and conditions like hypertension.[1]

  • Agrochemicals: The chemical properties of this compound are also being explored for the synthesis of new agrochemicals.[1]

References

Navigating the Solubility Landscape of 6-Nitroindazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of 6-nitroindazole is paramount for its effective application in various experimental and developmental settings. This technical guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents, details relevant experimental protocols, and visualizes its role in biological pathways.

Core Concepts: Solubility Profile of this compound

This compound presents as a pale yellow to orange crystalline solid.[1] Its solubility is a critical factor in its utility as a research tool, particularly in its well-established role as a nitric oxide synthase (NOS) inhibitor.[1]

Quantitative Solubility Data

Due to the limited availability of precise, quantitative solubility data for this compound across a range of solvents and temperatures, we present data for a structurally similar compound, 3-methyl-6-nitroindazole. This data, sourced from a comprehensive study, can serve as a valuable proxy to understand the general solubility trends of this compound. It is important to note that the methyl group in the 3-position may influence the crystal lattice energy and solvation properties, and therefore, these values should be considered as an estimation for this compound.

The following table summarizes the mole fraction solubility (x) of 3-methyl-6-nitroindazole in various pure solvents at temperatures ranging from 278.15 K to 328.15 K.

Temperature (K)N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)AcetoneEthyl AcetateEthanol (B145695)Acetonitrilen-PropanolWater
278.150.048920.012350.009870.005620.003450.002180.001980.000021
283.150.059870.015620.012340.007150.004320.002780.002510.000029
288.150.072810.019540.015210.008980.005310.003450.003120.000038
293.150.087920.024210.018540.011120.006450.004210.003810.000049
298.150.105420.029780.022410.013540.007780.005120.004630.000062
303.150.125510.036340.026980.016320.009310.006180.005590.000078
308.150.148320.044010.032110.019510.011050.007410.006710.000097
313.150.174010.052890.037890.023150.013020.008820.007990.000121
318.150.202720.063120.044420.027280.015240.010430.009450.000149
323.150.234610.074810.051780.031950.017730.012250.011110.000183
328.150.269820.088090.060010.037190.020520.014310.012980.000224

Data for 3-methyl-6-nitroindazole, presented as a mole fraction (x). Sourced from a study by Wang et al. (2019) in the Journal of Chemical & Engineering Data.[5]

As illustrated by the data for the methylated analog, solubility is highest in the polar aprotic solvent DMF and lowest in water, with intermediate solubilities in other organic solvents. The solubility consistently increases with a rise in temperature.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The isothermal shake-flask method is a widely accepted and reliable technique for measuring the solubility of a solid compound in a liquid solvent.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of a solid solute in a specific solvent at a constant temperature.

Materials and Equipment:

  • This compound (or analog)

  • Selected solvent (e.g., DMSO, ethanol)

  • Analytical balance

  • Sealed glass vials or flasks

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid this compound to a known volume or mass of the solvent in a sealed vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Place the vials in a constant temperature shaker bath and agitate for an extended period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature of the bath should be precisely controlled.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for several hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles. This step should be performed at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.

  • Analysis: Determine the concentration of this compound in the filtered, saturated solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility from the measured concentration. The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction, with appropriate conversions.

G cluster_protocol Isothermal Shake-Flask Method prep Preparation (Excess Solute + Solvent) equil Equilibration (Constant Temp. Shaking) prep->equil 24-72h settle Settling (Phase Separation) equil->settle Allow to stand sample Sampling & Filtration (Remove Solids) settle->sample analysis Analysis (HPLC/UV-Vis) sample->analysis calc Calculation (Determine Solubility) analysis->calc

Experimental workflow for solubility determination.

Visualization of Biological Activity: NOS Inhibition

This compound is recognized as a potent inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological processes. The inhibition of NOS by this compound is a key aspect of its utility in research, particularly in studies related to neurobiology and cardiovascular health.

The following diagram illustrates the canonical nitric oxide signaling pathway and the point of inhibition by this compound.

G cluster_pathway Nitric Oxide Signaling Pathway arginine L-Arginine nos Nitric Oxide Synthase (NOS) arginine->nos no Nitric Oxide (NO) nos->no + O2, NADPH sgc Soluble Guanylate Cyclase (sGC) no->sgc Activates cgmp cGMP sgc->cgmp Converts gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg Activates response Physiological Response (e.g., Vasodilation) pkg->response Phosphorylates Targets inhibitor This compound inhibitor->nos Inhibits

References

6-Nitroindazole: A Technical Overview of its Molecular Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitroindazole is a heterocyclic aromatic organic compound that has garnered significant attention in the fields of pharmacology and neuroscience. This technical guide provides a comprehensive overview of its core molecular properties, including its molecular weight and chemical formula. Furthermore, it delves into its biological activities as an inhibitor of both neuronal nitric oxide synthase (nNOS) and monoamine oxidase (MAO), providing detailed experimental protocols for researchers. The guide also presents a visualization of the signaling pathways influenced by this compound, offering a deeper understanding of its mechanism of action.

Core Molecular and Physicochemical Properties

This compound is a small molecule with a well-defined chemical structure. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueCitation
Molecular Formula C₇H₅N₃O₂[1][2][3]
Molecular Weight 163.13 g/mol [1][3][4]
CAS Number 7597-18-4[1][2][3]
Appearance White to light yellow powder[2]
Melting Point 180-182 °C[2]
Solubility Soluble in hot methanol (B129727) with very faint turbidity.[5]

Synthesis of this compound Derivatives

While the direct synthesis of this compound is a standard organic chemistry procedure, the following protocols detail the synthesis of derivatives, which are often employed in further research and drug development.

Synthesis of 1-(6-Nitro-1H-indazol-1-yl)ethanone

This protocol describes the acetylation of this compound.

Materials:

Procedure:

  • A mixture of 6-nitro-1H-indazole (0.6 g, 3 mmol), acetic acid (2 ml), and acetic anhydride (10 ml) is heated under reflux for 24 hours.[1]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the solvent is removed under vacuum.[1]

  • The resulting residue is recrystallized from ethanol to yield the final product.[1]

Synthesis of 3-Iodo-6-nitro-1H-indazole

This protocol outlines the iodination of this compound.

Materials:

  • This compound

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-water

Procedure:

  • To a solution of this compound in DMF, add potassium carbonate.[2]

  • Stir the mixture at room temperature for 30 minutes.[2]

  • Add a solution of iodine in DMF dropwise to the reaction mixture.[2]

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.[2]

  • Upon completion, pour the reaction mixture into ice-water.[2]

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.[2]

Biological Activity and Experimental Protocols

This compound is a known inhibitor of two key enzymes: neuronal nitric oxide synthase (nNOS) and monoamine oxidase (MAO).[5] The following sections provide detailed protocols for assessing its inhibitory activity.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Principle: The activity of nNOS is determined by monitoring the conversion of L-arginine to L-citrulline. A common method involves the use of radiolabeled L-arginine. Alternatively, a colorimetric assay can be used which measures the production of nitric oxide (NO) through a series of reactions that result in a colored product.

Experimental Protocol (Colorimetric Assay):

Materials:

  • Recombinant nNOS enzyme

  • This compound

  • L-arginine (substrate)

  • NADPH

  • Calmodulin

  • Tetrahydrobiopterin (BH4)

  • HEPES buffer (pH 7.4)

  • Griess Reagent (for NO detection)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions of nNOS, L-arginine, NADPH, calmodulin, and BH4 in HEPES buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • HEPES buffer

    • nNOS enzyme

    • NADPH

    • Calmodulin

    • BH4

    • Varying concentrations of this compound (and a vehicle control).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add L-arginine to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • NO Detection: Add Griess Reagent to each well. This reagent reacts with nitrite, a stable product of NO degradation, to produce a colored azo compound.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of nNOS activity.

Inhibition of Monoamine Oxidase (MAO)

Principle: MAO activity is determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., kynuramine (B1673886) for MAO-A or benzylamine (B48309) for MAO-B). The H₂O₂ can be detected using a fluorometric probe. This compound has been shown to inhibit both MAO-A and MAO-B.[5]

Experimental Protocol (Fluorometric Assay):

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent. Prepare working solutions of MAO-A, MAO-B, substrates, and the detection reagents in the assay buffer.

  • Assay Setup: In a 96-well black plate, add the following to each well:

    • Assay buffer

    • Varying concentrations of this compound (and a vehicle control).

    • MAO-A or MAO-B enzyme.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B) and the detection reagents (fluorometric probe and HRP) to each well.

  • Measurement: Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time plot). Determine the percentage of inhibition for each concentration of this compound. Calculate the IC₅₀ values for both MAO-A and MAO-B.

Signaling Pathways and Mechanism of Action

The inhibitory actions of this compound on nNOS and MAO have significant implications for various signaling pathways, particularly in the nervous system.

Inhibition of nNOS Signaling

Inhibition of nNOS by this compound reduces the production of nitric oxide (NO) in neurons. NO is a key signaling molecule involved in neurotransmission, synaptic plasticity, and, in excess, neurotoxicity. The diagram below illustrates the general workflow for assessing nNOS inhibition.

nNOS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis reagents Prepare Reagents (nNOS, Substrate, this compound) plate Prepare 96-well Plate reagents->plate add_reagents Add Reagents and This compound to Wells plate->add_reagents preincubate Pre-incubate (37°C, 15 min) add_reagents->preincubate start_reaction Initiate Reaction (Add Substrate) preincubate->start_reaction incubate Incubate (37°C, 30-60 min) start_reaction->incubate add_griess Add Griess Reagent incubate->add_griess measure Measure Absorbance (540 nm) add_griess->measure analyze Calculate % Inhibition and IC50 measure->analyze

Workflow for nNOS Inhibition Assay.
Inhibition of MAO Signaling

By inhibiting MAO-A and MAO-B, this compound can increase the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the synaptic cleft. This modulation of neurotransmitter levels is a key mechanism in the treatment of depression and neurodegenerative diseases.

MAO_Signaling_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron MA Monoamine Neurotransmitters (e.g., Dopamine) Receptor Postsynaptic Receptor MA->Receptor Binding & Signaling MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Degradation inhibitor This compound inhibitor->MAO Inhibition MA_reuptake Reuptake

Inhibition of MAO by this compound.

Conclusion

This compound is a valuable tool for researchers in pharmacology and drug development. Its well-characterized molecular properties and its inhibitory effects on both nNOS and MAO make it a compound of interest for studying a variety of physiological and pathological processes. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for scientists working with this versatile molecule.

References

Methodological & Application

Application Notes: Synthesis of 3-chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-chloro-6-nitro-1H-indazole is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring an indazole core substituted with a reactive chlorine atom and a nitro group, allows for a variety of chemical transformations. This makes it a key intermediate in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The nitro group can be reduced to an amine, providing a site for further functionalization, while the chlorine at the 3-position is susceptible to nucleophilic substitution, enabling the introduction of diverse functionalities. This document provides a detailed protocol for a two-step synthesis of 3-chloro-6-nitro-1H-indazole.

Synthetic Strategy

The synthesis of 3-chloro-6-nitro-1H-indazole is approached via a two-step process. The first step involves the synthesis of the precursor, 6-nitro-1H-indazole, through a diazotization and cyclization reaction of 2-methyl-5-nitroaniline (B49896). The subsequent step is the regioselective chlorination of this intermediate at the C3 position of the indazole ring using sodium hypochlorite (B82951). This method is based on established procedures for the synthesis of nitroindazoles and the selective chlorination of the indazole core.

Experimental Protocols

Step 1: Synthesis of 6-nitro-1H-indazole

This procedure is adapted from the classical method of indazole synthesis by diazotization of a substituted o-toluidine.

Materials and Reagents:

Equipment:

  • Round-bottom flask (1 L)

  • Mechanical stirrer

  • Ice bath

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 1 L round-bottom flask equipped with a mechanical stirrer, dissolve 2-methyl-5-nitroaniline (0.1 mol, 15.21 g) in glacial acetic acid (500 mL).

  • Cool the solution to 15-20°C in an ice bath.

  • Prepare a solution of sodium nitrite (0.1 mol, 6.9 g) in deionized water (20 mL).

  • While maintaining the temperature below 25°C, add the sodium nitrite solution to the stirred solution of 2-methyl-5-nitroaniline all at once.

  • Continue stirring for 30 minutes to complete the diazotization.

  • Remove the ice bath and allow the reaction mixture to stand at room temperature for 48-72 hours.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To the residue, add 100 mL of cold deionized water and stir vigorously to form a slurry.

  • Collect the crude product by vacuum filtration using a Buchner funnel, and wash the solid thoroughly with cold deionized water.

  • Dry the crude product in an oven at 80-90°C.

  • For purification, recrystallize the crude 6-nitro-1H-indazole from boiling methanol with the addition of a small amount of activated charcoal.

  • Filter the hot solution to remove the charcoal and allow the filtrate to cool to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified, pale-yellow crystals by vacuum filtration and dry under vacuum.

Step 2: Synthesis of 3-chloro-6-nitro-1H-indazole

This step involves the selective chlorination of the 6-nitro-1H-indazole at the 3-position.

Materials and Reagents:

  • 6-nitro-1H-indazole (from Step 1)

  • Sodium hypochlorite solution (10-15% available chlorine)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate (B1210297)

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL three-necked round-bottom flask, dissolve 6-nitro-1H-indazole (0.05 mol, 8.16 g) in a 1 M sodium hydroxide solution (100 mL).

  • Cool the solution to 0-5°C in an ice bath with continuous stirring.

  • Slowly add sodium hypochlorite solution (approximately 50-60 mL, ~1.1 equivalents) via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully acidify the mixture to pH 4-5 with 2 M hydrochloric acid while keeping the solution cool in the ice bath. A precipitate will form.

  • Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

  • The crude product can be further purified by recrystallization from an appropriate solvent system such as ethanol/water or by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

  • Dry the purified 3-chloro-6-nitro-1H-indazole under vacuum to yield a solid product.

Data Presentation

ParameterStep 1: 6-nitro-1H-indazoleStep 2: 3-chloro-6-nitro-1H-indazole
Starting Material 2-methyl-5-nitroaniline6-nitro-1H-indazole
Molecular Formula C₇H₅N₃O₂C₇H₄ClN₃O₂
Molecular Weight 163.13 g/mol 197.58 g/mol
Typical Yield 70-85%75-90%
Appearance Pale-yellow crystalsYellow solid
Melting Point 180-184 °C~200-205 °C (decomposes)

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-nitro-1H-indazole cluster_step2 Step 2: Synthesis of 3-chloro-6-nitro-1H-indazole start1 Dissolve 2-methyl-5-nitroaniline in glacial acetic acid react1 Diazotization with NaNO₂ (below 25°C) start1->react1 cyclize1 Cyclization (stand for 48-72h) react1->cyclize1 workup1 Concentration, Precipitation, Filtration, and Drying cyclize1->workup1 purify1 Recrystallization from Methanol workup1->purify1 product1 6-nitro-1H-indazole purify1->product1 start2 Dissolve 6-nitro-1H-indazole in NaOH solution product1->start2 react2 Chlorination with NaOCl (0-5°C) start2->react2 workup2 Acidification, Precipitation, and Filtration react2->workup2 purify2 Recrystallization or Chromatography workup2->purify2 product2 3-chloro-6-nitro-1H-indazole purify2->product2

Caption: Experimental workflow for the two-step synthesis of 3-chloro-6-nitro-1H-indazole.

Reaction_Scheme cluster_step1 Step 1: Synthesis of 6-nitro-1H-indazole cluster_step2 Step 2: Chlorination A 2-methyl-5-nitroaniline B 6-nitro-1H-indazole A->B 1. NaNO₂, Acetic Acid 2. Stand for 48-72h C 6-nitro-1H-indazole D 3-chloro-6-nitro-1H-indazole C->D NaOCl, NaOH 0-5°C

Caption: Reaction scheme for the synthesis of 3-chloro-6-nitro-1H-indazole.

Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions Using 6-Nitroindazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel heterocyclic compounds derived from 6-nitroindazole using 1,3-dipolar cycloaddition reactions. The synthesized molecules, including isoxazolines, 1,2,3-triazoles, and isoxazoles, are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the indazole scaffold.[1][2] The protocols outlined below are based on established synthetic methodologies and are intended to be a comprehensive guide for researchers in the field.

Introduction

The indazole nucleus is a prominent heterocyclic framework in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antileishmanial properties.[1] this compound, in particular, serves as a versatile starting material for the synthesis of diverse derivatives.[3] 1,3-dipolar cycloaddition is a powerful and highly efficient method for constructing five-membered heterocyclic rings, offering a high degree of regioselectivity and stereoselectivity.[4][5] This approach, especially the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has found widespread application in drug discovery for the rapid and reliable synthesis of compound libraries.[1][6][7]

This document details the synthesis of various heterocyclic systems fused to a 3-chloro-6-nitro-1H-indazole moiety. These reactions demonstrate the utility of 1,3-dipolar cycloadditions in functionalizing the indazole core to generate novel molecular entities with potential therapeutic applications, such as antileishmanial agents.[1]

Synthesis of Dipolarophiles from 3-Chloro-6-nitro-1H-indazole

The initial step involves the synthesis of suitable dipolarophiles from 3-chloro-6-nitro-1H-indazole. These dipolarophiles will then react with various 1,3-dipoles.

Protocol 1: Synthesis of 1-allyl-3-chloro-6-nitro-1H-indazole (Dipolarophile 2)

This protocol describes the N-alkylation of 3-chloro-6-nitro-1H-indazole with allyl bromide.

Materials:

  • 3-chloro-6-nitro-1H-indazole

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Tetrahydrofuran (THF)

  • Silica (B1680970) gel for column chromatography

  • Hexane/Ethyl acetate (B1210297) solvent system

Procedure:

  • To a solution of 3-chloro-6-nitro-1H-indazole (5 mmol) in 40 mL of THF, add potassium carbonate (10 mmol), tetra-n-butylammonium bromide (0.5 mmol), and allyl bromide (10 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove solid residues.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (9:1) solvent system to yield 1-allyl-3-chloro-6-nitro-1H-indazole as a yellow solid.

Protocol 2: Synthesis of 3-chloro-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole (Dipolarophile 3)

This protocol details the N-alkylation of 3-chloro-6-nitro-1H-indazole with propargyl bromide.

Materials:

  • 3-chloro-6-nitro-1H-indazole

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Follow the same procedure as in Protocol 1, substituting propargyl bromide for allyl bromide.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (9:1) solvent system to yield 3-chloro-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole.

1,3-Dipolar Cycloaddition Reactions

The following protocols describe the synthesis of isoxazoline (B3343090), 1,2,3-triazole, and isoxazole (B147169) derivatives using the previously synthesized dipolarophiles.

Application Note 1: Synthesis of Isoxazoline-6-nitro-1H-indazole Derivatives

This section describes the synthesis of bi-heterocyclic compounds containing an isoxazoline ring through the reaction of the allylated indazole with in situ generated arylnitrile oxides.[1]

Materials:

  • 1-allyl-3-chloro-6-nitro-1H-indazole (Dipolarophile 2)

  • Appropriate aryl aldoxime

  • Bleach (sodium hypochlorite (B82951) solution)

  • Chloroform (CHCl₃)

Procedure:

  • In a biphasic medium of bleach and chloroform, react the dipolarophile 2 with arylnitrile oxides generated in situ from the corresponding aryl aldoximes.

  • Maintain the reaction temperature between -5 and 0 °C for 4 hours.

  • The reaction is expected to be region-specific, with the heteroatom of the dipole attacking the least hydrogenated carbon of the allyl group.[1]

  • After the reaction is complete, perform an appropriate work-up to isolate the crude product.

  • Purify the cycloadducts by recrystallization or column chromatography to obtain the desired isoxazoline-6-nitro-1H-indazole derivatives.

Quantitative Data:

CompoundAryl GroupYield (%)
4 Phenyl75
5 4-Chlorophenyl78
6 4-Methylphenyl72
7 4-Methoxyphenyl80
8 2,4-Dichlorophenyl70
9 2,6-Dichlorophenyl68

Data extracted from a study by Abdelahi et al.[1]

Application Note 2: Synthesis of 1,2,3-Triazole Linked this compound Derivatives

This section covers two methods for the synthesis of 1,2,3-triazole derivatives: a thermal Huisgen cycloaddition and a more regiospecific copper-catalyzed "click chemistry" approach.[1]

Materials:

Procedure:

  • Reflux a mixture of the dipolarophile 3 and the corresponding azide in ethanol for 3 days.

  • This method may lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) that can be difficult to separate.[1]

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the products by column chromatography.

This method provides a regiospecific route to 1,4-disubstituted 1,2,3-triazoles with high yields.[1]

Materials:

  • 3-chloro-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole (Dipolarophile 3)

  • Appropriate organic azide

  • Copper(I) iodide (CuI)

  • Solvent (e.g., a mixture of t-BuOH and H₂O)

Procedure:

  • To a solution of the dipolarophile 3 and the corresponding azide in a suitable solvent system, add a catalytic amount of CuI.

  • Stir the reaction mixture at room temperature.

  • The reaction selectively yields the 1,4-disubstituted triazole regioisomer.

  • Upon completion, perform an appropriate work-up, which may include filtration to remove the catalyst and extraction.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data (CuAAC Method):

CompoundAzide UsedYield (%)
10 Benzyl azide85
11 4-Chlorobenzyl azide90
12 4-Methylbenzyl azide82
13 4-Methoxybenzyl azide88

Data extracted from a study by Abdelahi et al.[1]

Application Note 3: Synthesis of Isoxazole-6-nitro-1H-indazole Derivatives

This protocol describes the synthesis of isoxazole derivatives through the reaction of the propargyl-substituted indazole with in situ generated arylnitrile oxides.[1]

Materials:

  • 3-chloro-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole (Dipolarophile 3)

  • Appropriate aryl aldoxime

  • Bleach (sodium hypochlorite solution)

  • Chloroform (CHCl₃)

Procedure:

  • React the propargyl compound 3 with arylnitrile oxides generated in situ from the corresponding aldoximes in a biphasic bleach/chloroform medium.

  • The reaction leads to a single regioisomer of the isoxazole structure.[1]

  • After the reaction is complete, perform an appropriate work-up to isolate the crude product.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data:

CompoundAryl GroupYield (%)
14 Phenyl70
15 4-Chlorophenyl75

Data extracted from a study by Abdelahi et al.[1]

Visualized Workflows

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_of_Dipolarophiles indazole 3-chloro-6-nitro-1H-indazole allyl_br Allyl Bromide K2CO3, TBAB, THF indazole->allyl_br propargyl_br Propargyl Bromide K2CO3, TBAB, THF indazole->propargyl_br dipolarophile2 1-allyl-3-chloro-6-nitro-1H-indazole (Dipolarophile 2) allyl_br->dipolarophile2 Alkylation dipolarophile3 3-chloro-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole (Dipolarophile 3) propargyl_br->dipolarophile3 Alkylation

Caption: Synthesis of Dipolarophiles from 3-chloro-6-nitro-1H-indazole.

Cycloaddition_Reactions cluster_isoxazoline Synthesis of Isoxazolines cluster_triazole Synthesis of 1,2,3-Triazoles cluster_isoxazole Synthesis of Isoxazoles dipolarophile2 Dipolarophile 2 (Allyl-indazole) nitrile_oxide1 Arylnitrile Oxides (in situ) dipolarophile2->nitrile_oxide1 isoxazoline Isoxazoline Derivatives (4-9) nitrile_oxide1->isoxazoline 1,3-Dipolar Cycloaddition dipolarophile3 Dipolarophile 3 (Propargyl-indazole) azide Organic Azides dipolarophile3->azide triazole 1,2,3-Triazole Derivatives (10-13) azide->triazole CuAAC (Click Chemistry) dipolarophile3_iso Dipolarophile 3 (Propargyl-indazole) nitrile_oxide2 Arylnitrile Oxides (in situ) dipolarophile3_iso->nitrile_oxide2 isoxazole Isoxazole Derivatives (14-15) nitrile_oxide2->isoxazole 1,3-Dipolar Cycloaddition

Caption: 1,3-Dipolar Cycloaddition Reactions of this compound Derivatives.

Conclusion

The described protocols offer efficient and versatile pathways for the synthesis of novel heterocyclic compounds based on the this compound scaffold. These methods, particularly the CuAAC reaction, are highly valuable for generating libraries of drug-like molecules for biological screening. The resulting isoxazoline, 1,2,3-triazole, and isoxazole derivatives of this compound represent promising candidates for further investigation in drug development programs, as demonstrated by their potential as antileishmanial agents.[1] Researchers and scientists are encouraged to utilize these methodologies to explore the chemical space around the privileged indazole core.

References

Application Notes and Protocols for the Synthesis of 6-Nitroindazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6-nitroindazole derivatives, a class of compounds with significant potential in drug discovery due to their wide range of biological activities, including anticancer, antileishmanial, and anti-inflammatory properties.[1] The protocols outlined below focus on the synthesis of key intermediates and their subsequent derivatization.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, and the incorporation of a nitro group at the 6-position can significantly enhance its pharmacological profile.[2] This document details the synthesis of 3-methyl-6-nitro-1H-indazole and 3-chloro-6-nitro-1H-indazole derivatives, which serve as versatile building blocks for the creation of diverse chemical libraries for biological screening.

Data Presentation: Synthesis and Biological Activity

The following tables summarize the quantitative data for the synthesis of various this compound derivatives and their biological activities.

Table 1: Summary of Synthetic Yields for this compound Derivatives

CompoundStarting MaterialReagentsSolventYield (%)Reference
3-Methyl-6-nitro-1H-indazole2-Ethyl-5-nitroaniline (B1661927)tert-Butyl nitrite (B80452)Acetic acid98%[3]
3-Methyl-6-nitro-1H-indazole2-Methyl-5-nitroanilineSodium nitriteAcetic acidNot Specified[4]
3-Chloro-1-ethyl-6-nitro-1H-indazole6-Nitro-1H-indazoleNot SpecifiedTetrahydrofuranNot Specified[5]
Isoxazoline-6-nitro-1H-indazole derivatives (4-9)3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazoleArylnitriloxidesChloroformGood[6]
1,2,3-Triazolylmethyl-6-nitro-1H-indazole derivatives (10-13)3-Chloro-6-nitro-1-(prop-2-yn-1-yl)-1H-indazoleAzides, Cu(I) catalystNot Specified82-90%[6]
N1-Methyl-6-nitroindazole derivatives (12, 13)This compound derivatives (9, 10)Iodomethane, K2CO3DMFMajor Isomer[7]

Table 2: Biological Activity of this compound Derivatives

CompoundBiological ActivityCell Line / OrganismIC50 (µM)Reference
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36)AntiproliferativeHCT116 (human colorectal cancer)0.4 ± 0.3[7]
6-Substituted aminoindazole derivatives (29, 30, 34, 36, 37)CytotoxicityA549 (lung cancer), SNU-638 (gastric cancer)0.7 - 10[7]
Isoxazoline derivative (4)AntileishmanialL. infantum5.53[6]
Isoxazoline derivative (5)AntileishmanialL. infantum4[6]
1,2,3-Triazole derivative (11)AntileishmanialL. infantum6[6]
1,2,3-Triazole derivative (13)AntileishmanialL. major38[6]
5-Nitroindazole derivatives (8, 10, 11)AntineoplasticTK-10 (renal cancer), HT-29 (colon cancer)Moderate Activity[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-6-nitro-1H-indazole

This protocol describes the synthesis of 3-methyl-6-nitro-1H-indazole from 2-ethyl-5-nitroaniline using tert-butyl nitrite, which provides a high yield.[3]

Materials:

  • 2-Ethyl-5-nitroaniline

  • Glacial acetic acid

  • tert-Butyl nitrite

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 10 g (0.06 mol) of 2-ethyl-5-nitroaniline in 300 ml of glacial acetic acid at room temperature.

  • Add a solution of 8.98 ml (0.06 mol) of tert-butyl nitrite in 40 ml of acetic acid dropwise over 15 minutes.

  • After the addition is complete, stir the solution for an additional 30 minutes.

  • Remove the acetic acid in vacuo to obtain an orange solid.

  • Dissolve the solid in approximately 120 ml of ethyl acetate and wash with three 100 ml portions of saturated aqueous NaHCO₃.

  • Dry the organic layer over MgSO₄ and remove the solvent in vacuo to yield 3-methyl-6-nitro-1H-indazole as a yellow solid.

Characterization:

  • Appearance: Yellow to brown powder.

  • Melting Point: 184-188 °C.[8]

  • ¹H NMR (DMSO-d₆): Expected signals for aromatic protons and the methyl group. A related compound, 2,3-dimethyl-6-nitro-2H-indazole, shows signals at δ 2.67 (s, 3H), 4.14 (s, 3H), 7.73 (d, J = 8.9Hz, 1H), 7.94 (d, J = 9.1Hz, 1H), 8.51 (s, 1H).[9]

Protocol 2: Synthesis of 1,2,3-Triazolylmethyl-6-nitro-1H-indazole Derivatives via Click Chemistry

This protocol details the synthesis of 1,2,3-triazole derivatives of this compound using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[6]

Materials:

  • 3-Chloro-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole (dipolarophile 3)

  • Substituted azides

  • Copper(I) catalyst (e.g., CuI)

  • Solvent (e.g., ethanol)

Procedure:

  • To a solution of the dipolarophile 3 in a suitable solvent, add the substituted azide.

  • Add the Cu(I) catalyst to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, work up the reaction by removing the solvent and partitioning between an organic solvent and water.

  • Purify the product by column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted 1,2,3-triazole regioisomer.

Characterization (General):

  • ¹H NMR (DMSO-d₆): A singlet for the two protons of the methylene (B1212753) group linking the indazole and triazole rings is typically observed around 4.3-4.6 ppm. A singlet for the proton at position 5 of the 1,2,3-triazole ring appears around 7.9-8.4 ppm.[6]

  • ¹³C NMR (DMSO-d₆): The signal for the methylene carbon linked to the indazole nitrogen appears around 40-42 ppm.[6]

Visualizations

Synthetic Workflows

G cluster_0 Protocol 1: Synthesis of 3-Methyl-6-nitro-1H-indazole cluster_1 Protocol 2: Synthesis of 1,2,3-Triazole Derivatives start1 2-Ethyl-5-nitroaniline reagents1 tert-Butyl nitrite, Glacial Acetic Acid start1->reagents1 Diazotization & Cyclization product1 3-Methyl-6-nitro-1H-indazole reagents1->product1 start2 3-Chloro-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole reagents2 Substituted Azide, Cu(I) Catalyst start2->reagents2 1,3-Dipolar Cycloaddition product2 1,2,3-Triazolylmethyl-6-nitro-1H-indazole Derivatives reagents2->product2

Caption: Synthetic routes for this compound derivatives.

Plausible Signaling Pathway for Anticancer Activity

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified, plausible signaling cascade that could be initiated by a this compound derivative that has antiproliferative activity.

G drug This compound Derivative cell Cancer Cell drug->cell stress Cellular Stress (e.g., ROS generation) cell->stress Induces bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 Complex Formation casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis pathway induced by a this compound derivative.

References

Application Notes and Protocols for 6-Nitroindazole in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an enzyme inhibition assay using 6-nitroindazole, a known inhibitor of Nitric Oxide Synthase (NOS). These guidelines are intended for professionals in research and drug development to assess the inhibitory potential of this compound against NOS isoforms.

Introduction

This compound is a heterocyclic organic compound that has been identified as an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide (NO). NO is a critical signaling molecule involved in various physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Due to the diverse roles of NO, inhibitors of NOS are valuable tools in scientific research and have potential therapeutic applications. This compound serves as a subject of study for its inhibitory effects on these enzymes.

Data Presentation

The inhibitory activity of this compound and a related, more potent isomer, 7-nitroindazole (B13768), against different NOS isoforms is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)
This compoundData not availableData not available56
7-Nitroindazole0.47Data not available20

Signaling Pathway

The synthesis of nitric oxide is a complex enzymatic process. The diagram below illustrates the general pathway of NO production by nitric oxide synthase.

NOS_Pathway cluster_reactants Substrates & Cofactors cluster_products Products L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NADPH NADPH NADPH->NOS O2 O₂ O2->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NADP NADP⁺ NOS->NADP NO Nitric Oxide (NO) NOS->NO Inhibitor This compound Inhibitor->NOS Inhibition

Nitric Oxide Synthesis Pathway and Inhibition

Experimental Protocols

This section details the methodology for an in vitro enzyme inhibition assay to determine the IC50 value of this compound for a specific NOS isoform. The protocol is based on the colorimetric detection of nitrite (B80452), a stable and quantifiable breakdown product of NO, using the Griess reagent.

Materials and Reagents
  • Purified NOS enzyme (e.g., recombinant human nNOS, eNOS, or iNOS)

  • This compound

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Griess Reagent (Component A: N-(1-Naphthyl)ethylenediamine dihydrochloride; Component B: Sulfanilamide in phosphoric acid)

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental procedure for the NOS inhibition assay.

Assay_Workflow A Prepare Reagents (Buffer, Substrate, Cofactors, this compound) C Add Assay Components to 96-Well Plate (Buffer, Cofactors, L-Arginine, this compound/Vehicle) A->C B Prepare Nitrite Standard Curve Dilutions G Measure Absorbance at 540 nm B->G For Standard Curve D Initiate Reaction by Adding NOS Enzyme C->D E Incubate at 37°C D->E F Stop Reaction and Develop Color (Add Griess Reagent) E->F F->G H Data Analysis (Calculate % Inhibition and IC50) G->H

Experimental Workflow for NOS Inhibition Assay
Step-by-Step Protocol

  • Preparation of Reagents:

    • Prepare the NOS Assay Buffer and keep it on ice.

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of working concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

    • Prepare a reaction mixture containing L-arginine, NADPH, BH4, Calmodulin (if required), DTT, and BSA in the assay buffer.

  • Nitrite Standard Curve:

    • Prepare a series of sodium nitrite standards (e.g., 0, 10, 25, 50, 75, 100 µM) by diluting a stock solution in the NOS Assay Buffer. These standards will be used to quantify the amount of nitrite produced in the enzymatic reaction.

  • Assay Plate Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Nitrite Standard wells: Add the prepared nitrite standard dilutions.

    • Control wells (No Inhibitor): Add the reaction mixture and the vehicle (e.g., DMSO) used to dissolve the inhibitor.

    • Inhibitor wells: Add the reaction mixture and the different dilutions of this compound.

  • Enzyme Addition and Incubation:

    • To all wells except the blank and nitrite standard wells, add the purified NOS enzyme to initiate the reaction.

    • Mix the contents of the wells gently.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Griess Reaction and Measurement:

    • Add Griess Reagent Component A to all wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent Component B to all wells. A purple color will develop in the presence of nitrite.

    • Incubate for another 5-10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

    • Use the standard curve to determine the concentration of nitrite produced in each experimental well.

    • Calculate the percentage of NOS inhibition for each concentration of this compound relative to the control (no inhibitor) wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Application Notes: 6-Nitroindazole as a Selective Inhibitor in Neuronal Nitric Oxide Synthase (nNOS) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule in the central nervous system, synthesized by neuronal nitric oxide synthase (nNOS). Dysregulation of nNOS activity is implicated in various neurological disorders, making it a key target for therapeutic intervention. 6-Nitroindazole is a competitive inhibitor of nitric oxide synthase and serves as a valuable tool for studying the physiological and pathological roles of nNOS. These application notes provide detailed protocols and data for utilizing this compound in nNOS assays.

Mechanism of Action

This compound functions as a competitive inhibitor of nNOS by binding to the active site of the enzyme. This binding event prevents the natural substrate, L-arginine, from accessing the catalytic center, thereby blocking the synthesis of nitric oxide. While it is recognized as an nNOS inhibitor, its selectivity profile across the different NOS isoforms (nNOS, endothelial NOS - eNOS, and inducible NOS - iNOS) is a crucial consideration for experimental design and data interpretation.

Data Presentation: Inhibitory Potency of Nitroindazoles

CompoundNOS IsoformEnzyme SourceParameterValue (µM)
This compound iNOSMurine MacrophagesIC5056
nNOSNot AvailableIC50Not Available
eNOSNot AvailableIC50Not Available
7-Nitroindazole (for comparison) nNOSMouse CerebellumIC500.47[1]
eNOSBovine EndotheliumIC500.78
iNOSRatIC505.8

Lower IC50 values indicate higher inhibitory potency.

Experimental Protocols

Two primary methods for assaying nNOS activity are the colorimetric Griess assay, which measures nitrite (B80452) (a stable NO metabolite), and the radiometric citrulline conversion assay.

Protocol 1: In Vitro nNOS Inhibition Assay (Griess Assay)

This protocol details the determination of the inhibitory effect of this compound on nNOS activity in a cell-free system by quantifying nitrite production.

Materials:

  • Recombinant nNOS (human or rat)

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (CaM)

  • Calcium Chloride (CaCl₂)

  • Tetrahydrobiopterin (BH₄)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute in assay buffer to achieve a range of desired concentrations.

    • Prepare a complete reaction buffer containing L-arginine, NADPH, CaM, CaCl₂, and BH₄ at their optimal concentrations.

    • Prepare a sodium nitrite standard curve (0-100 µM) in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add 50 µL of the this compound solution at various concentrations (or vehicle control).

    • Add 25 µL of recombinant nNOS enzyme to each well.

    • Initiate the reaction by adding 25 µL of the complete reaction buffer.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Nitrite Detection:

    • Stop the reaction by adding 50 µL of Griess Reagent Component A to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for an additional 5-10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of a blank (no enzyme) from all readings.

    • Calculate the nitrite concentration in each well using the sodium nitrite standard curve.

    • Plot the percentage of nNOS inhibition versus the log of the this compound concentration to determine the IC50 value.

Protocol 2: Cell-Based nNOS Inhibition Assay

This protocol outlines a method to assess the ability of this compound to inhibit nNOS activity within a cellular context.

Materials:

  • Neuronal cell line expressing nNOS (e.g., SK-N-SH or transfected HEK293 cells)

  • Cell culture medium

  • This compound

  • Stimulus to activate nNOS (e.g., calcium ionophore A23187)

  • Griess Reagent

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • nNOS Activation:

    • Stimulate the cells with an appropriate agonist to induce nNOS activity.

    • Incubate for a suitable time to allow for NO production (e.g., 30 minutes).

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Perform the Griess assay on the supernatant as described in the in vitro protocol to measure nitrite concentration.

  • Normalization:

    • Lyse the cells remaining in the wells and determine the total protein concentration using a protein assay kit.

    • Normalize the nitrite production to the total protein content in each well.

  • Data Analysis:

    • Calculate the percentage of inhibition of nNOS activity for each concentration of this compound compared to the stimulated vehicle control.

    • Determine the EC50 value of this compound in the cell-based assay.

Visualizations

nNOS Signaling Pathway and Inhibition

nNOS_Pathway nNOS Signaling Pathway and Inhibition by this compound cluster_0 Cell Membrane cluster_1 Intracellular Signaling NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Channel->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Binds nNOS_active nNOS (active) Calmodulin->nNOS_active Activates NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS_active->NO_Citrulline Catalyzes L_Arginine L-Arginine L_Arginine->nNOS_active Substrate 6_Nitroindazole This compound 6_Nitroindazole->nNOS_active Inhibits Glutamate Glutamate Glutamate->NMDA_Receptor Binds Depolarization Depolarization Depolarization->Ca_Channel Opens nNOS_Workflow Experimental Workflow for nNOS Inhibition Assay cluster_workflow Griess Assay Workflow start Start prep_reagents Prepare Reagents (this compound dilutions, nNOS, buffer) start->prep_reagents add_inhibitor Add this compound and nNOS to Plate prep_reagents->add_inhibitor initiate_reaction Initiate Reaction with Substrate/Cofactor Mix add_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate add_griess Add Griess Reagents A & B incubate->add_griess read_absorbance Read Absorbance at 540 nm add_griess->read_absorbance analyze_data Analyze Data (Calculate % Inhibition, Determine IC50) read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for 6-Nitroindazole Modification via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Nitroindazole is a heterocyclic aromatic compound that serves as a crucial scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potential as anticancer, antileishmanial, and antimicrobial agents[1][2][3]. The functionalization of the this compound core is essential for modulating its pharmacological properties and developing novel therapeutic candidates.

Click chemistry, a concept introduced by K. Barry Sharpless, offers a powerful set of reactions for molecular assembly that are high-yielding, wide in scope, and generate minimal byproducts[4][5]. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is considered a premier example, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles[6][7][8][9]. This method provides a robust and versatile strategy for modifying the this compound scaffold, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR)[1].

These application notes provide detailed protocols for the modification of this compound using click chemistry, specifically focusing on the CuAAC reaction. The methodologies are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

General Workflow for this compound Modification

The primary strategy for modifying this compound via click chemistry involves a two-stage process. First, an azide (B81097) or a terminal alkyne "handle" is installed onto the this compound core. This is typically achieved through N-alkylation. The functionalized this compound is then reacted with a corresponding alkyne or azide-containing molecule in a CuAAC reaction to form a stable triazole linkage.

Workflow cluster_0 Stage 1: Functionalization cluster_1 Stage 2: Click Chemistry Start This compound Alkylation N-Alkylation with 1,2-dibromoethane (B42909) Start->Alkylation Bromo N-(2-bromoethyl)- 6-nitro-1H-indazole Alkylation->Bromo Azidation Azide Substitution (NaN3) Bromo->Azidation Azide N-(2-azidoethyl)- 6-nitro-1H-indazole Azidation->Azide Alkyne Terminal Alkyne (R-C≡CH) CuAAC CuAAC Reaction (CuSO4, Na-Ascorbate) Azide->CuAAC Alkyne->CuAAC Product 1,4-Disubstituted Triazole Derivative CuAAC->Product

Figure 1: General workflow for modifying this compound using CuAAC click chemistry.

Experimental Protocols

Protocol 1: Synthesis of N-(2-azidoethyl)-6-nitro-1H-indazole

This protocol details the synthesis of the key azide-functionalized intermediate, which serves as the substrate for subsequent click reactions. The synthesis is a two-step process starting from this compound.[10][11]

Step 1: Synthesis of N-(2-bromoethyl)-6-nitro-1H-indazoles

  • Reagents and Materials:

    • This compound

    • 1,2-Dibromoethane

    • Cesium carbonate (Cs₂CO₃)

    • Acetone (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

    • Standard glassware for workup and purification

  • Procedure:

    • To a solution of this compound (1.0 equiv.) in anhydrous acetone, add cesium carbonate (1.1 equiv.).

    • Add 1,2-dibromoethane to the mixture.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to separate the N1 and N2 isomers of N-(2-bromoethyl)-nitroindazoles.

Step 2: Synthesis of N-(2-azidoethyl)-6-nitro-1H-indazole (Compound 6)

  • Reagents and Materials:

    • N-(2-bromoethyl)-6-nitro-1H-indazole (from Step 1)

    • Sodium azide (NaN₃)

    • N,N-Dimethylformamide (DMF)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the N-(2-bromoethyl)-6-nitro-1H-indazole isomer of interest (1.0 equiv.) in DMF.

    • Add sodium azide (NaN₃) to the solution.

    • Stir the mixture at room temperature for the time specified in the literature (e.g., 12 hours)[10].

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the desired N-(2-azidoethyl)-6-nitro-1H-indazole. The product can be used in the next step without further purification if deemed sufficiently pure.

Figure 2: Reaction scheme for the synthesis of N-(2-azidoethyl)-6-nitro-1H-indazole.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This general protocol describes the "clicking" of the azide-functionalized this compound with a terminal alkyne to synthesize 1,4-disubstituted 1,2,3-triazole derivatives.[7][10][12]

  • Reagents and Materials:

    • N-(2-azidoethyl)-6-nitro-1H-indazole (from Protocol 1)

    • Terminal alkyne derivative (e.g., ethynylbenzene derivatives)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate (B8700270)

    • Solvent system (e.g., DMF/H₂O 4:1, or t-BuOH/H₂O 1:1)

    • Schlenk tube or vial

    • Magnetic stirrer

  • Procedure:

    • In a reaction vessel, dissolve N-(2-azidoethyl)-6-nitro-1H-indazole (1.0 equiv.) and the desired terminal alkyne (1.0-1.2 equiv.) in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in H₂O).

    • Add the sodium ascorbate solution (typically 10-20 mol%) to the reaction mixture, followed by the addition of CuSO₄·5H₂O (typically 5-10 mol%). The order of addition is crucial; the reductant (ascorbate) should be added before the copper(II) salt to generate the active Cu(I) catalyst in situ[13][14].

    • Stir the reaction mixture vigorously at room temperature. Reaction times can vary from a few hours to overnight (e.g., 16-24 hours)[12].

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1-(6-nitroindazolyl)-4-(substituted)-1,2,3-triazole derivative.

CuAAC_Mechanism cluster_catalyst Catalyst Regeneration CuI Cu(I) Cu_Acetylide [Cu(I)]-C≡C-R CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH Metallacycle Six-membered Cu(III) metallacycle Cu_Acetylide->Metallacycle + Azide Azide R'-N₃ Triazolide Copper triazolide Metallacycle->Triazolide Reductive Elimination Triazolide->CuI - Product Product Triazole Product Triazolide->Product + H⁺ Proton H⁺ CuII Cu(II) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI

Figure 3: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data Summary

The CuAAC reaction on the this compound scaffold has been shown to be highly efficient, providing good to excellent yields for a variety of alkyne substrates.

Table 1: Synthesis of this compound-Triazole Hybrids via CuAAC [10][12]

EntryAlkyne SubstrateProductReaction Time (h)Yield (%)
1N-(prop-2-ynyl)benzenesulfonamide derivative 13a Coumarin-sulfonamide-nitroindazolyl-triazole hybrid 14a 16-2471
2N-(prop-2-ynyl)benzenesulfonamide derivative 13b Coumarin-sulfonamide-nitroindazolyl-triazole hybrid 14b 16-2474
3N-(prop-2-ynyl)benzenesulfonamide derivative 13c Coumarin-sulfonamide-nitroindazolyl-triazole hybrid 14c 16-2472
41,3-DiethynylbenzeneMono-adduct 8 -23
51,3-DiethynylbenzeneBis-adduct 9 -58

Data synthesized from literature reports. Reaction conditions typically involve CuSO₄·5H₂O and sodium ascorbate in DMF/H₂O at room temperature.[10][12]

Alternative Click Chemistry Methods

While CuAAC is the most prevalent method, other click reactions can be considered for this compound modification.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes strained cyclooctynes, which react rapidly with azides without the need for a catalyst[15][][17]. This method is particularly valuable in biological systems where the cytotoxicity of copper is a concern[].

  • Advantages: Bioorthogonal (no metal catalyst), fast reaction kinetics[15][17].

  • Considerations: Requires the synthesis of strained cyclooctyne (B158145) reagents, which can be more complex than terminal alkynes[15].

  • Applicability: An azide-functionalized this compound (prepared as in Protocol 1) could be reacted with a cyclooctyne derivative (e.g., DIBO, DBCO) to yield the triazole product under physiological conditions.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

RuAAC provides access to 1,5-disubstituted 1,2,3-triazoles, which are regioisomers of the 1,4-disubstituted products obtained from CuAAC[9][13][18]. This offers an alternative method to explore different structural orientations for SAR studies.

  • Advantages: Provides complementary regioselectivity to CuAAC, can tolerate internal alkynes[9][18].

  • Catalysts: Typically involves ruthenium complexes like CpRuCl(PPh₃)₂ or CpRuCl(COD)[18].

Applications and Future Outlook

The modification of this compound using click chemistry is a powerful strategy in drug discovery. The resulting triazole-containing derivatives have been investigated for various therapeutic applications.

  • Anticancer Agents: The indazole scaffold is a privileged structure in oncology, and click chemistry allows for the rapid synthesis of libraries of derivatives for screening against cancer cell lines[1][19][20].

  • Antileishmanial Candidates: Novel 3-chloro-6-nitro-1H-indazole derivatives linked to triazoles have shown promising activity against Leishmania major[2].

  • Bioconjugation: Click chemistry can be used to attach this compound-based probes to biomolecules for applications in chemical biology and diagnostics[6][14].

The continued application of click chemistry will undoubtedly accelerate the discovery of new this compound derivatives with enhanced biological activity and novel therapeutic potential. The modular nature of these reactions allows for the systematic exploration of chemical space, facilitating the optimization of lead compounds in drug development pipelines.

References

Application Notes and Protocols: Preparation of 6-Aminoindazole from 6-Nitroindazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical synthesis of 6-aminoindazole, a key intermediate in the development of various pharmaceutical compounds, from 6-nitroindazole. The primary method detailed is the catalytic hydrogenation of this compound, a robust and high-yielding procedure. Alternative reduction methods are also discussed, offering flexibility in reagent and equipment availability. All quantitative data is summarized for easy comparison, and a detailed experimental protocol is provided.

Introduction

6-Aminoindazole is a critical building block in medicinal chemistry, notably in the synthesis of kinase inhibitors and other therapeutic agents. Its preparation from the readily available this compound is a fundamental transformation. The most common and efficient method for this conversion is the reduction of the nitro group to an amine. This document outlines the prevalent methodologies for this synthesis, with a focus on providing practical, reproducible protocols for a laboratory setting.

Chemical Transformation

The conversion of this compound to 6-aminoindazole involves the reduction of the nitro functional group (-NO₂) to an amino group (-NH₂).

G This compound This compound 6-Aminoindazole 6-Aminoindazole This compound->6-Aminoindazole Reduction

Caption: Chemical transformation of this compound to 6-aminoindazole.

Comparative Summary of Reduction Methods

Several methods are effective for the reduction of this compound. The choice of method may depend on factors such as available equipment (e.g., hydrogenation apparatus), desired reaction scale, and catalyst cost. The following table summarizes the key quantitative parameters of common reduction methods.

MethodReducing Agent/CatalystSolventReaction TimeTemperatureYieldReference
Catalytic Hydrogenation10% Pd/C, H₂ (1 atm)Methanol (B129727) (MeOH) or THF4h - overnightRoom Temperature~94%[1][2]
Metal/Acid ReductionFe powder, HClEthanol (B145695):Water (EtOH:H₂O)1 hourReflux25-75%[3]
Metal/Acid ReductionSnCl₂Ethanol (EtOH)Not specifiedNot specified-[4]
Metal/Acid ReductionZn, Acetic Acid (AcOH)Dichloromethane (DCM)Not specifiedNot specified-[5]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is the most frequently cited and highest-yielding method.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol or THF.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere if possible, although not always necessary.

  • Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (a balloon filled with H₂ is often sufficient for small-scale reactions). For larger scales, a hydrogenation apparatus at atmospheric pressure is recommended.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours to overnight.[1][6]

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake should be washed with a small amount of the reaction solvent (MeOH or THF).

  • Isolation: The filtrate is concentrated under reduced pressure to yield 6-aminoindazole as a solid. The product can be used in the next step without further purification or can be recrystallized if necessary.[2]

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation A Dissolve this compound in MeOH or THF B Add 10% Pd/C A->B C Evacuate and backfill with H₂ B->C D Stir at Room Temperature (4h - overnight) C->D E Filter through Celite® D->E F Concentrate Filtrate E->F G 6-Aminoindazole (Product) F->G

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Protocol 2: Reduction with Iron in Acidic Medium

This method provides an alternative for laboratories not equipped for catalytic hydrogenation.

Materials:

  • This compound

  • Iron (Fe) powder

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Heating mantle and condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 equivalent) in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (typically in excess) to the suspension. Then, add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for approximately 1 hour.[3] Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the iron salts.

  • Isolation: The filtrate is concentrated under reduced pressure. The crude product may require further purification, such as extraction or recrystallization, to remove residual inorganic salts.

Safety Precautions

  • Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents and hydrogen. Handle with care, and do not allow the catalyst to dry on the filter paper.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • Acids: Handle hydrochloric acid and acetic acid with appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

The reduction of this compound to 6-aminoindazole is a well-established and efficient transformation. Catalytic hydrogenation with Pd/C offers high yields and clean conversion.[1][2] For laboratories where hydrogenation is not feasible, reduction with metals such as iron in an acidic medium provides a viable alternative.[3][4] The choice of method can be tailored to the specific needs and resources of the research environment.

References

Application Notes and Protocols for the Alkylation of 6-nitro-1H-indazoles in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-nitro-1H-indazole scaffold is a crucial heterocyclic motif in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways.[1][2] The nitro group at the 6-position can serve as a handle for further functionalization, such as reduction to an amine, making these compounds versatile intermediates in the synthesis of complex pharmaceutical agents.[3] Notably, substituted indazoles are prominent as kinase inhibitors, a class of drugs that interfere with kinase enzymes involved in cell signaling and are pivotal in cancer therapy.[1][]

The alkylation of the indazole core is a fundamental transformation in the synthesis of these bioactive molecules. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring presents a significant challenge in controlling regioselectivity. The outcome of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent, as well as the electronic and steric properties of the indazole itself.[2][5] This document provides detailed protocols and quantitative data for the regioselective alkylation of 6-nitro-1H-indazole, aiding researchers in the targeted synthesis of N1- and N2-substituted derivatives.

Data Presentation: Regioselectivity in the Alkylation of 6-nitro-1H-indazole

The regiochemical outcome of the alkylation of 6-nitro-1H-indazole is a delicate balance between kinetic and thermodynamic control. The following table summarizes quantitative data from the literature for the alkylation of 6-nitro-1H-indazole and related substituted indazoles to illustrate the influence of various reaction parameters.

Indazole SubstrateAlkylating AgentBaseSolventTemp. (°C)N1:N2 RatioTotal Yield (%)Reference
6-nitro-1H-indazoleBenzyl (B1604629) bromideK2CO3DMFRTN1 major63[3][6]
6-fluoro-1H-indazole4-methoxybenzyl chlorideK2CO3DMFRT~1:151.6[5]
7-nitro-1H-indazolen-pentyl bromideNaHTHFRT to 504:9688[5]
5-bromo-3-CO2Me-1H-indazoleMethyl iodideK2CO3DMFRT53:4784[5]
1H-indazolen-pentyl bromideNaHTHF0 to 50>99:189[2]
1H-indazolen-pentyl bromideCs2CO3DMFRT1.5:191[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF

This method often provides a mixture of N1 and N2 isomers and is suitable when the regioisomers are readily separable or when a mixture is desired for screening purposes.[5]

Materials:

  • 6-nitro-1H-indazole

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • To a solution of 6-nitro-1H-indazole (1.0 equiv) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equiv).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the N1 and N2 isomers.

Protocol 2: General Procedure for Regioselective N1-Alkylation using Sodium Hydride in THF

This method generally favors the formation of the thermodynamically more stable N1-alkylated indazole.[2][7]

Materials:

  • 6-nitro-1H-indazole

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 6-nitro-1H-indazole (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow for Alkylation of 6-nitro-1H-indazole

G General Workflow for Alkylation of 6-nitro-1H-indazole start Start substrate 6-nitro-1H-indazole start->substrate dissolve Dissolve in Anhydrous Solvent (e.g., DMF or THF) substrate->dissolve add_base Add Base (e.g., K2CO3 or NaH) dissolve->add_base add_alkyl_halide Add Alkyl Halide (R-X) add_base->add_alkyl_halide reaction Reaction at Controlled Temperature add_alkyl_halide->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product_n1 N1-alkylated 6-nitro-1H-indazole purification->product_n1 Isomer 1 product_n2 N2-alkylated 6-nitro-1H-indazole purification->product_n2 Isomer 2 end End product_n1->end product_n2->end

Caption: General experimental workflow for the N-alkylation of 6-nitro-1H-indazole.

PIM Kinase Signaling Pathway and Potential Inhibition

Derivatives of 6-nitro-1H-indazole have been investigated as inhibitors of various kinases, including the PIM kinase family, which are serine/threonine kinases involved in cell survival and proliferation.[8][9] The following diagram illustrates a simplified PIM kinase signaling pathway and a hypothetical point of inhibition by a 6-nitro-1H-indazole derivative.

G PIM Kinase Signaling Pathway and Potential Inhibition cytokine Cytokines/Growth Factors receptor Receptor Tyrosine Kinase (e.g., JAK) cytokine->receptor Binds stat STAT receptor->stat Activates pim PIM Kinase stat->pim Upregulates Transcription bad Bad pim->bad Phosphorylates (Inhibits) myc c-Myc pim->myc Phosphorylates (Activates) apoptosis Apoptosis bad->apoptosis Promotes inhibitor 6-nitro-1H-indazole Derivative inhibitor->pim Inhibits proliferation Cell Proliferation & Survival myc->proliferation

References

Application Notes and Protocols for Molecular Docking Studies of 6-Nitroindazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking studies on 6-nitroindazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, including anticancer, antiparasitic, and enzyme inhibitory activities. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target, providing valuable insights for drug design and discovery.

Introduction

This compound and its derivatives are a versatile scaffold in drug discovery. The nitro group, an electron-withdrawing moiety, significantly influences the electronic properties of the indazole ring, often playing a key role in the molecule's biological activity. These compounds have been investigated for their potential to inhibit various enzymes and biological targets. For instance, derivatives of this compound have shown promising activity against parasitic diseases like leishmaniasis by targeting enzymes such as trypanothione (B104310) reductase.[1] Furthermore, various substituted nitroindazoles have been synthesized and evaluated for their anticancer properties.[2][3][4]

Molecular docking simulations are instrumental in understanding the structure-activity relationships (SAR) of this compound derivatives. By visualizing the binding modes and interactions of these compounds within the active site of a target protein, researchers can rationally design more potent and selective inhibitors.

Experimental Protocols

This section details the methodologies for molecular docking, synthesis, and biological evaluation of this compound derivatives.

Molecular Docking Protocol using AutoDock Vina

This protocol outlines a general workflow for performing molecular docking of this compound derivatives using the widely used software AutoDock Vina.

1. Preparation of the Receptor (Protein):

  • Obtain Protein Structure: Download the 3D structure of the target protein from a protein database like the Protein Data Bank (PDB). For this example, we will consider Trypanothione Reductase from Leishmania infantum (PDB ID: 2JK6).[1]

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges (e.g., Kollman charges).

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina. This can be done using software like AutoDockTools (ADT) or UCSF Chimera.[5][6][7]

2. Preparation of the Ligand (this compound Derivative):

  • Obtain Ligand Structure: The 3D structure of the this compound derivative can be generated using chemical drawing software like ChemDraw or Marvin Sketch and then converted to a 3D format (e.g., MOL2 or PDB).

  • Prepare the Ligand:

    • Add hydrogen atoms.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format using ADT.[6][8]

3. Grid Box Generation:

  • Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. This is a critical step to define the search space for the docking simulation.[5][8]

4. Running the Docking Simulation:

  • Use AutoDock Vina to perform the docking calculation. Vina will explore different conformations and orientations of the ligand within the defined grid box and estimate the binding affinity for each pose.[5]

  • The output will be a set of binding poses ranked by their predicted binding energies (in kcal/mol).

5. Analysis of Results:

  • Visualize the docked poses and their interactions with the protein using molecular visualization software like PyMOL or UCSF Chimera.

  • Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues.

  • The pose with the lowest binding energy is typically considered the most favorable binding mode.

Synthesis Protocol for 3-chloro-6-nitro-1H-indazole Derivatives

The following is a general procedure for the synthesis of 1,2,3-triazole linked this compound derivatives, as described in the literature.[1]

  • Step 1: Synthesis of Propargylated this compound: Start with the appropriate this compound precursor and react it with propargyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to obtain the N-propargylated derivative.

  • Step 2: Synthesis of Azide (B81097) Derivatives: Prepare the desired aryl or alkyl azides from the corresponding halides or amines.

  • Step 3: 1,3-Dipolar Cycloaddition (Click Chemistry): React the propargylated this compound with the synthesized azide in the presence of a copper(I) catalyst (e.g., CuSO4·5H2O and sodium ascorbate) in a solvent mixture like t-BuOH/H2O. This reaction, a classic example of "click chemistry," yields the 1,4-disubstituted 1,2,3-triazole ring linked to the this compound scaffold.[1]

  • Purification: The final products are typically purified using column chromatography.

Antileishmanial Activity Assay (MTT Assay)

This protocol is used to determine the in vitro activity of the synthesized compounds against Leishmania promastigotes.[1]

  • Parasite Culture: Culture Leishmania promastigotes in an appropriate medium (e.g., M199 medium) supplemented with fetal bovine serum at 25 °C.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO and make serial dilutions.

  • Assay:

    • Seed the promastigotes in a 96-well plate.

    • Add different concentrations of the test compounds to the wells.

    • Incubate the plate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of the parasite growth.

Data Presentation

The following tables summarize the quantitative data from molecular docking and biological activity studies of this compound derivatives.

Table 1: Biological Activity of 3-chloro-6-nitro-1H-indazole Derivatives against Leishmania species [1]

Compound IDLeishmania infantum IC50 (µM)Leishmania tropica IC50 (µM)Leishmania major IC50 (µM)
4 5.53> 100> 100
5 4> 100> 100
7 117> 100> 100
10 100> 100> 100
11 6236.33> 100
12 6> 100110
13 36.331105.53

Table 2: Molecular Docking and MM/GBSA Results for a 3-chloro-6-nitro-1H-indazole Derivative (Compound 13) against Trypanothione Reductase [1]

ParameterValue (kcal/mol)
Net Binding Energy (MM/GBSA)-40.02

Table 3: Anticancer Activity of N-Aromatic Substituted 6-aminoindazole Derivatives [2]

Compound IDA549 IC50 (µM)SNU-638 IC50 (µM)
29 0.7 - 100.7 - 10
30 0.7 - 100.7 - 10
34 0.7 - 100.7 - 10
36 0.7 - 100.7 - 10
37 0.7 - 100.7 - 10

Mandatory Visualization

Experimental Workflow for Molecular Docking

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis receptor_prep Receptor Preparation (PDBQT) grid Grid Box Generation receptor_prep->grid ligand_prep Ligand Preparation (PDBQT) ligand_prep->grid docking Molecular Docking (AutoDock Vina) grid->docking results Analyze Results (Binding Poses & Energies) docking->results visualization Visualization & Interaction Analysis results->visualization

Caption: A generalized experimental workflow for molecular docking studies.

Signaling Pathway: Inhibition of Trypanothione Reductase

signaling_pathway TryS Trypanothione Synthetase T_SH2 Trypanothione (Oxidized) TryS->T_SH2 TryR Trypanothione Reductase (Target Enzyme) T_S2 Trypanothione (Reduced) TryR->T_S2 Reduction T_SH2->TryR Substrate Detox Detoxification T_S2->Detox ROS Reactive Oxygen Species (ROS) ROS->Detox Neutralization Parasite Parasite Survival Detox->Parasite Inhibitor This compound Derivative Inhibitor->TryR Inhibition

Caption: Inhibition of the trypanothione redox pathway by this compound derivatives.

References

Spectroscopic Analysis of 6-Nitroindazole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

6-Nitroindazole is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, including as kinase inhibitors for cancer therapy. Accurate structural elucidation and purity assessment of this compound are paramount for any research and development endeavor. This document provides detailed application notes and experimental protocols for the comprehensive spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data for this compound
Assignment Chemical Shift (δ) in ppm
NH13.8
H-78.474
H-58.356
H-38.030
H-47.954

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data for this compound
Assignment Chemical Shift (δ) in ppm
C-7a145.82
C-6138.50
C-3134.22
C-3a126.04
C-5121.79
C-4114.70
C-7106.90

Solvent: DMSO-d₆[1]

Table 3: Mass Spectrometry Data for this compound
Parameter Value
Molecular FormulaC₇H₅N₃O₂
Molecular Weight163.13 g/mol
Major Peaks (m/z)
Top Peak90
2nd Highest163
3rd Highest63

Ionization Method: Electron Ionization (EI)[2]

Table 4: IR Spectroscopy Data for this compound
Functional Group Vibrational Frequency (cm⁻¹)
N-H Stretch(Not explicitly stated, but expected in the 3200-3500 cm⁻¹ region)
Aromatic C-H Stretch(Not explicitly stated, but expected around 3000-3100 cm⁻¹)
NO₂ Asymmetric Stretch(Not explicitly stated, but expected around 1500-1550 cm⁻¹)
NO₂ Symmetric Stretch(Not explicitly stated, but expected around 1340-1380 cm⁻¹)
C=C Aromatic Stretch(Not explicitly stated, but expected in the 1400-1600 cm⁻¹ region)

Technique: KBr Pellet[1][2]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Data Acquisition:

  • Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64 depending on the sample concentration.[3]

¹³C NMR Data Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

  • A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[3]

Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Perform phase and baseline corrections.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign the signals to the respective protons and carbons in the this compound molecule.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.[4]

Data Analysis:

  • Analyze the spectrum to identify characteristic absorption peaks corresponding to the various functional groups, such as N-H, aromatic C-H, C=C, and the nitro (NO₂) group.

  • Compare the obtained spectrum with reference spectra of indazole derivatives to confirm the presence of key structural motifs.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Instrumentation: Mass Spectrometer, often coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

Sample Preparation:

  • Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode. The standard electron energy for EI is 70 eV.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of this compound.

  • Analyze the fragmentation pattern to gain further structural information. The major fragment peaks can provide insights into the stability of different parts of the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing and Elucidation Sample This compound Sample Purification Purification (e.g., Recrystallization) Sample->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

Handling and storage conditions for 6-Nitroindazole powder.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 6-Nitroindazole powder in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling.[1][2] It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It is also known to cause skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[2][3]

Personal Protective Equipment (PPE): A comprehensive list of required PPE is provided in the table below.

PPE CategoryItemSpecification
Respiratory Protection Dust MaskNIOSH-approved N95 or higher.[4]
Eye Protection Safety Glasses/GogglesChemical splash goggles. A face shield should be worn when there is a risk of splashing or when handling larger quantities.[5]
Hand Protection GlovesNitrile gloves are suitable for incidental contact. For prolonged contact or immersion, consult manufacturer's permeation data.[5]
Body Protection Lab CoatStandard laboratory coat.
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[6]

Handling Procedures

All handling of this compound powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][7]

General Handling:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Prevent the formation of dust during handling.

  • Do not eat, drink, or smoke in areas where the powder is handled.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Wash hands thoroughly with soap and water after handling.[1]

Dispensing:

  • When weighing and dispensing the powder, use a spatula or other appropriate tool to avoid generating dust.

  • For small quantities, consider preparing a stock solution to minimize repeated handling of the powder.

Spill Cleanup:

  • Minor Spills: Carefully sweep up the spilled powder, avoiding dust generation. Dampening the powder with water may be an option to reduce dust.[1] Place the collected material into a sealed container for proper disposal.

  • Major Spills: Evacuate the area and alert the appropriate emergency response personnel.

Storage Conditions

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

ParameterConditionRationale
Temperature Store in a cool environment, with some suppliers recommending 0-8 °C.[8][9]To ensure stability and prevent degradation.
Humidity Store in a dry area.To prevent clumping and potential degradation of the powder.
Light Store in a tightly sealed, light-resistant container.To protect from potential light-induced degradation.
Container Use original, tightly sealed containers. Polyethylene or polypropylene (B1209903) containers are recommended.[1]To prevent contamination and exposure to air and moisture.
Incompatibilities Store away from oxidizing agents, bases, and strong reducing agents.[1]To prevent potentially hazardous reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Appearance White to light yellow or tan powder.[1][8]
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol [4]
Melting Point 180-182 °C[4][8]

Solubility Data

SolventSolubility
Water Immiscible.[1] Sparingly soluble.
Aqueous Buffer (pH 7.4) >24.5 µg/mL[10]
Ethanol Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Methanol (hot) Very faint turbidity.[11]

Experimental Protocols

Protocol for Determining Solubility

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound powder

  • Selected solvent (e.g., ethanol, DMSO, water)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound powder to a known volume of the solvent in separate vials.

  • Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol for Assessing Stability

Objective: To assess the stability of this compound powder under various environmental conditions.

Materials:

  • This compound powder

  • Climate-controlled stability chambers (for controlled temperature and humidity)

  • Light-exposure chamber with a calibrated light source

  • Analytical balance

  • HPLC system with a suitable detector

  • Amber and clear glass vials

Procedure:

  • Weigh a precise amount of this compound powder into multiple amber and clear glass vials.

  • Expose the vials to different conditions:

    • Temperature: Place vials in stability chambers at various temperatures (e.g., 4 °C, 25 °C, 40 °C).

    • Humidity: Place vials in stability chambers with controlled relative humidity (e.g., 25% RH, 60% RH, 75% RH).

    • Light: Place clear glass vials in a light-exposure chamber. Wrap control vials in aluminum foil.

  • At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each condition.

  • Visually inspect the powder for any changes in appearance (e.g., color change, clumping).

  • Accurately weigh the powder and prepare a solution of known concentration.

  • Analyze the purity and concentration of this compound using a validated HPLC method.

  • Compare the results to the initial time point (t=0) to determine the extent of degradation.

Diagrams

G Workflow for Safe Handling and Storage of this compound Powder cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Dust Mask) prep_workspace Prepare Workspace in a Chemical Fume Hood prep_ppe->prep_workspace handling_weigh Weigh this compound Powder prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent (if applicable) handling_weigh->handling_dissolve storage_conditions Store in a Cool, Dry, Dark Place (0-8 °C Recommended) handling_dissolve->storage_conditions cleanup_decontaminate Decontaminate Workspace handling_dissolve->cleanup_decontaminate storage_container Keep in Tightly Sealed, Appropriate Container storage_conditions->storage_container storage_container->cleanup_decontaminate cleanup_dispose Dispose of Waste According to Institutional Guidelines cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE Properly cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for Safe Handling and Storage of this compound Powder.

References

Application Notes and Protocols for In Vitro Antileishmanial Activity Assay of 6-Nitroindazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the in vitro antileishmanial activity of 6-nitroindazole compounds. These guidelines are intended to assist researchers in the screening and development of novel therapeutic agents against leishmaniasis, a neglected tropical disease.

Introduction

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, presents a significant global health challenge. The current therapeutic options are limited by issues of toxicity, cost, and emerging drug resistance, necessitating the discovery of new, effective, and safer drugs.[1][2][3] Nitroindazole derivatives have emerged as a promising class of compounds with potential antiprotozoal activity.[4][5] Specifically, this compound derivatives have been synthesized and evaluated for their inhibitory effects against various Leishmania species, demonstrating their potential as promising antileishmanial candidates.[4][6]

These application notes offer a comprehensive guide to the in vitro screening of this compound compounds, covering protocols for evaluating their activity against both the promastigote (extracellular) and amastigote (intracellular) stages of the parasite, as well as assessing their cytotoxicity to ensure selectivity.

Data Presentation: Antileishmanial Activity of Nitroindazole Derivatives

The following tables summarize the in vitro biological activity of various nitroindazole derivatives against different Leishmania species. The 50% inhibitory concentration (IC50) represents the concentration of a compound required to inhibit the growth of 50% of the parasite population. The 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in the viability of mammalian cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for identifying compounds with specific toxicity towards the parasite.[7][8][9] An SI value greater than 10 is generally considered promising for a potential drug candidate.

Table 1: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives against Promastigotes [6]

CompoundL. infantum IC50 (µM)L. tropica IC50 (µM)L. major IC50 (µM)
4 5.53>100>100
5 4>100>100
7 117>100>100
10 100>100>100
11 6245>100
12 6>10020
13 36.334818
Glucantime® 350035003500

Table 2: Antileishmanial Activity of Indazole-based 2-Pyrone Scaffolds against L. donovani [10]

CompoundL. d. LV9 axenic amastigotes IC50 (µM)L. d. LV9 intramacrophage amastigotes IC50 (µM)Cytotoxicity on macrophages CC50 (µM)Selectivity Index (SI)
6f 2.48 ± 1.022.25 ± 1.89>100>44.4
Miltefosine 10.99 ± 1.796.50 ± 1.25>100>15.3

Table 3: Antileishmanial Activity of 2-benzyl-5-nitroindazolin-3-one Derivatives against L. amazonensis [1][2]

CompoundPromastigotes IC50 (µM)Intracellular Amastigotes IC50 (µM)Macrophages CC50 (µM)Selectivity Index (SI)
VATR131 <10.46 ± 0.01>400875
Amphotericin B ----
Note: Eight compounds in this series showed a selectivity index >10 and an IC50 <1 µM against the promastigote stage. Four were as active as Amphotericin B against intracellular amastigotes.[1][2]

Experimental Protocols

The following protocols describe the step-by-step procedures for the in vitro evaluation of this compound compounds against Leishmania parasites.

In Vitro Assay against Promastigotes

This assay determines the direct effect of the compounds on the extracellular, flagellated form of the parasite.

Materials:

  • Leishmania species (e.g., L. infantum, L. major, L. tropica) promastigotes in logarithmic growth phase.

  • Complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/mL streptomycin, and 100 U/mL penicillin.

  • This compound compounds dissolved in Dimethyl Sulfoxide (DMSO).

  • Reference drug (e.g., Amphotericin B, Glucantime®).

  • 96-well microtiter plates.

  • Resazurin (B115843) solution or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[6][7]

  • Plate reader (spectrofluorometer or spectrophotometer).

Procedure:

  • Harvest promastigotes from a culture in the logarithmic phase of growth and adjust the parasite density to 2.5 x 10^6 promastigotes/mL in fresh complete RPMI-1640 medium.[6]

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.[6]

  • Prepare serial dilutions of the this compound compounds and the reference drug in the culture medium. Add 100 µL of these dilutions to the wells containing the parasites. The final concentration of DMSO should not exceed 0.5%.

  • Include negative controls (parasites in medium with DMSO) and a positive control (parasites with the reference drug).

  • Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 23 °C) for 72 hours.[6]

  • After incubation, add 20 µL of resazurin solution or MTT solution to each well and incubate for an additional 4 hours.

  • Measure the fluorescence (for resazurin) or absorbance (for MTT) using a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite viability against the compound concentrations and fitting the data to a dose-response curve.

In Vitro Assay against Intracellular Amastigotes

This assay evaluates the efficacy of the compounds on the clinically relevant intracellular form of the parasite.

Materials:

  • Macrophage cell line (e.g., J774A.1, THP-1, or peritoneal macrophages).[7][11][12]

  • Complete RPMI-1640 or DMEM medium with 10% FBS.

  • Stationary-phase Leishmania promastigotes.

  • This compound compounds and reference drug.

  • 96-well plates.

  • Giemsa stain or a viability indicator like resazurin/MTT.

Procedure:

  • Seed macrophages (e.g., 1 x 10^5 cells/mL) in 96-well plates and incubate for 2-24 hours to allow for adherence.[5][11]

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.[5]

  • Incubate for 4-24 hours to allow for phagocytosis.

  • Wash the wells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of the test compounds and the reference drug.

  • Incubate the plates for 48-72 hours.

  • Determine the number of intracellular amastigotes. This can be done by:

    • Microscopy: Fixing the cells, staining with Giemsa, and counting the number of amastigotes per 100 macrophages.

    • Viability Assay: Lysing the macrophages and measuring the viability of the released amastigotes using a resazurin or MTT assay.[11]

  • Calculate the IC50 value as described for the promastigote assay.

Cytotoxicity Assay

This assay is crucial to determine if the observed antileishmanial activity is due to specific toxicity towards the parasite or general cellular toxicity.

Materials:

  • Macrophage cell line (same as used for the amastigote assay).

  • Complete culture medium.

  • This compound compounds.

  • 96-well plates.

  • Resazurin or MTT solution.

  • Plate reader.

Procedure:

  • Seed macrophages in a 96-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere.[11][12]

  • Remove the medium and add fresh medium containing serial dilutions of the test compounds.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.[11]

  • Add resazurin or MTT solution and incubate for 4 hours.

  • Measure the fluorescence or absorbance.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualization of Experimental Workflow

The following diagrams illustrate the workflows for the described experimental protocols.

Antileishmanial_Promastigote_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture Leishmania promastigotes a1 Seed promastigotes in 96-well plate p1->a1 p2 Prepare compound serial dilutions a2 Add compound dilutions to wells p2->a2 a1->a2 a3 Incubate for 72h a2->a3 a4 Add viability reagent (MTT/Resazurin) a3->a4 a5 Incubate for 4h a4->a5 d1 Measure Absorbance/ Fluorescence a5->d1 d2 Calculate IC50 values d1->d2

Caption: Workflow for the in vitro antileishmanial assay against promastigotes.

Antileishmanial_Amastigote_Assay_Workflow cluster_prep Preparation & Infection cluster_treatment Compound Treatment cluster_analysis Analysis p1 Seed macrophages in 96-well plate p2 Infect macrophages with stationary-phase promastigotes p1->p2 p3 Wash to remove extracellular parasites p2->p3 t1 Add compound serial dilutions p3->t1 t2 Incubate for 48-72h t1->t2 a1 Fix and stain (Giemsa) OR Lyse cells t2->a1 a2 Count amastigotes/ Measure viability a1->a2 a3 Calculate IC50 values a2->a3

Caption: Workflow for the in vitro antileishmanial assay against intracellular amastigotes.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Compound Treatment cluster_analysis Analysis p1 Seed macrophages in 96-well plate t1 Add compound serial dilutions p1->t1 t2 Incubate for 48h t1->t2 a1 Add viability reagent (MTT/Resazurin) t2->a1 a2 Incubate for 4h a1->a2 a3 Measure Absorbance/ Fluorescence a2->a3 a4 Calculate CC50 values a3->a4

References

Application Notes and Protocols: Synthesis of Thiazolidinone Derivatives from 6-Nitroindazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel thiazolidinone derivatives starting from 6-nitroindazole. The synthesized compounds have been investigated for a range of biological activities, including antibacterial, antifungal, antitubercular, and anti-inflammatory properties, suggesting their potential as scaffolds in drug discovery programs.[1]

Introduction

Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide array of pharmacological activities.[1] The incorporation of a thiazolidinone ring, a well-known pharmacophore, into the this compound scaffold can lead to the development of new chemical entities with enhanced biological profiles. This document outlines the multi-step synthesis of N-[3-(1H-6-nitroindazol-1-yl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide derivatives.[1]

Experimental Protocols

The synthesis is a multi-step process beginning with the alkylation of this compound, followed by a series of condensation and cyclization reactions.

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel-G coated plates.[1]

Synthesis Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

SynthesisWorkflow Start This compound Step1 Step 1: Alkylation (1,3-dibromopropane, K2CO3, Acetone) Start->Step1 Intermediate1 N-(3-bromopropyl)- This compound (1) Step1->Intermediate1 Step2 Step 2: Amination (Urea, Ethanol) Intermediate1->Step2 Intermediate2 N-[3-(1H-6-nitroindazol-1-yl)-propyl]-urea (2) Step2->Intermediate2 Step3 Step 3: Schiff Base Formation (Ar-CHO, Ethanol) Intermediate2->Step3 Intermediate3 Schiff Bases (3a-j) Step3->Intermediate3 Step4 Step 4: Cyclization (Thioglycolic acid, ZnCl2, Dioxane) Intermediate3->Step4 Intermediate4 Thiazolidinones (4a-j) Step4->Intermediate4 Step5 Step 5: Knoevenagel Condensation (Ar'-CHO, C2H5ONa, Dioxane) Intermediate4->Step5 FinalProduct Final Thiazolidinone Derivatives (5a-j) Step5->FinalProduct

Caption: Synthetic workflow for thiazolidinone derivatives from this compound.

Detailed Experimental Procedures

Step 1: Synthesis of N-(3-chloropropyl)-6-nitroindazole (1)

  • A mixture of this compound (0.01 mol), 1,3-dibromopropane (B121459) (0.01 mol), and anhydrous potassium carbonate (K₂CO₃) (0.015 mol) in dry acetone (B3395972) (50 mL) is refluxed for about 10 hours.

  • The reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

  • The resulting solid is purified by column chromatography over silica gel using a CHCl₃:CH₃OH (8:2 v/v) solvent system as the eluent to afford compound 1 .[1]

Step 2: Synthesis of N-[3-(1H-6-nitroindazol-1-yl)-propyl]-urea (2)

  • A mixture of compound 1 (0.03 mol) and urea (B33335) (0.03 mol) in ethanol (B145695) (30 mL) is refluxed for 6 hours.

  • The solvent is removed by distillation.

  • The obtained solid is washed with water and recrystallized from ethanol to yield compound 2 .[1]

Step 3: Synthesis of N-[3-(1H-6-nitroindazol-1-yl)-propyl]-N'-[(phenyl)-methylidene]-urea (3a-j)

  • A mixture of compound 2 (0.026 mol) and a substituted benzaldehyde (B42025) (0.026 mol) in ethanol (25 mL) is stirred on a magnetic stirrer for 2 hours, followed by reflux on a steam bath for 4 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the separated solid is filtered, washed with ethanol, and dried.

  • The product is purified by column chromatography using a CH₃OH:CHCl₃ (7:3 v/v) solvent system as the eluent to furnish the Schiff bases 3a-j .[1]

Step 4: Synthesis of N-[3-(1H-6-nitroindazol-1-yl)-propyl]-2-(substituted phenyl)-4-oxo-1,3-thiazolidine-carboxamide (4a-j)

  • To a solution of a Schiff base (3a-j ) (0.018 mol) in 1,4-dioxane (B91453) (40 mL), thioglycolic acid (0.018 mol) and a catalytic amount of anhydrous ZnCl₂ are added.

  • The mixture is refluxed for 8 hours.

  • The solvent is removed under reduced pressure, and the residue is treated with a 10% sodium bicarbonate solution.

  • The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the thiazolidinone derivatives 4a-j .[1]

Step 5: Synthesis of N-[3-(1H-6-nitroindazol-1-yl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide (5a-j)

  • A mixture of a thiazolidinone derivative (4a-j ) (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in 1,4-dioxane (30 mL) is refluxed with a catalytic amount of sodium ethoxide (C₂H₅ONa) for 6-7 hours.

  • The reaction mixture is then cooled and poured into ice-cold water.

  • The obtained solid is filtered, washed with water, and recrystallized from ethanol to give the final products 5a-j .[1]

Data Presentation

The following tables summarize the characterization data for a selection of the synthesized intermediate and final compounds.

Table 1: Physicochemical and Spectroscopic Data of Intermediate Compounds

CompoundMolecular FormulaYield (%)M.p. (°C)IR (cm⁻¹)¹H NMR (δ, ppm)
1 C₁₀H₁₀N₃O₂Br--1572 (C=C), 1532 (NO₂), 3020 (CH-Ar)2.20-2.26 (m, 2H), 3.41 (t, 2H), 4.22 (t, 2H), 7.20-7.95 (m, 4H)
2 C₁₁H₁₃N₅O₃--3352 (NH), 1652 (C=O), 1568 (C=C), 1528 (NO₂)2.18-2.24 (m, 2H), 3.38 (t, 2H), 4.20 (t, 2H), 5.62 (s, 2H, NH₂), 6.18 (t, 1H, NH), 7.18-7.93 (m, 4H)
3a C₁₈H₁₇N₅O₃62147-1483356 (NH), 1658 (C=O), 1622 (C=N), 1578 (C=C), 1530 (NO₂)2.22-2.27 (m, 2H), 3.40 (t, 2H), 4.24 (t, 2H), 6.20 (t, 1H, NH), 7.22-7.97 (m, 9H, Ar-H), 7.98 (s, 1H, N=CH)

Data extracted from Samadhiya et al., 2012.[1]

Table 2: Physicochemical and Spectroscopic Data of Final Thiazolidinone Derivatives (5a-j series)

CompoundRR'Yield (%)M.p. (°C)IR (cm⁻¹)¹H NMR (δ, ppm)
5a HH65164-1653362 (NH), 1738 (C=O cyclic), 1664 (C=O), 1556 (C=C), 1534 (NO₂)2.20-2.25 (m, 2H), 3.31-3.36 (m, 2H), 4.23 (t, 2H), 5.75 (s, 1H), 6.22 (t, 1H, NH), 7.24-7.75 (m, 13H, Ar-H), 7.96 (s, 1H, =CH)
5b 2-ClH62182-1833364 (NH), 1740 (C=O cyclic), 1668 (C=O), 1558 (C=C), 1536 (NO₂), 748 (C-Cl)2.22-2.26 (m, 2H), 3.33-3.37 (m, 2H), 4.25 (t, 2H), 5.77 (s, 1H), 6.24 (t, 1H, NH), 7.26-7.78 (m, 12H, Ar-H), 7.98 (s, 1H, =CH)
5c 2-BrH68172-1733366 (NH), 1736 (C=O cyclic), 1662 (C=O), 1560 (C=C), 1532 (NO₂), 668 (C-Br)2.21-2.25 (m, 2H), 3.32-3.36 (m, 2H), 4.25 (t, 2H), 5.77 (s, 1H), 6.23 (t, 1H, NH), 7.26-7.77 (m, 12H, Ar-H), 7.97 (s, 1H, =CH)

Data extracted from Samadhiya et al., 2012.[1]

Application Notes: Biological Activities

The synthesized thiazolidinone derivatives of this compound have been screened for a variety of biological activities, indicating their potential for further investigation in drug development.[1]

  • Antimicrobial Activity: The compounds were evaluated for their antibacterial and antifungal properties. Thiazolidinone derivatives are known to exhibit antimicrobial effects, potentially through the inhibition of essential microbial enzymes.[1]

  • Antitubercular Activity: The derivatives were also tested for their activity against Mycobacterium tuberculosis. The presence of the nitro group, a feature in some existing antitubercular drugs, makes these compounds interesting candidates for further evaluation.[1]

  • Anti-inflammatory Activity: The anti-inflammatory potential of these compounds was assessed.[1] While specific quantitative data for the thiazolidinone derivatives is not available in the reviewed literature, this compound itself has been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

It is important to note that the primary literature describes the screening of these compounds for the mentioned activities but does not provide quantitative data such as Minimum Inhibitory Concentration (MIC) values for antimicrobial and antitubercular activities, or IC₅₀ values for anti-inflammatory activity.[1] Further studies are required to quantify the potency of these derivatives and to elucidate their mechanisms of action.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of these compounds could potentially be mediated through the inhibition of the COX-2 pathway, which leads to a reduction in prostaglandin (B15479496) synthesis. A conceptual diagram of this signaling pathway is presented below.

AntiInflammatoryPathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A₂ (PLA₂) InflammatoryStimuli->PLA2 activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 substrate for PGs Prostaglandins (e.g., PGE₂) COX2->PGs synthesizes Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Thiazolidinone Thiazolidinone Derivatives Thiazolidinone->COX2 Potential Inhibition

References

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Nitroindazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Nitroindazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the yield?

A: Low yield is a frequent challenge in this compound synthesis. Several factors related to reaction conditions and reagents can contribute to this issue. Consider the following potential causes and solutions:

  • Suboptimal Reaction Temperature: Nitration and diazotization reactions are often highly exothermic. Improper temperature control can lead to the formation of side products or decomposition of the starting material and product.[1]

    • Solution: Maintain a strict low temperature range, typically between 0-5°C, during the addition of the nitrating agent or sodium nitrite (B80452).[1][2] Use an ice-salt bath or a cryocooler for efficient and consistent cooling.[1]

  • Incorrect Reagent Stoichiometry and Quality: The ratio of reactants is crucial for optimal yield. An excess or deficit of the nitrating agent or diazotizing agent can lead to incomplete reaction or the formation of byproducts. The purity of the starting materials is also critical.

    • Solution: Use high-purity reagents to avoid undesirable side reactions.[1] Carefully control the stoichiometry of your reactants as specified in the protocol.

  • Inefficient Cyclization: The intramolecular cyclization of the diazonium salt intermediate is a key step. Incomplete cyclization will directly result in a lower yield.

    • Solution: Allow the reaction to proceed for the recommended time after the addition of reagents to ensure complete cyclization. Some protocols suggest letting the solution stand for an extended period (e.g., 3 days) at room temperature.[3]

Issue 2: Formation of Multiple Isomers

Q: My TLC/HPLC analysis shows multiple spots/peaks, indicating the presence of isomers. How can I improve the regioselectivity for the 6-nitro isomer?

A: The formation of multiple regioisomers (e.g., 4-nitro, 5-nitro, 7-nitro) is a common problem in the nitration of indazole or the cyclization of substituted anilines.[1]

  • Strict Temperature Control: As with low yield, temperature plays a critical role in selectivity.

    • Solution: Maintain the reaction temperature at the lower end of the recommended range (e.g., 0-2°C) to enhance regioselectivity.[1]

  • Slow Reagent Addition: The rate of addition of the nitrating or diazotizing agent can influence the formation of isomers.

    • Solution: Add the reagent dropwise and slowly to the reaction mixture while ensuring vigorous stirring. This helps to maintain a low localized concentration of the reagent and improve selectivity.[1]

  • Choice of Nitrating Agent: The type of nitrating agent can affect the isomeric distribution of the product.

    • Solution: While a mixture of nitric acid and sulfuric acid is common, consider exploring milder nitrating agents if isomer formation is a significant issue.[1]

  • Purification: If a mixture of isomers is unavoidable, effective purification is necessary.

    • Solution: Isolate the desired this compound isomer using column chromatography or recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A widely documented approach for synthesizing this compound is through the cyclization of a 5-nitroaniline derivative.[2] Specifically, 2-methyl-5-nitroaniline (B49896) is a common precursor which undergoes diazotization followed by intramolecular cyclization.[3]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the product.

Q3: What are the typical work-up and purification procedures for this compound?

A3: A common work-up procedure involves pouring the reaction mixture onto crushed ice with stirring to precipitate the crude product.[1] The precipitate is then collected by filtration and washed with cold water.[4] Purification is typically achieved through recrystallization from a suitable solvent, such as methanol, or by column chromatography.[1][5]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, this synthesis involves hazardous materials. 2-Methyl-5-nitroaniline is toxic and a suspected carcinogen. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3] Nitration reactions are exothermic and require careful temperature control to prevent runaway reactions.[1]

Data Presentation

Table 1: Summary of Reaction Conditions for Diazotization and Cyclization

ParameterConditionRationale
Starting Material2-methyl-5-nitroanilinePrecursor for diazotization and cyclization to form the indazole ring.[3]
ReagentSodium Nitrite (NaNO₂) in waterUsed for the diazotization of the primary amine.[3]
SolventGlacial Acetic AcidProvides the acidic medium for the diazotization reaction.[4]
Temperature15-20°C (initial cooling), not exceeding 25°C during NaNO₂ additionTo control the exothermic reaction and prevent decomposition of the diazonium salt.[3][5]
Reaction Time15 minutes stirring post-addition, followed by 3 days at room temperatureTo ensure complete diazotization and subsequent intramolecular cyclization.[3][5]

Experimental Protocols

Detailed Methodology for this compound Synthesis via Diazotization

This protocol is based on established procedures involving the diazotization of 2-methyl-5-nitroaniline.[3]

Materials:

  • 2-methyl-5-nitroaniline

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a mechanical stirrer, dissolve 2-methyl-5-nitroaniline in glacial acetic acid.

  • Cooling: Cool the solution to 15-20°C using an ice-water bath.[3]

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution all at once to the stirred solution of 2-methyl-5-nitroaniline. It is critical to ensure the temperature does not rise above 25°C during this addition.[3][5]

  • Reaction: Continue stirring the mixture for 15 minutes after the addition of the sodium nitrite solution.[3]

  • Cyclization: Allow the solution to stand at room temperature for 3 days to facilitate complete intramolecular cyclization.[3]

  • Work-up: Concentrate the solution under reduced pressure. Add a small volume of water to the residue and stir vigorously to precipitate the crude this compound.[3]

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from methanol.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 2-methyl-5-nitroaniline in glacial acetic acid start->dissolve cool Cool solution to 15-20°C dissolve->cool diazotization Add NaNO₂ solution (maintain T < 25°C) cool->diazotization stir Stir for 15 minutes diazotization->stir cyclize Stand at RT for 3 days stir->cyclize concentrate Concentrate under reduced pressure cyclize->concentrate precipitate Precipitate with water concentrate->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash purify Recrystallize from methanol filter_wash->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of This compound temp Suboptimal Temperature problem->temp reagents Incorrect Reagent Stoichiometry/Quality problem->reagents cyclization Incomplete Cyclization problem->cyclization sol_temp Maintain 0-5°C Use ice-salt bath temp->sol_temp sol_reagents Use high-purity reagents Ensure correct stoichiometry reagents->sol_reagents sol_cyclization Allow sufficient reaction time (e.g., 3 days) cyclization->sol_cyclization

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 6-Nitroindazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve yields in the synthesis of 6-nitroindazole derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its derivatives.

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yield is a frequent challenge, often attributable to several critical factors:

  • Suboptimal Reaction Temperature: Nitration reactions are highly exothermic. The temperature should be strictly maintained between 0-5°C to minimize the formation of byproducts and decomposition.[1] Even brief temperature spikes can significantly promote side reactions.[1]

  • Moisture Contamination: The presence of water can deactivate the nitrating agents. It is crucial to use dry glassware and anhydrous reagents.[1]

  • Impure Starting Materials: Impurities in the indazole precursor can interfere with the reaction, leading to undesirable side reactions and a lower yield of the desired product.[1]

  • Inefficient Stirring: Poor mixing can create localized "hot spots" where the temperature rises, leading to uneven reaction progress and the formation of impurities.[1]

  • Incorrect Reagent Stoichiometry: The ratio of nitric acid to sulfuric acid, as well as the amount of nitrating agent used, is critical for maximizing yield and minimizing side reactions.[1]

Q2: My TLC plate shows multiple spots, indicating a mixture of products. How can I improve the regioselectivity to favor the 6-nitro isomer?

A2: The formation of multiple nitro-isomers (e.g., at the 4, 5, or 7 positions) is a common problem in the direct nitration of indazoles.[1] To enhance regioselectivity for the 6-nitro position:

  • Strict Temperature Control: Lower temperatures (0-2°C) have been shown to favor the formation of the 6-nitro isomer.[1]

  • Slow Reagent Addition: Adding the nitrating agent dropwise over a longer period (e.g., 1-2 hours) helps maintain a low temperature and can improve selectivity.[1]

  • Consider Alternative Routes: Synthesis via the cyclization of a pre-nitrated aniline (B41778) derivative, such as 2-methyl-5-nitroaniline, often provides much higher regioselectivity and overall yield.[2][3]

Q3: I suspect over-nitration is occurring, leading to dinitro products. How can this be prevented?

A3: The formation of dinitro-indazole derivatives reduces the yield of the desired mononitrated product.[1] To prevent this:

  • Control Stoichiometry: Carefully control the amount of the nitrating agent used. Avoid using a large excess.[1]

  • Optimize Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent the further nitration of the product.[1]

  • Maintain Low Temperatures: Harsh reaction conditions, such as elevated temperatures, can promote over-nitration.[1]

Q4: My final product is a dark, oily substance instead of the expected solid. What went wrong?

A4: A dark, oily product typically indicates the presence of significant impurities and decomposition products.[1] This can be caused by:

  • Excessive Temperatures: Allowing the reaction temperature to rise above the recommended 0-5°C range.[1]

  • Prolonged Reaction Time: Letting the reaction run for too long after completion.[1]

  • Impure Starting Materials: Using reagents of low purity.[1] The product may be salvageable through purification by column chromatography, but repeating the reaction with stricter control over the parameters is often necessary.[1]

Q5: What is the most effective method for purifying crude this compound derivatives?

A5: If the reaction results in a mixture of isomers or other impurities, purification is necessary.[1]

  • Column Chromatography: A silica (B1680970) gel column is effective for separating regioisomers and other byproducts. A common eluent system is a gradient of ethyl acetate (B1210297) in hexane.[1][4]

  • Recrystallization: This method can be used to purify the crude product if the impurity profile is not overly complex.[5][6]

Data Summary

The following tables provide a quick reference for troubleshooting and comparing different synthetic approaches.

Table 1: Troubleshooting Common Issues in this compound Synthesis

IssuePotential CauseRecommended Solution
Low Yield Improper temperature control (too high)Maintain reaction temperature at 0-5°C using an ice-salt bath.[1]
Moisture in reagents/glasswareUse oven-dried glassware and anhydrous reagents.[1]
Impure starting materialsEnsure high purity of the indazole precursor and acids.[1]
Multiple Isomers Lack of regioselectivityLower the temperature to 0-2°C; slow the addition of nitrating agent.[1]
Harsh nitrating conditionsConsider an alternative synthesis route, such as aniline cyclization.[2]
Over-nitration Excess nitrating agentUse a controlled stoichiometry of the nitrating agent.[1]
Reaction time too longMonitor reaction progress by TLC and quench upon completion.[1]
Dark/Oily Product DecompositionStrictly control temperature and reaction time.[1]

Table 2: Comparison of Reported Yields for Key Synthesis Routes

Starting MaterialKey ReagentsProductReported Yield (%)Reference
2-Ethyl-5-nitroaniline (B1661927)tert-Butyl nitrite (B80452), Acetic acid3-Methyl-6-nitroindazole98%[4][7]
2-Methyl-5-nitroanilineProcedure described in Example 5This compound96.1%[2][3]
2-Ethyl-5-nitroanilineSodium nitrite, Acetic acid3-Methyl-6-nitro-1H-indazole40.5%[4][7]
3-Methyl-1H-indazoleNitric acid, Sulfuric acid3-Methyl-6-nitro-1H-indazoleOften low and variable[1]

Experimental Protocols

Below are detailed methodologies for common synthetic routes.

Protocol 1: Direct Nitration of 3-Methyl-1H-Indazole

This method is straightforward but often results in lower yields and a mixture of isomers.

  • Dissolve 3-Methyl-1H-indazole in concentrated sulfuric acid in a flask.[1]

  • Cool the flask in an ice-salt bath to 0°C.[1]

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to a cooled portion of concentrated sulfuric acid.[1]

  • Add the nitrating mixture dropwise to the indazole solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.[1]

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours.[1]

  • Monitor the reaction progress by TLC.[1]

  • Once complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.[1]

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry.[4]

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.[1][4]

Protocol 2: Synthesis of 3-Methyl-6-nitroindazole from 2-Ethyl-5-nitroaniline (High Yield)

This route involves diazotization and intramolecular cyclization and generally produces a higher yield with better regioselectivity.[7]

  • Dissolve 2-ethyl-5-nitroaniline in glacial acetic acid at room temperature under an inert atmosphere.[4][7]

  • Prepare a solution of tert-butyl nitrite in glacial acetic acid.[4][7]

  • Add the tert-butyl nitrite solution dropwise to the aniline solution over 15 minutes.[4][7]

  • After the addition is complete, allow the solution to stir for 30 minutes.[4][7]

  • Remove the acetic acid in vacuo to obtain a solid.[4][7]

  • Dissolve the solid in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to afford the product.[4][7]

Visualized Workflows

Troubleshooting Workflow for Low Yield

G start Low Yield Observed temp_check 1. Review Temperature Control (Maintained at 0-5°C?) start->temp_check temp_ok Temp OK temp_check->temp_ok Yes temp_bad Temp Too High temp_check->temp_bad No reagent_check 2. Verify Reagent Quality (Anhydrous? High Purity?) reagent_ok Reagents OK reagent_check->reagent_ok Yes reagent_bad Impure / Wet reagent_check->reagent_bad No stirring_check 3. Assess Stirring Efficiency (Vigorous & Consistent?) stirring_ok Stirring OK stirring_check->stirring_ok Yes stirring_bad Poor Mixing stirring_check->stirring_bad No temp_ok->reagent_check solution_temp ACTION: Use ice-salt bath, monitor internal temperature. temp_bad->solution_temp reagent_ok->stirring_check solution_reagent ACTION: Use dry glassware, purchase high-purity reagents. reagent_bad->solution_reagent consider_alt If all parameters are optimal, consider alternative synthesis route. stirring_ok->consider_alt solution_stirring ACTION: Use appropriate stir bar/overhead stirrer for vessel size. stirring_bad->solution_stirring

Caption: A troubleshooting decision tree for diagnosing low yield.

Comparison of Synthetic Workflows

G cluster_0 Route 1: Direct Nitration cluster_1 Route 2: Aniline Cyclization a1 Indazole Precursor a2 Nitration (HNO₃ / H₂SO₄) a1->a2 a3 Mixture of Isomers (4, 5, 6, 7-nitro) a2->a3 a4 Column Chromatography a3->a4 a5 This compound (Low to Moderate Yield) a4->a5 b1 2-Alkyl-5-nitroaniline b2 Diazotization & Intramolecular Cyclization b1->b2 b3 Crude Product b2->b3 b4 Purification (Recrystallization/Wash) b3->b4 b5 This compound (High Yield) b4->b5

Caption: Comparison of direct nitration vs. aniline cyclization workflows.

References

Troubleshooting separation of regioisomers in 6-Nitroindazole reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-nitroindazole and encountering challenges with the separation of its regioisomers.

Frequently Asked Questions (FAQs)

Reaction Chemistry & Regioselectivity

Q1: What are the main factors influencing the N-1 vs. N-2 alkylation of this compound?

A1: The regioselectivity of this compound alkylation is a result of a delicate balance between kinetic and thermodynamic control, influenced by several factors:

  • Base Selection: Strong, non-coordinating bases in non-polar aprotic solvents tend to favor the thermodynamically more stable N-1 product. For instance, Sodium Hydride (NaH) in Tetrahydrofuran (B95107) (THF) has been shown to provide excellent N-1 regioselectivity.[1][2] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often lead to mixtures of N-1 and N-2 isomers.[3]

  • Solvent Choice: The solvent plays a crucial role. Non-polar aprotic solvents like THF favor the formation of the N-1 isomer, while polar aprotic solvents like DMF can lead to mixtures.[2][3]

  • Steric Hindrance: Substituents on the indazole ring can sterically hinder one of the nitrogen atoms, directing alkylation to the other. For instance, a substituent at the C-7 position can hinder the N-1 position, thereby favoring N-2 alkylation.[3]

  • Reaction Conditions (Thermodynamic vs. Kinetic Control): Conditions that allow for equilibration, such as longer reaction times and elevated temperatures, tend to favor the formation of the more thermodynamically stable 1H-indazole tautomer, leading to the N-1 alkylated product.[2] Conversely, conditions that favor kinetic control may result in the formation of the N-2 product.

Q2: How can I selectively synthesize the N-1 alkylated this compound?

A2: To achieve high regioselectivity for the N-1 position, conditions that favor thermodynamic control are recommended. The use of sodium hydride (NaH) as a base in an anhydrous non-polar aprotic solvent like tetrahydrofuran (THF) is a promising system for N-1 selective indazole alkylation.[1][2] Increasing the reaction temperature to around 50°C can facilitate complete conversion while maintaining excellent regiocontrol.[1][2]

Q3: Are there conditions that favor the formation of the N-2 alkylated this compound?

A3: Yes, certain conditions can favor N-2 alkylation. Mitsunobu reactions, for example, have been shown to have a strong preference for the formation of the N-2 regioisomer.[1][2] Additionally, as mentioned, steric hindrance at the C-7 position of the indazole ring can direct alkylation to the N-2 position.[3]

Troubleshooting Isomer Separation

Q4: My N-1 and N-2 regioisomers are co-eluting on TLC. How can I separate them?

A4: Co-elution on TLC is a common issue. Here are several strategies to address this:

  • Flash Column Chromatography: This is the most common method for separating regioisomers. You may need to experiment with different solvent systems. A good starting point for moderately polar compounds is a gradient of ethyl acetate (B1210297) in hexanes.[4] For more polar compounds, a methanol/dichloromethane (B109758) system can be effective.[4]

  • Recrystallization: If the isomers have different solubilities in a particular solvent or solvent mixture, recrystallization can be a highly effective separation technique. A Chinese patent describes a method for separating substituted indazole isomers, including this compound derivatives, by recrystallization from mixed solvents like methanol/water or ethanol/water.[5]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be employed. This technique offers higher resolution than flash chromatography.

  • Alternative Stationary Phases: If silica (B1680970) gel is not providing adequate separation, consider using other stationary phases for column chromatography, such as alumina (B75360) (which can be acidic, basic, or neutral).

Q5: I am performing flash chromatography, but the separation is still poor. What can I do to optimize it?

A5: To improve separation during flash chromatography:

  • Optimize the Solvent System: The ideal solvent system should provide a good separation of spots on a TLC plate, with the desired compound having an Rf value of around 0.2-0.3.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with similar polarities.

  • Dry Loading: If your crude mixture is not very soluble in the initial chromatography solvent, you can pre-adsorb it onto a small amount of silica gel. This "dry loading" technique can lead to sharper bands and better separation.

  • Column Dimensions: Using a longer, narrower column can sometimes improve the separation of closely eluting compounds.

Q6: Can I use a chemical method to separate the regioisomers?

A6: While chromatographic and crystallization methods are more common, in some cases, chemical derivatization can be used. This would involve selectively reacting one isomer to change its physical properties (e.g., polarity or solubility), allowing for easier separation. The protecting group or derivatizing agent would then need to be removed in a subsequent step. This approach is generally more complex and is typically considered when other methods have failed.

Quantitative Data on Regioselectivity

The following table summarizes the reported N-1/N-2 ratios for the alkylation of substituted indazoles under various reaction conditions. Note that while these provide a strong indication of expected outcomes, optimal conditions for this compound may require some fine-tuning.

Indazole SubstrateAlkylating AgentBaseSolventTemperature (°C)N-1:N-2 RatioReference
Methyl indazole-3-carboxylaten-pentyl bromideK₂CO₃DMF201.5:1[2]
Methyl indazole-3-carboxylaten-pentyl bromideNaHTHF50>99:1[1][2]
Methyl indazole-3-carboxylaten-pentanolDEAD, PPh₃ (Mitsunobu)THF-1:2.5[1][2]
5-bromo-1H-indazole-3-carboxylateVarious alcohols (tosylates)Cs₂CO₃Various90Predominantly N-1
5-bromo-1H-indazole-3-carboxylateVarious alcohols (Mitsunobu)DEAD, TPPTHF50Predominantly N-2

Experimental Protocols

Protocol 1: Selective N-1 Alkylation of this compound (Thermodynamic Control)
  • Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF), add this compound (1.0 equivalent) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Allow the mixture to stir at room temperature for 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50°C, stirring overnight or until completion as monitored by TLC.[1][2]

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Separation of this compound Regioisomers by Recrystallization

This protocol is adapted from a method described for a substituted this compound.[5] Optimization of the solvent ratio may be necessary.

  • Dissolution: Dissolve the mixture of this compound regioisomers in a minimal amount of a hot mixed solvent system. Two suggested systems are:

    • Methanol/Water

    • Ethanol/Water[5]

  • Crystallization: Allow the solution to cool slowly to room temperature. The less soluble isomer should crystallize out. For example, in the separation of 6-nitro-1-(2-pyrrolidinylethyl)-indazole and its N-2 isomer, a methanol/water mixture was used to selectively crystallize the N-1 isomer.[5] In another example with the same pair of isomers, an ethanol/water mixture was used to crystallize both isomers from the solution.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Analysis: Analyze the purity of the crystalline material and the mother liquor by HPLC or NMR to determine the efficiency of the separation.

Protocol 3: General Procedure for Flash Column Chromatography
  • Sample Preparation: Dissolve the crude mixture of regioisomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Analysis: Combine the fractions containing the pure desired isomer and concentrate under reduced pressure.

Visualizations

experimental_workflow General Experimental Workflow for this compound Alkylation cluster_reaction Reaction cluster_purification Workup & Purification cluster_products Products 6_Nitroindazole 6_Nitroindazole Base_Solvent Base & Solvent Selection (e.g., NaH in THF for N-1) 6_Nitroindazole->Base_Solvent Alkylating_Agent Alkylating Agent Base_Solvent->Alkylating_Agent Reaction_Conditions Reaction Conditions (Temperature, Time) Alkylating_Agent->Reaction_Conditions Workup Aqueous Workup Reaction_Conditions->Workup Extraction Solvent Extraction Workup->Extraction Chromatography Flash Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization N1_Isomer N-1 Regioisomer Chromatography->N1_Isomer N2_Isomer N-2 Regioisomer Chromatography->N2_Isomer Recrystallization->N1_Isomer Recrystallization->N2_Isomer

Caption: General experimental workflow for the N-alkylation of this compound.

troubleshooting_logic Troubleshooting Isomer Separation Start Mixture of N-1 and N-2 Regioisomers TLC_Separation Are isomers separable by TLC? Start->TLC_Separation Flash_Chromatography Optimize Flash Chromatography: - Solvent Gradient - Dry Loading - Different Stationary Phase TLC_Separation->Flash_Chromatography Yes Recrystallization Attempt Recrystallization: - Screen different solvent systems (e.g., MeOH/H2O, EtOH/H2O) TLC_Separation->Recrystallization No Success Pure Isomers Obtained Flash_Chromatography->Success Recrystallization->TLC_Separation Check purity of crystals and mother liquor Prep_HPLC Consider Preparative HPLC for difficult separations Recrystallization->Prep_HPLC If still mixed Prep_HPLC->Success Failure Separation Unsuccessful Prep_HPLC->Failure

Caption: Logical workflow for troubleshooting the separation of regioisomers.

References

How to improve the solubility of 6-Nitroindazole for biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Nitroindazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in biological assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological target?

A1: this compound is a heterocyclic organic compound widely used in biomedical research. Its primary biological activity is the selective inhibition of neuronal nitric oxide synthase (nNOS), an enzyme that produces nitric oxide (NO). By inhibiting nNOS, this compound reduces the production of NO, a signaling molecule involved in numerous physiological and pathological processes, including neurotransmission and neurotoxicity.

Q2: I am observing precipitation of this compound when I add it to my aqueous cell culture medium. What is the cause of this?

A2: this compound has low solubility in aqueous solutions.[1][2][3] Precipitation commonly occurs when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium, causing the compound to crash out of solution.

Q3: What solvents are recommended for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common and effective solvents for preparing stock solutions of this compound.[1][2] It is also reported to be soluble in acetic acid, benzene, and acetone.[4]

Q4: What is the maximum recommended final concentration of DMSO in a typical cell-based assay?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell culture experiments should be kept low, typically below 0.5% (v/v), with an ideal target of 0.1% or less. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experimental design.

Troubleshooting Guide

Issue: Precipitate Formation During Stock Solution Dilution

Cause: The low aqueous solubility of this compound is exceeded upon dilution from a concentrated organic stock into the aqueous assay buffer.

Solutions:

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the final aqueous buffer. This can help to avoid rapid changes in solvent polarity.

  • Pre-warm the Medium: Pre-warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Increase Final DMSO Concentration: If your experimental system allows, you might consider slightly increasing the final DMSO concentration, but be sure to validate the tolerance of your cells to the new concentration.

  • Sonication: Brief sonication of the diluted solution can sometimes help to redissolve small amounts of precipitate. However, this may not provide a long-term stable solution.

Quantitative Solubility Data

The following table summarizes the available solubility information for this compound.

Solvent/SolutionSolubilityNotes
WaterSparingly soluble / ImmiscibleOne study reports >24.5 µg/mL at pH 7.4.[1][2][3][6]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions.[1][2]
EthanolSolubleAnother suitable solvent for stock solution preparation.[1][2]
MethanolVery faint turbidity when hotMay not be the ideal solvent for clear, stable solutions.[4]
Acetic Acid, Benzene, AcetoneSolubleLess commonly used for biological assays due to potential toxicity.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 163.13 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 1.63 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Store the 10 mM stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Protocol 2: Diluting this compound for a Cell-Based Assay

Objective: To achieve a final concentration of 10 µM this compound in a cell culture well with a final DMSO concentration of 0.1%.

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.

  • Perform an intermediate dilution: Dilute the 10 mM stock solution 1:10 in sterile cell culture medium to create a 1 mM working solution. To do this, add 5 µL of the 10 mM stock to 45 µL of pre-warmed (37°C) medium. Mix gently by pipetting.

  • Add the working solution to your final culture volume. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture, add 10 µL of the 1 mM working solution to 990 µL of cell suspension in the well. This will result in a final DMSO concentration of 0.1%.

Visualizing the Mechanism of Action

Signaling Pathway of nNOS Inhibition

This compound acts as a competitive inhibitor of neuronal nitric oxide synthase (nNOS). It competes with the substrate L-arginine and the cofactor tetrahydrobiopterin (B1682763) (BH4) at the enzyme's active site. This inhibition prevents the conversion of L-arginine to L-citrulline and nitric oxide (NO).

nNOS_Inhibition cluster_nNOS nNOS Enzyme cluster_substrates Substrates & Cofactors cluster_products Products cluster_inhibitor Inhibitor nNOS nNOS L_Citrulline L-Citrulline nNOS->L_Citrulline NO Nitric Oxide (NO) nNOS->NO L_Arginine L-Arginine L_Arginine->nNOS BH4 Tetrahydrobiopterin (BH4) BH4->nNOS Nitroindazole This compound Nitroindazole->nNOS Competitive Inhibition

Caption: Competitive inhibition of nNOS by this compound.

Experimental Workflow for Solubility Troubleshooting

The following workflow outlines the logical steps to address solubility issues with this compound in your experiments.

Troubleshooting_Workflow Start Start: Precipitation Observed Prep_Stock Prepare Stock in DMSO (e.g., 10-50 mM) Start->Prep_Stock Dilution Dilute Stock in Aqueous Medium Prep_Stock->Dilution Check_Precipitate Precipitate Still Present? Dilution->Check_Precipitate Lower_Stock_Conc Lower Stock Concentration Check_Precipitate->Lower_Stock_Conc Yes Serial_Dilute Use Serial Dilution Check_Precipitate->Serial_Dilute Yes Warm_Medium Pre-warm Medium to 37°C Check_Precipitate->Warm_Medium Yes Success Success: Solution is Clear Check_Precipitate->Success No Lower_Stock_Conc->Dilution Re_Check Re-evaluate for Precipitate Lower_Stock_Conc->Re_Check Serial_Dilute->Dilution Serial_Dilute->Re_Check Warm_Medium->Dilution Warm_Medium->Re_Check Re_Check->Success No Consider_Alternative Consider Alternative Solvent (e.g., Ethanol) or Formulation Re_Check->Consider_Alternative Yes

Caption: A logical workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Overcoming Poor Cell Permeability of 6-Nitroindazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Nitroindazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of this compound class, a common hurdle in translating their potent in vitro activity to cell-based and in vivo efficacy.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound compounds.

Issue Possible Cause Suggested Solutions
1. Low or no cellular activity despite high biochemical potency. Poor Cell Permeability: this compound compounds can possess physicochemical properties, such as a high number of hydrogen bond donors/acceptors and polarity from the nitro group, that hinder their ability to cross the cell membrane.[1]a. Structural Modification (Medicinal Chemistry Approach): - Prodrug Strategy: Mask polar functional groups to increase lipophilicity. For instance, converting a carboxylic acid or a primary/secondary amine to an ester or an amide can enhance passive diffusion.[2][3] This approach has been shown to improve the physicochemical properties of nitro compounds.[2] - Reduce Hydrogen Bonding Potential: Systematically replace or modify groups that are significant hydrogen bond donors or acceptors.[4][5] - Increase Lipophilicity: Introduce lipophilic moieties to the scaffold, but be mindful of the potential for increased non-specific binding or reduced solubility.
Active Efflux: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching its intracellular target.[6][7][8]b. Formulation Strategies: - Nanoformulations: Encapsulating the compound in lipid-based or polymeric nanoparticles can improve its solubility and facilitate cellular uptake.[9][10][11] - Use of Permeation Enhancers: In in vitro models, chemical permeation enhancers can be used to transiently increase membrane permeability, though this approach is not always translatable to in vivo systems.
c. Experimental Controls: - Co-administration with Efflux Pump Inhibitors: In cell-based assays, use known efflux pump inhibitors (e.g., verapamil, cyclosporine A) to determine if your compound is a substrate.[12] An increase in intracellular accumulation or activity in the presence of an inhibitor suggests efflux is a limiting factor.
2. Inconsistent results in cell-based assays. Variability in Cell Culture Conditions: Factors like cell density, passage number, and serum concentration can affect the expression of drug transporters and metabolic enzymes, leading to inconsistent results.a. Standardize Protocols: Maintain consistent cell seeding densities, passage numbers, and media formulations for all experiments.b. Monitor Monolayer Confluency: For permeability assays using cell monolayers (e.g., Caco-2), ensure consistent confluency and barrier integrity (e.g., by measuring Transepithelial Electrical Resistance - TEER).[13][14]
Compound Precipitation: Poor aqueous solubility of the this compound derivative may lead to precipitation in the assay medium, reducing the effective concentration.a. Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in the assay buffer.b. Use of Co-solvents: Employ a minimal amount of a biocompatible co-solvent like DMSO to maintain solubility, ensuring the final concentration does not affect cell viability or membrane integrity.
3. High efflux ratio observed in Caco-2 permeability assay. Substrate for Efflux Transporters: An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 indicates that the compound is actively transported out of the cells.a. Structural Modifications: As with addressing low overall permeability, medicinal chemistry efforts can be directed to design analogs that are no longer recognized by efflux pumps.b. Formulation with Efflux Inhibitors: For oral drug development, co-formulating the compound with an efflux pump inhibitor could be a viable strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound compounds that contribute to their poor cell permeability?

A1: The indazole core, combined with the electron-withdrawing nitro group, results in a molecule with significant polarity.[1] The nitro group and the nitrogen atoms in the indazole ring can act as hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. A high polar surface area (PSA) and the presence of multiple hydrogen bond donors/acceptors are generally associated with lower passive diffusion across the lipid bilayer of the cell membrane.

Q2: How can I measure the cell permeability of my this compound compound?

A2: Several in vitro methods are available:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive permeability. It's a good starting point to assess the intrinsic ability of your compound to cross a lipid membrane.[4][13]

  • Caco-2 Permeability Assay: This is a cell-based assay using a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium. It provides information on both passive permeability and active transport, including efflux.[13][14]

  • MDCK-MDR1 Assay: This assay uses Madin-Darby Canine Kidney cells transfected with the human MDR1 gene, which encodes for the P-gp efflux pump. It is specifically used to identify substrates of P-gp.[13]

Q3: What is a "prodrug" and how can this strategy be applied to this compound compounds?

A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions.[2][3] For this compound compounds, a prodrug approach can be used to temporarily mask polar functional groups that hinder cell permeability. For example, if your compound has a free amine or hydroxyl group, it could be converted to an amide or ester, respectively. These less polar prodrugs can more easily cross the cell membrane, and once inside the cell, they are cleaved by intracellular enzymes (like esterases or amidases) to release the active this compound compound.[15] This strategy has been successfully used for other nitro-containing compounds to improve their physicochemical properties.[2][16]

Q4: Can formulation strategies alone solve the permeability issues of this compound compounds?

A4: Formulation technologies can significantly improve the oral bioavailability of poorly permeable compounds.[9][10][11][17][18] Strategies like nanoformulations (e.g., solid lipid nanoparticles, nanoemulsions) can enhance absorption by increasing the surface area for dissolution and interacting with the intestinal lining to promote uptake.[9][10][11] However, the success of these strategies depends on the specific properties of the compound. For compounds with very poor intrinsic permeability, a combination of chemical modification (e.g., a prodrug approach) and advanced formulation may be necessary for optimal results.

Q5: My this compound compound is a kinase inhibitor. How does this relate to its cellular activity and the need for good permeability?

A5: Kinase inhibitors often target intracellular signaling pathways.[19][20][21][22][23] Therefore, for your this compound kinase inhibitor to be effective, it must cross the cell membrane to reach its target kinase within the cytoplasm or nucleus. Poor cell permeability will result in a low intracellular concentration, leading to a lack of efficacy in cell-based assays, even if the compound is a potent inhibitor in a biochemical (cell-free) assay.

Data Presentation

Table 1: Physicochemical Properties and Permeability of Nitroindazole Isomers
Property5-NitroindazoleThis compound7-Nitroindazole
Molecular Formula C₇H₅N₃O₂C₇H₅N₃O₂C₇H₅N₃O₂
Molar Mass ( g/mol ) 163.13163.13163.13
Melting Point (°C) 208-209Not specifiedNot specified
Solubility in water (pH 7.4) 14.2 µg/mLSparingly soluble>24.5 µg/mL
Predicted Permeability LowLowLow

Data compiled from PubChem and other sources.[1][24] The predicted permeability is based on the general characteristics of these polar molecules.

Table 2: Illustrative Example of a Prodrug Strategy to Improve Permeability
CompoundModificationApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
Parent this compound Amine (R-NH₂)0.55.2
Prodrug Derivative Acetamide (R-NH-C(O)CH₃)2.51.8

This is a hypothetical table to illustrate the potential impact of a prodrug modification. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the passive diffusion of a compound from a donor well, through a filter coated with an artificial lipid membrane, to an acceptor well.

Methodology:

  • Prepare Solutions:

    • Lipid Solution: Prepare a 1-2% (w/v) solution of lecithin (B1663433) in dodecane.

    • Compound Solutions: Prepare a 10 mM stock solution of the this compound compound in DMSO. Dilute the stock in a suitable buffer (e.g., PBS pH 7.4) to the final desired concentration (e.g., 10-100 µM).

    • Acceptor Buffer: Use the same buffer as for the compound solution.

  • Assay Procedure:

    • Add 5 µL of the lipid solution to each well of the donor plate (hydrophobic PVDF membrane).

    • Fill the acceptor wells of a 96-well plate with the acceptor buffer.

    • Carefully place the donor plate on top of the acceptor plate.

    • Add the compound solutions to the donor wells.

    • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Papp):

    • The apparent permeability is calculated using established formulas that take into account the volumes of the donor and acceptor wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Permeability Assay

Principle: This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and assess both passive and active transport of a compound.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts at a density of approximately 60,000 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B) Transport:

      • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).

      • Add the compound solution to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport:

      • Add the compound solution to the basolateral chamber.

      • Add fresh transport buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculate Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Cellular Activity Start Start: Low Cellular Activity CheckPermeability Assess Permeability (e.g., PAMPA) Start->CheckPermeability PermeabilityResult Permeability Low? CheckPermeability->PermeabilityResult CheckEfflux Assess Efflux (e.g., Caco-2, MDCK-MDR1) PermeabilityResult->CheckEfflux No ModifyCompound Modify Compound: - Prodrug Strategy - Increase Lipophilicity - Reduce H-bonds PermeabilityResult->ModifyCompound Yes FormulateCompound Improve Formulation: - Nanoformulation - Solubilizing Excipients PermeabilityResult->FormulateCompound Yes EffluxResult High Efflux Ratio? CheckEfflux->EffluxResult EffluxResult->ModifyCompound Yes LowEfflux Low Efflux Ratio EffluxResult->LowEfflux No ReTest Re-test Cellular Activity ModifyCompound->ReTest FormulateCompound->ReTest GoodPermeability Good Permeability GoodPermeability->ReTest LowEfflux->GoodPermeability G cluster_1 Strategies to Overcome Poor Permeability cluster_2 Chemical Modification cluster_3 Formulation Strategies PoorPermeability Poorly Permeable This compound Prodrug Prodrug Approach (e.g., Esterification) PoorPermeability->Prodrug SAR Structure-Activity Relationship (SAR) Studies PoorPermeability->SAR Nano Nanoformulations (Liposomes, Nanoparticles) PoorPermeability->Nano Excipients Use of Excipients (Solubilizers, Enhancers) PoorPermeability->Excipients ImprovedPermeability Improved Cell Permeability & Cellular Efficacy Prodrug->ImprovedPermeability SAR->ImprovedPermeability Nano->ImprovedPermeability Excipients->ImprovedPermeability G cluster_4 Hypothetical Signaling Pathway for a this compound Kinase Inhibitor GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., MAPK Pathway) Receptor->KinaseCascade Activates TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Tumor Growth) GeneExpression->CellularResponse Nitroindazole This compound Compound Nitroindazole->KinaseCascade Inhibits

References

Managing temperature control in nitration reactions of indazole.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing temperature control during the nitration of indazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the nitration of indazole?

A1: Temperature control is paramount because nitration reactions are highly exothermic.[1][2][3] The reaction generates a significant amount of heat, which, if not properly managed, can lead to several undesirable outcomes:

  • Formation of Side Products: Elevated temperatures can promote the formation of unwanted regioisomers (e.g., 4-nitro, 5-nitro, or 7-nitro isomers instead of the desired product) and dinitrated compounds, which complicates purification and reduces the yield of the target molecule.[1]

  • Decomposition: The starting material, desired product, and reagents can decompose at higher temperatures, leading to a lower yield and the formation of impurities.[1]

  • Thermal Runaway: In the worst-case scenario, the heat generated can exceed the cooling system's capacity, causing a rapid, uncontrolled increase in temperature and pressure known as a thermal runaway.[4] This can result in violent reaction, boiling of the solvent, and potential explosion.[2][4]

Q2: What are the immediate signs of a developing thermal runaway reaction?

A2: A thermal runaway occurs when the reaction's heat generation surpasses the heat removal capabilities of the cooling system.[4] Key warning signs to watch for include:

  • A rapid, accelerating rise in the internal reaction temperature that does not respond to the cooling system.[4]

  • Sudden, vigorous, and uncontrollable evolution of gas.[4]

  • A distinct change in the color or viscosity of the reaction mixture.[4]

  • Boiling of the solvent, even when the external cooling bath is well below the solvent's boiling point.[4]

Q3: My reaction temperature is rising uncontrollably. What is the emergency procedure?

A3: Immediate and decisive action is required. First, stop the addition of the nitrating agent immediately. If the temperature continues to rise, prepare to quench the reaction by slowly and carefully pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[2] This should only be done as a last resort and with extreme caution, ensuring appropriate personal protective equipment (PPE) is worn in a well-ventilated fume hood.

Q4: I am observing multiple spots on my TLC plate. How can I minimize these byproducts?

A4: The presence of multiple spots on your TLC plate likely indicates the formation of different mononitrated regioisomers and potentially dinitrated products.[1] To minimize these and improve regioselectivity, consider the following actions:

  • Stricter Temperature Control: Maintain the temperature at the lower end of the recommended range, for example, between 0-2°C.[1]

  • Slower Reagent Addition: Decrease the addition rate of the nitrating agent to prevent localized "hot spots" where side reactions can occur.[1]

  • Optimize Reaction Time: Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent the formation of dinitrated compounds.[1]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Nitro-Indazole Product

A low yield is one of the most common challenges in indazole nitration.[1] The following guide helps diagnose and resolve potential temperature-related causes.

G start Low Yield Observed q1 Was the internal temperature consistently maintained below 5°C? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the nitrating agent added slowly and dropwise with vigorous stirring? a1_yes->q2 sol1 Issue: Temperature Fluctuation. Action: Improve cooling efficiency (use ice-salt bath or cryocooler). Ensure slow, dropwise addition of nitrating agent. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No end Other factors to check: - Reagent purity & stoichiometry - Moisture contamination - Reaction time a2_yes->end sol2 Issue: Localized Hot Spots. Action: Increase stirring rate. Ensure the tip of the addition funnel is positioned to dispense into a well-agitated area of the mixture. a2_no->sol2

Caption: Step-by-step workflow for temperature-controlled indazole nitration.

Procedure:

  • Safety First: Perform the entire procedure in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. [2]2. Substrate Preparation: In a three-neck round-bottom flask equipped with a stirrer and a thermocouple, add concentrated sulfuric acid. Cool the acid to 0°C using an ice-salt bath. [2]3. Dissolution: Slowly and in portions, add the 3-methyl-1H-indazole to the cold, stirred sulfuric acid. Ensure the internal temperature is maintained between 0-5°C during this addition. [2]4. Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding the required amount of concentrated nitric acid to a cooled portion of concentrated sulfuric acid. Keep this mixture cold.

  • Nitration (Critical Step): Add the cold nitrating mixture to the dropping funnel. Begin adding the nitrating mixture dropwise to the indazole solution over 1-2 hours. The rate of addition must be carefully controlled to ensure the internal temperature never exceeds 5°C . [1]Vigorous stirring is essential during this step. [1]6. Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. [1]Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form. [2]8. Isolation and Purification: Collect the crude product by filtration, wash with cold water until the filtrate is neutral, and dry the product. Further purification can be achieved by recrystallization or column chromatography to isolate the desired 3-methyl-6-nitro-1H-indazole.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Iodinated Nitroindazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cross-coupling reactions of iodinated nitroindazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing iodinated nitroindazoles?

A1: The most synthetically useful cross-coupling reactions for functionalizing the C-3 position of the indazole ring are the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[1] These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of derivatives.[1][2]

Q2: How does the nitro group on the indazole ring affect the cross-coupling reaction?

A2: The electron-withdrawing nature of the nitro group generally increases the reactivity of the C-I bond towards oxidative addition, which is often the rate-determining step in the palladium-catalyzed cycle.[3] However, it can also increase the likelihood of side reactions.[3] Therefore, catalyst systems with electron-rich and sterically hindered ligands are often employed to stabilize the palladium center and promote the desired coupling.[3]

Q3: Is it necessary to protect the N-H of the indazole for cross-coupling reactions?

A3: N-protection of the indazole is generally recommended, especially for Sonogashira and Heck couplings, to prevent side reactions and catalyst inhibition.[3] While some Suzuki-type reactions have been successful with unprotected 3-iodoindazoles, N-protection can often lead to improved yields and a cleaner reaction profile.[3][4] For N-methylated indazoles, the N-1 position is already protected, which can be advantageous.[1]

Q4: What is the general reactivity order for aryl halides in these reactions?

A4: The general reactivity order for aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This makes the C-I bond in iodinated nitroindazoles the most reactive site for these transformations.[1]

Q5: What are common bases used in these cross-coupling reactions?

A5: The choice of base is critical and can significantly influence the reaction yield.[1] Commonly used bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA).[1] The strength and nature of the base should be carefully selected for the specific cross-coupling reaction.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Q: My Suzuki-Miyaura coupling reaction is showing low or no conversion. What are the potential causes and solutions?

A: Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.[3]

Potential CauseRecommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure proper storage and handling to prevent deactivation.
Inappropriate Ligand For Suzuki reactions, try common phosphine (B1218219) ligands like PPh₃ or ferrocene-based ligands such as dppf.[1] The choice of ligand is crucial and often substrate-dependent.
Incorrect Base The base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] Ensure the base is of high purity and anhydrous if required.
Poor Solvent Quality Use dry, degassed solvents.[3] Oxygen can deactivate the catalyst. For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often used.[1][5]
Low Reaction Temperature Gradually increase the reaction temperature. Some cross-coupling reactions require significant thermal energy to proceed.[3]
Degraded Boronic Acid/Ester Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol (B44631) ester).[3]
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%).[1]
Short Reaction Time Extend the reaction time and monitor the progress by TLC or LC-MS.[1]
Issue 2: Formation of Significant Side Products

Q: I am observing significant side products in my reaction mixture. How can I minimize their formation?

A: The formation of side products is a common challenge. The type of side product can give clues to the underlying issue.

Side ProductPotential CauseRecommended Solution
De-iodinated Product (Hydrodehalogenation) This is a common side reaction with electron-deficient aryl halides.[3]Try a more sterically hindered ligand to disfavor the competing reductive pathway. Using a weaker base or a different type of base (e.g., inorganic vs. organic amine) may also help.[3]
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen in the reaction mixture.Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[1]
Homocoupling of Alkyne (Sonogashira) Often catalyzed by the copper(I) co-catalyst.Use a lower loading of the copper catalyst or consider a copper-free Sonogashira protocol.

Catalyst and Condition Selection Tables

The following tables summarize recommended starting points for catalyst systems for various cross-coupling reactions with iodinated nitroindazoles. Optimization is often necessary for specific substrates.

Suzuki-Miyaura Coupling
EntryCatalyst / LigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃ (2M aq.)1,4-Dioxane120 (MW)75-87
2PdCl₂(dppf)K₃PO₄Dioxane/H₂O100Good-Excellent[2]
3Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60-100~91-99 (for similar azoles)[6]
Heck Coupling
EntryCatalyst / LigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile80~60 (inferred)[4]
2Pd(OAc)₂NaHCO₃DMF125Not specified[2]
Sonogashira Coupling
EntryCatalyst / Co-catalystBaseSolventTemperature
1PdCl₂(PPh₃)₂ / CuIEt₃NTHF / DMFRoom Temp. to elevated
2Pd(PPh₃)₄ / CuIEt₃NTHFRoom Temp.

Note: For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is typically employed.[1][3]

Buchwald-Hartwig Amination
EntryCatalyst / LigandBaseSolventTemperature (°C)
1Pd₂(dba)₃ / BINAPNaOtBuToluene80-110
2Pd(OAc)₂ / XPhosK₂CO₃ or Cs₂CO₃Dioxane or Toluene80-120

Note: Buchwald-Hartwig aminations often require specialized bulky, electron-rich phosphine ligands.[1]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of an iodinated nitroindazole with a boronic acid.

  • To a reaction vessel, add the iodinated nitroindazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1][7]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1][7]

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Add the degassed solvent system (e.g., a mixture of dioxane and water).[7]

  • Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1][7]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a general method for the coupling of an N-protected iodinated nitroindazole with a terminal alkyne.

  • To a reaction vessel, add the N-protected iodinated nitroindazole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.06 equiv.).[1][2]

  • Evacuate the vessel and backfill with an inert gas.[1]

  • Add the degassed solvent (e.g., THF or DMF) and the base (e.g., triethylamine, 3.0 equiv.).[1][2]

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise.[1][2]

  • Stir the reaction at the appropriate temperature (often room temperature) until the starting material is consumed (monitored by TLC).[2]

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., diethyl ether).[2]

  • Wash the combined organic extracts with saturated aqueous ammonium (B1175870) chloride solution, then with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Workup & Purification A Weigh Iodinated Nitroindazole, Boronic Acid, Base B Add to Reaction Vessel A->B C Add Pd Catalyst B->C D Evacuate & Backfill with Inert Gas (3x) C->D E Add Degassed Solvent D->E F Heat and Stir E->F G Monitor by TLC or LC-MS F->G H Reaction Complete? G->H H->F No I Cool to RT H->I Yes J Dilute & Extract I->J K Dry & Concentrate J->K L Column Chromatography K->L M Characterize Product L->M

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents Start Low or No Conversion Cat_Check Is Catalyst Active? Start->Cat_Check Cat_Sol Use Fresh Catalyst & Ligand Cat_Check->Cat_Sol No Base_Check Is Base Correct? Cat_Check->Base_Check Yes End Re-run Experiment Cat_Sol->End Base_Sol Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Base_Check->Base_Sol No Solvent_Check Is Solvent Dry & Degassed? Base_Check->Solvent_Check Yes Base_Sol->End Solvent_Sol Use Anhydrous, Degassed Solvents Solvent_Check->Solvent_Sol No Temp_Check Is Temperature Optimal? Solvent_Check->Temp_Check Yes Solvent_Sol->End Temp_Sol Increase Temperature Incrementally Temp_Check->Temp_Sol No Boronic_Check Is Boronic Acid High Purity? Temp_Check->Boronic_Check Yes Temp_Sol->End Boronic_Sol Use Fresh Reagent or Pinacol Ester Boronic_Check->Boronic_Sol No Boronic_Check->End Yes Boronic_Sol->End

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

References

Technical Support Center: Purification of 6-Nitroindazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-nitroindazole analogs. The information is designed to address specific challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges encountered with this compound analogs?

A1: Researchers often face several challenges during the purification of this compound analogs. These include:

  • Poor Solubility: The polarity of the nitro group can lead to solubility issues in common organic solvents, making techniques like recrystallization challenging.[1]

  • Compound Instability: Some nitroaromatic compounds can be sensitive to heat, light, or acidic/basic conditions, potentially leading to degradation during purification.[1][2] Decomposition on silica (B1680970) gel during column chromatography is a known issue for some nitro compounds.[3]

  • Formation of Isomers and Byproducts: The synthesis of substituted indazoles can often result in the formation of regioisomers (e.g., N-1 vs. N-2 alkylation) and other byproducts that are difficult to separate due to similar polarities.[1]

  • "Oiling Out" during Recrystallization: Instead of forming crystals, the compound may separate as an oil, which is a common problem with nitro compounds.[4]

  • Streaking on TLC Plates: Basic nitrogen-containing heterocycles like indazoles can interact strongly with the acidic silica gel on TLC plates, leading to streaking and poor separation.

Q2: How can I choose an appropriate purification technique for my this compound analog?

A2: The choice of purification method depends on the properties of your specific analog and the impurities present.[5]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. For this compound analogs, normal-phase chromatography with silica gel is common, often using solvent systems like hexane (B92381)/ethyl acetate (B1210297).[6][7] If the compound is unstable on silica, using neutral alumina (B75360) or deactivated silica gel can be a solution.[2][3]

  • Recrystallization: This is an effective method for purifying solid compounds if a suitable solvent or solvent system can be found.[8] It is often the most efficient method for large-scale purification.[9]

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications of closely related compounds, preparative TLC can be a useful technique.

  • Acid-Base Extraction: This can be used to separate acidic or basic compounds from neutral impurities. Since indazoles are weakly basic, this technique can sometimes be employed.

Q3: My this compound analog is unstable on silica gel. What are my options for chromatographic purification?

A3: If your compound degrades on silica gel, consider the following alternatives:[3]

  • Use a less acidic stationary phase: Alumina is a common alternative to silica gel for acid-sensitive compounds.

  • Deactivate the silica gel: You can neutralize the acidic sites on silica gel by pre-treating it with a solution of a base, such as triethylamine (B128534), in the eluent.[2]

  • Reverse-phase chromatography: In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be a good option for polar compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound analogs.

Column Chromatography
Problem Possible Cause Solution
Compound won't elute from the column. The compound is too polar for the chosen solvent system.Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing methanol (B129727) or ammonia (B1221849) may be necessary.[3]
The compound has decomposed on the silica gel.Test the stability of your compound on a TLC plate. If it decomposes, consider using an alternative stationary phase like alumina or deactivated silica.[3]
Poor separation of the desired compound from impurities. The chosen solvent system does not provide adequate resolution.Experiment with different solvent systems on TLC to find one that gives good separation (a ΔRf of at least 0.2). A gradient elution on the column may also improve separation.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general rule is to load 1-5% of the mass of the stationary phase.
The compound streaks on the TLC plate and the column. The compound is interacting too strongly with the acidic silica gel.Add a small amount of a modifier to your eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve the peak shape.
Recrystallization
Problem Possible Cause Solution
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.[4]
The solution is too concentrated.Add more hot solvent to dissolve the oil and then allow it to cool slowly.[4]
The solution is cooling too quickly.Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
No crystals form upon cooling. The solution is not supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
Too much solvent was used.Evaporate some of the solvent to increase the concentration of the compound and then try to cool the solution again.
Low recovery of the purified compound. The compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[8]
The crystals were not completely collected during filtration.Use a Büchner funnel for vacuum filtration to ensure efficient collection of the crystals.

Data Presentation

Table 1: Purification of this compound and its Analogs

CompoundPurification MethodSolvent System / ConditionsPurityYieldReference
This compoundTreatment with 5% sodium hydroxide (B78521) solution-97.8%96.1%[10]
6-nitro-1-(2-pyrrolidinylethyl)-indazoleRecrystallizationMethanol/Water (32mL/15mL)99.8%-[11]
6-nitro-2-(2-pyrrolidinylethyl)-indazoleRecrystallizationMethanol/Water (32mL/15mL)99.3%-[11]
3-methyl-6-nitro-1H-indazoleFast chromatographyHexane/Ethyl acetate (4:1)-40.5%[7]
3-methyl-6-nitro-1H-indazoleWashed with saturated aqueous NaHCO3--98%[7]
Substituted 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazolesHPLC->95%-[12]

Experimental Protocols

Protocol 1: Purification of 3-methyl-6-nitro-1H-indazole by Fast Chromatography

This protocol is adapted from the synthesis of 3-methyl-6-nitro-1H-indazole.[7]

1. Materials:

  • Crude 3-methyl-6-nitro-1H-indazole

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

2. Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude 3-methyl-6-nitro-1H-indazole in a minimal amount of dichloromethane (B109758) or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of 4:1 hexane/ethyl acetate.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified 3-methyl-6-nitro-1H-indazole as a solid.

Protocol 2: Recrystallization of a Substituted this compound Isomer Mixture

This protocol is based on the separation of 6-nitro-1-(2-pyrrolidinylethyl)-indazole and its N-2 isomer.[11]

1. Materials:

  • Crude mixture of 6-nitro-substituted indazole isomers (12 g)

  • Methanol (32 mL)

  • Water (15 mL)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

2. Procedure:

  • Combine the crude isomer mixture, methanol, and water in an Erlenmeyer flask.

  • Heat the mixture with stirring until the solid is completely dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol/water.

  • Dry the purified crystals under vacuum. In this specific example, 5.4 g of 6-nitro-1-(2-pyrrolidinylethyl)-indazole with a purity of 99.8% was obtained. The mother liquor can be further processed to isolate the other isomer.

Mandatory Visualization

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway Inhibition

This compound analogs are known inhibitors of nitric oxide synthase (NOS). Specifically, 7-nitroindazole (B13768) is a selective inhibitor of the neuronal isoform, nNOS.[13] The diagram below illustrates the signaling pathway of nNOS and the point of inhibition by this compound analogs.

nNOS_Signaling_Pathway Ca_Calmodulin Ca²⁺/Calmodulin nNOS nNOS Ca_Calmodulin->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Neurotransmission, Vasodilation) PKG->Physiological_Effects Inhibitor This compound Analogs Inhibitor->nNOS Inhibits

Caption: Inhibition of the nNOS signaling pathway by this compound analogs.

General Purification Workflow for this compound Analogs

The following diagram outlines a typical workflow for the purification of this compound analogs, incorporating both chromatography and recrystallization.

Purification_Workflow Crude_Product Crude this compound Analog Mixture Column_Chromatography Column Chromatography (e.g., Silica Gel, Hexane/EtOAc) Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporation Solvent Evaporation Combine_Fractions->Evaporation Partially_Pure Partially Purified Solid Evaporation->Partially_Pure Recrystallization Recrystallization (e.g., Ethanol/Water) Partially_Pure->Recrystallization Filtration_Drying Filtration and Drying Recrystallization->Filtration_Drying Pure_Product Pure this compound Analog (>95%) Filtration_Drying->Pure_Product

Caption: A general experimental workflow for the purification of this compound analogs.

References

Validation & Comparative

6-Nitroindazole vs. 7-Nitroindazole: A Comparative Guide to Neuronal Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commonly referenced inhibitors of neuronal nitric oxide synthase (nNOS), 6-Nitroindazole and 7-Nitroindazole (B13768). The following sections present a comprehensive overview of their inhibitory potency, selectivity, and the experimental methodologies used for their characterization, aimed at aiding researchers in the selection of appropriate tools for their studies in neuroscience and pharmacology.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound and 7-Nitroindazole against neuronal nitric oxide synthase (nNOS) have been evaluated in vitro. The following table summarizes the key quantitative data for a direct comparison of their potency.

CompoundTarget EnzymeIC50 (µM)Ki (µM)SpeciesSource
7-Nitroindazole nNOS (cerebellar)0.9 ± 0.15.6Rat[1][2]
This compound nNOS (cerebellar)31.6 ± 3.4Not ReportedRat[1]

IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a stronger binding affinity.

Based on the available data, 7-Nitroindazole is a significantly more potent inhibitor of rat cerebellar nNOS in vitro, with an IC50 value approximately 35 times lower than that of this compound.[1]

Mechanism of Action and Selectivity

Experimental Protocols

The determination of the inhibitory potency of compounds like this compound and 7-Nitroindazole on nNOS activity is typically performed using in vitro enzyme assays. Below are detailed methodologies for two common experimental approaches.

In Vitro nNOS Inhibition Assay (Measurement of L-Citrulline Formation)

This assay quantifies the enzymatic activity of nNOS by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified recombinant nNOS enzyme

  • L-[³H]arginine (radiolabeled substrate)

  • NADPH (cofactor)

  • Calmodulin (CaM) and CaCl₂ (for nNOS activation)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Test inhibitors (this compound and 7-Nitroindazole) dissolved in a suitable solvent (e.g., DMSO)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing assay buffer, NADPH, CaCl₂, CaM, and BH4.

  • Inhibitor Addition: Add varying concentrations of the test inhibitors (this compound or 7-Nitroindazole) or the vehicle control to the respective tubes.

  • Enzyme Addition: Add the purified nNOS enzyme to each tube to initiate the reaction.

  • Substrate Addition: Add L-[³H]arginine to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.

  • Separation of L-Citrulline: Apply the reaction mixture to columns containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

  • Quantification: Collect the eluate containing L-[³H]citrulline, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of L-[³H]citrulline produced in each reaction. Plot the percentage of nNOS inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each inhibitor.

Kinetic Analysis (Lineweaver-Burk Plot)

To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the Ki value, the nNOS inhibition assay is performed with varying concentrations of both the substrate (L-arginine) and the inhibitor.

Procedure:

  • Perform the nNOS inhibition assay as described above.

  • For each concentration of the inhibitor, vary the concentration of the substrate, L-arginine.

  • Measure the initial reaction velocities (rate of L-citrulline formation) for each condition.

  • Data Analysis: Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot). The pattern of the lines will indicate the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis. The Ki value can be calculated from the slopes of these lines.[1]

Signaling Pathways and Visualization

The inhibition of nNOS by this compound and 7-Nitroindazole directly impacts the nitric oxide (NO) signaling cascade in neurons. The following diagrams, created using the DOT language for Graphviz, illustrate the nNOS signaling pathway and a general experimental workflow for determining nNOS inhibition.

nNOS_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Dendrite Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds CaM Calmodulin NMDA_R->CaM Ca²⁺ influx activates nNOS nNOS CaM->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Physiological Effects PKG->Downstream Inhibitor This compound or 7-Nitroindazole Inhibitor->nNOS Inhibits

Caption: nNOS signaling pathway and the point of inhibition.

Experimental_Workflow A Prepare Reaction Mixture (Buffer, Cofactors, nNOS) B Add Inhibitor (6- or 7-Nitroindazole) at various concentrations A->B C Initiate Reaction with L-[³H]arginine B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Separate L-[³H]citrulline from L-[³H]arginine E->F G Quantify L-[³H]citrulline (Scintillation Counting) F->G H Data Analysis: Calculate % Inhibition and Determine IC50 G->H

Caption: Experimental workflow for determining nNOS inhibition.

References

A Head-to-Head Battle: Unmasking the Selectivity of 6-Nitroindazole versus 7-Nitroindazole for Nitric Oxide Synthase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

A critical comparison for researchers in neuroscience, cardiovascular biology, and immunology, this guide dissects the inhibitory selectivity of 6-Nitroindazole and 7-Nitroindazole against the three principal isoforms of nitric oxide synthase (NOS). Objective experimental data is presented to empower informed decisions in the selection of these widely used research tools.

This guide provides a comprehensive analysis of the inhibitory potency and selectivity of this compound and 7-Nitroindazole, two commonly employed inhibitors of nitric oxide synthase (NOS). The data presented herein, summarized from a key comparative study, reveals distinct profiles for these compounds, a crucial consideration for researchers targeting specific NOS isoforms in their investigations.

Unveiling the Inhibitory Landscape: A Quantitative Comparison

The inhibitory activities of this compound and 7-Nitroindazole were assessed against two major isoforms of NOS: the neuronal (nNOS or NOS-1) and the inducible (iNOS or NOS-2) isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) obtained from in vitro enzymatic assays.

CompoundNOS IsoformSpeciesIC50 (µM)[1]Ki (µM)[1]
This compound nNOS (from bovine brain)Bovine40Not Reported
iNOS (from murine macrophages)Murine56Not Reported
7-Nitroindazole nNOS (from bovine brain)Bovine2.50.16
iNOS (from murine macrophages)Murine201.6

Key Observations:

  • Potency: 7-Nitroindazole is a significantly more potent inhibitor of both nNOS and iNOS compared to this compound. This is evident from its substantially lower IC50 and Ki values.

  • nNOS Selectivity: While both compounds inhibit nNOS, 7-Nitroindazole displays a higher affinity for this isoform, as indicated by its nanomolar Ki value (0.16 µM) for the bovine brain enzyme.

  • iNOS Activity: Both compounds exhibit inhibitory activity against the inducible isoform, with 7-Nitroindazole again being the more potent of the two.

Decoding the Pathways: NOS Signaling

Nitric oxide synthases are critical enzymes that catalyze the production of nitric oxide (NO), a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes. The three main isoforms—nNOS, eNOS (endothelial), and iNOS—have distinct localizations and regulatory mechanisms, leading to diverse downstream effects.

NOS_Signaling_Pathways cluster_nNOS nNOS Signaling cluster_eNOS eNOS Signaling cluster_iNOS iNOS Signaling nNOS nNOS NO1 Nitric Oxide (NO) nNOS->NO1 L_Arginine1 L-Arginine L_Arginine1->nNOS sGC1 Soluble Guanylate Cyclase (sGC) NO1->sGC1 cGMP1 cGMP sGC1->cGMP1 PKG1 Protein Kinase G (PKG) cGMP1->PKG1 Neurotransmission Neurotransmission PKG1->Neurotransmission Synaptic_Plasticity Synaptic Plasticity PKG1->Synaptic_Plasticity eNOS eNOS NO2 Nitric Oxide (NO) eNOS->NO2 L_Arginine2 L-Arginine L_Arginine2->eNOS sGC2 Soluble Guanylate Cyclase (sGC) NO2->sGC2 cGMP2 cGMP sGC2->cGMP2 PKG2 Protein Kinase G (PKG) cGMP2->PKG2 Vasodilation Vasodilation PKG2->Vasodilation Anti_platelet_aggregation Anti-platelet aggregation PKG2->Anti_platelet_aggregation iNOS iNOS NO3 Nitric Oxide (NO) iNOS->NO3 L_Arginine3 L-Arginine L_Arginine3->iNOS Immune_Response Immune Response NO3->Immune_Response Inflammation Inflammation NO3->Inflammation Cytotoxicity Cytotoxicity NO3->Cytotoxicity

Caption: Simplified signaling pathways for neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) nitric oxide synthases.

Experimental Corner: How Inhibitory Activity is Measured

The determination of the inhibitory potency of compounds like 6- and 7-Nitroindazole against NOS isoforms is crucial for their characterization. A widely accepted method is the in vitro NOS activity assay, which measures the conversion of L-arginine to L-citrulline.

Experimental_Workflow cluster_workflow NOS Inhibition Assay Workflow start Prepare Reaction Mixture (Buffer, Cofactors, L-Arginine) add_enzyme Add Purified NOS Isoform start->add_enzyme add_inhibitor Add Nitroindazole (6- or 7-NI) add_enzyme->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop Reaction incubate->stop_reaction separate Separate L-Citrulline from L-Arginine (Ion-Exchange Chromatography) stop_reaction->separate quantify Quantify Radiolabeled L-Citrulline (Scintillation Counting) separate->quantify analyze Calculate IC50/Ki Values quantify->analyze

Caption: A typical experimental workflow for determining the inhibitory activity of compounds against NOS isoforms using the L-citrulline conversion assay.

Detailed Experimental Protocol: In Vitro NOS Inhibition Assay (Conversion of L-[³H]arginine to L-[³H]citrulline)

This protocol outlines the key steps for determining the inhibitory activity of compounds against purified NOS isoforms.

Materials:

  • Purified recombinant nNOS, eNOS, or iNOS

  • L-[³H]arginine (radiolabeled substrate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cofactors: NADPH, CaCl₂, Calmodulin (for nNOS and eNOS), Tetrahydrobiopterin (BH4), FAD, FMN

  • Inhibitor compounds (this compound, 7-Nitroindazole) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution (e.g., 20 mM HEPES, 2 mM EDTA)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing the reaction buffer, all necessary cofactors, and L-[³H]arginine.

  • Inhibitor Addition: Add varying concentrations of the inhibitor (6- or 7-Nitroindazole) or vehicle control to the reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding the purified NOS isoform to the reaction mixture.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 15-30 minutes) to allow for the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Separation of L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will pass through.

  • Quantification: Collect the eluate containing L-[³H]citrulline and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Conclusion

The experimental data clearly demonstrates that 7-Nitroindazole is a more potent inhibitor of both nNOS and iNOS than this compound . While both compounds can be used to inhibit neuronal nitric oxide synthase, the higher potency of 7-Nitroindazole makes it a more suitable choice for applications requiring robust inhibition of this isoform. Researchers should carefully consider these differences in potency and the available selectivity data when selecting an inhibitor for their specific experimental needs to ensure accurate and interpretable results. The lack of comprehensive, directly comparative data for all three isoforms, particularly for this compound against eNOS, highlights an area for future investigation to provide a more complete picture of the selectivity profiles of these widely used pharmacological tools.

References

6-Nitroindazole: A Comparative Guide for its Validation as a Selective Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-Nitroindazole's performance as a selective nitric oxide synthase (NOS) inhibitor against other common alternatives. The information presented is supported by experimental data and includes detailed methodologies for key assays to facilitate informed decisions in research and development.

Introduction to Nitric Oxide Synthase and Selective Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological processes, including neurotransmission, vasodilation, and immune responses. It is synthesized by three distinct isoforms of nitric oxide synthase (NOS):

  • Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue and plays a role in synaptic plasticity.

  • Endothelial NOS (eNOS or NOS-3): Mainly expressed in the endothelium and is crucial for regulating vascular tone.

  • Inducible NOS (iNOS or NOS-2): Expressed in various cells in response to immunological stimuli and is involved in inflammatory processes.

The distinct roles of each NOS isoform have led to the development of selective inhibitors that can target a specific isoform, offering therapeutic potential for various disorders. This compound is one such compound that has been investigated for its NOS inhibitory activity.

Comparative Analysis of NOS Inhibitors

The following table summarizes the inhibitory potency (IC50) of this compound and other commonly used NOS inhibitors against the three NOS isoforms. Lower IC50 values indicate greater potency.

InhibitornNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Selectivity Profile
This compound Data not readily availableData not readily available56[1]Reported to be a weaker inhibitor than 7-Nitroindazole.[2]
7-Nitroindazole~0.47~2920[1]Preferential for nNOS over eNOS and iNOS.
L-NAME0.015 (Ki)0.039 (Ki)4.4 (Ki)Non-selective, potent inhibitor of all isoforms.
Aminoguanidine--2.1Selective for iNOS.[3]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Experimental Protocols for Assessing NOS Inhibition

Accurate determination of the inhibitory potency and selectivity of compounds like this compound is crucial. Two widely used methods are the L-Arginine to L-Citrulline Conversion Assay and the Griess Assay.

L-Arginine to L-Citrulline Conversion Assay

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Principle: NOS enzymes catalyze the oxidation of L-arginine to L-citrulline and nitric oxide. By using [³H]L-arginine or [¹⁴C]L-arginine as a substrate, the amount of radiolabeled L-citrulline produced is directly proportional to NOS activity.

Materials:

  • Purified nNOS, eNOS, or iNOS enzyme or cell/tissue homogenates

  • [³H]L-arginine or [¹⁴C]L-arginine

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • NADPH

  • CaCl₂ (for nNOS and eNOS)

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • This compound or other test inhibitors

  • Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA)

  • Cation exchange resin (e.g., Dowex 50WX8)

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactors, and calmodulin (if assaying nNOS or eNOS).

  • Add the test inhibitor at various concentrations to the reaction mixture.

  • Pre-incubate the mixture with the NOS enzyme at 37°C for a defined period.

  • Initiate the reaction by adding the radiolabeled L-arginine.

  • Incubate at 37°C for an appropriate time (typically 15-30 minutes).

  • Stop the reaction by adding the Stop Buffer.

  • Separate the radiolabeled L-citrulline from the unreacted radiolabeled L-arginine by passing the reaction mixture through a cation exchange resin column.

  • Quantify the amount of radiolabeled L-citrulline in the eluate using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Griess Assay for Nitrite (B80452) Detection

This assay indirectly measures NO production by quantifying the concentration of nitrite (NO₂⁻), a stable and soluble breakdown product of NO.

Principle: The Griess reagent is a two-component system that reacts with nitrite in a diazotization reaction to form a colored azo compound. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.

Materials:

  • Cell culture expressing the NOS isoform of interest

  • Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid)

  • Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solutions

  • Microplate reader (540 nm)

Procedure:

  • Culture cells in a multi-well plate.

  • Pre-incubate the cells with various concentrations of the test inhibitor.

  • Stimulate the cells to induce NOS activity (if necessary, e.g., for iNOS).

  • Incubate for a period to allow for NO production and its conversion to nitrite.

  • Collect the cell culture supernatant.

  • Add Griess Reagent A to the supernatant and incubate for 5-10 minutes at room temperature, protected from light.

  • Add Griess Reagent B and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Create a standard curve using the sodium nitrite standards to determine the nitrite concentration in the samples.

  • Calculate the percentage of inhibition and the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

NOS_Signaling_Pathway cluster_cell Cell cluster_inhibitors Inhibitors L_Arginine L-Arginine NOS NOS (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) cGMP->Physiological_Effects Inhibitor This compound (and other NOS inhibitors) Inhibitor->NOS Inhibition

Caption: Nitric Oxide signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare NOS enzyme or cell culture D Incubate enzyme/cells with inhibitor A->D B Prepare inhibitor solutions (e.g., this compound) B->D C Prepare assay reagents E Initiate and run NOS reaction C->E D->E F Stop reaction and measure product E->F G Generate standard curve F->G H Calculate % inhibition G->H I Determine IC50 value H->I

Caption: General experimental workflow for assessing NOS inhibition.

References

6-Nitroindazole vs. Alternative NOS Inhibitors in Smooth Muscle Relaxation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between various nitric oxide synthase (NOS) inhibitors is critical for experimental design and therapeutic application. This guide provides a detailed comparison of 6-Nitroindazole with other commonly used NOS inhibitors in the context of smooth muscle relaxation, supported by experimental data and methodologies.

Introduction to NOS Inhibitors and Smooth Muscle Relaxation

Nitric oxide (NO) is a key signaling molecule in numerous physiological processes, including the relaxation of smooth muscle, which is vital for functions such as vasodilation and gastrointestinal motility.[1] NO is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and calcium-dependent, iNOS expression is induced by inflammatory stimuli and is calcium-independent.[1][2]

NOS inhibitors are molecules that block the activity of these enzymes, thereby reducing NO production. They are invaluable tools for studying the physiological roles of NO and are being investigated for various therapeutic applications. In the context of smooth muscle, inhibiting NO production would be expected to prevent or reduce relaxation. However, as this guide will illustrate, the effects of some compounds can be more complex.

Comparative Analysis of NOS Inhibitors

This section compares the performance of this compound with other NOS inhibitors. A key finding from in vitro studies is that this compound, along with its isomer 7-Nitroindazole (B13768), can induce smooth muscle relaxation through a mechanism that is independent of NOS inhibition.[3] This paradoxical effect is a critical consideration for researchers.

Quantitative Data on Inhibitor Potency and Selectivity
InhibitorTarget NOS Isoform(s)IC50 (µM)Selectivity ProfileReference
This compound Primarily nNOSData not availableCan induce NOS-independent smooth muscle relaxation.[3]
7-Nitroindazole Preferential for nNOSnNOS: 0.047 (human, Ki)Relatively selective for nNOS over eNOS and iNOS. At higher concentrations, it can inhibit eNOS.[4][2][4]
L-NMMA Non-selectiveeNOS: 5 ± 1Potent inhibitor of all NOS isoforms.[5]
ADMA Non-selectiveeNOS: 16 ± 9Endogenous non-selective NOS inhibitor.[5]
Aminoguanidine (B1677879) Preferential for iNOSiNOS: 2.1Shows selectivity for iNOS over nNOS and eNOS.[6]
L-NIO eNOSData not availableA potent inhibitor of endothelial NOS.[7]
L-NAME Non-selectiveData not availableA non-selective inhibitor of NOS.[7][8]
L-NNA Non-selectiveData not availableA non-selective inhibitor of NOS with preference for eNOS and nNOS over iNOS.[9][7]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms discussed, the following diagrams illustrate the nitric oxide signaling pathway in smooth muscle relaxation and a typical experimental workflow for studying these effects.

Nitric Oxide Signaling Pathway in Smooth Muscle Relaxation

NO_Signaling_Pathway L_Arginine L-Arginine NOS NOS L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L-Citrulline sGC_inactive Soluble Guanylyl Cyclase (inactive) NO->sGC_inactive activates sGC_active Soluble Guanylyl Cyclase (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_decrease Decrease in intracellular Ca²⁺ PKG->Ca_decrease Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation

Caption: Nitric oxide (NO) signaling pathway leading to smooth muscle relaxation.

Mechanism of Action of NOS Inhibitors

NOS_Inhibitor_Mechanism cluster_inhibition L_Arginine L-Arginine NOS NOS L_Arginine->NOS NO_Production NO Production NOS->NO_Production NOS_Inhibitor NOS Inhibitor (e.g., this compound) NOS_Inhibitor->NOS inhibits NOS_Inhibitor->NOS Blocked_NO Blocked NO Production

Caption: General mechanism of action for NOS inhibitors.

Experimental Workflow for Smooth Muscle Relaxation Assay

Experimental_Workflow step1 1. Isolate smooth muscle tissue (e.g., aorta, corpus cavernosum) step2 2. Mount tissue in an organ bath containing physiological salt solution step1->step2 step3 3. Pre-contract the tissue with an agonist (e.g., phenylephrine) step2->step3 step4 4. Add NOS inhibitor (e.g., this compound) step3->step4 step5 5. Record changes in muscle tension to determine relaxation step4->step5 step6 6. Construct concentration-response curve and calculate IC50 step5->step6

Caption: A typical experimental workflow for assessing smooth muscle relaxation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the study of NOS inhibitors and smooth muscle relaxation.

Isolated Tissue Preparation and Smooth Muscle Relaxation Assay

This protocol is a standard method for assessing the effects of pharmacological agents on smooth muscle contractility in vitro.

  • Tissue Preparation:

    • Smooth muscle tissues, such as rabbit aorta or rat anococcygeus muscle, are dissected and placed in a physiological salt solution (PSS).[10]

    • The tissue is cut into rings or strips and mounted between two hooks in an organ bath containing PSS, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).[10]

  • Equilibration and Pre-contraction:

    • The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension.[10]

    • The tissue is then pre-contracted with a contractile agent such as phenylephrine (B352888) to induce a stable level of muscle tone.[10]

  • Application of Inhibitors and Measurement of Relaxation:

    • Once a stable contraction is achieved, the NOS inhibitor of interest (e.g., this compound) is added to the organ bath in a cumulative or single-dose manner.[3]

    • Changes in isometric tension are recorded using a force transducer. Relaxation is measured as the percentage reversal of the pre-induced contraction.[10]

  • Data Analysis:

    • Concentration-response curves are plotted, and the IC50 value (the concentration of the inhibitor that produces 50% of the maximal relaxation) is calculated.

NOS Enzyme Activity Assay

This assay directly measures the inhibitory effect of a compound on the activity of isolated NOS isoforms.

  • Enzyme Source:

    • Recombinant human or murine nNOS, iNOS, or eNOS are used as the enzyme source.[2]

  • Reaction Mixture:

    • The reaction mixture typically contains the NOS enzyme, L-arginine (often radiolabeled, e.g., [3H]L-arginine), and necessary cofactors such as NADPH, calmodulin, and tetrahydrobiopterin.[2]

  • Inhibition Assay:

    • The inhibitor is pre-incubated with the enzyme and cofactors before the addition of L-arginine to initiate the reaction.[5]

    • The reaction is allowed to proceed for a specific time at 37°C and is then stopped.[5]

  • Measurement of Product Formation:

    • The conversion of L-arginine to L-citrulline is measured. In the case of radiolabeled L-arginine, this is typically done by separating the radiolabeled L-citrulline from the unreacted L-arginine using ion-exchange chromatography and then quantifying the radioactivity.[2][5]

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence. IC50 values are then determined from concentration-inhibition curves.

Discussion and Conclusion

The available evidence presents a complex profile for this compound. While it is categorized as a NOS inhibitor, its ability to induce smooth muscle relaxation in a NOS-independent manner in vitro is a significant finding.[3] This suggests that its effects on smooth muscle may not be solely attributable to the inhibition of NO production and that it may have off-target effects.

In contrast, other inhibitors like L-NAME and L-NNA are non-selective and reliably inhibit smooth muscle relaxation that is dependent on NO signaling.[7] More selective inhibitors, such as 7-Nitroindazole for nNOS and aminoguanidine for iNOS, allow for the dissection of the roles of specific NOS isoforms in physiological and pathophysiological processes.[6][9]

For researchers investigating the role of NO in smooth muscle relaxation, it is crucial to consider the potential for NOS-independent effects when using this compound. The choice of inhibitor should be guided by the specific research question and the desired level of isoform selectivity. When studying smooth muscle relaxation, it is advisable to use multiple inhibitors with different selectivity profiles to confirm the role of specific NOS isoforms and to control for potential off-target effects. Further research is needed to fully elucidate the mechanism behind the NOS-independent relaxation induced by this compound.

References

A Comparative Analysis of 5-Nitroindazole, 6-Nitroindazole, and 7-Nitroindazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the three constitutional isomers of nitroindazole: 5-nitroindazole (B105863), 6-nitroindazole, and 7-nitroindazole (B13768). These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines their physicochemical properties, distinct biological effects with supporting quantitative data, and detailed experimental protocols for key assays.

Physicochemical and Spectroscopic Properties

The position of the nitro group on the indazole ring significantly influences the physicochemical properties of these isomers, which in turn affects their solubility, bioavailability, and interaction with biological targets. A summary of their key properties is presented below.

Property5-NitroindazoleThis compound7-Nitroindazole
Molecular Formula C₇H₅N₃O₂C₇H₅N₃O₂C₇H₅N₃O₂
Molecular Weight 163.13 g/mol [1]163.13 g/mol 163.13 g/mol
Melting Point 207 °C[1]180-182 °CNot explicitly found, but derivatives exist
Appearance Light yellow crystalline solid[1]Pale yellow to orange crystalline solid[2]Yellow powder or orange solid
Solubility Sparingly soluble in water. Soluble in polar organic solvents.Sparingly soluble in water; soluble in ethanol (B145695) and dimethyl sulfoxide.[2]Soluble in DMSO and ethanol.[3]
¹H NMR (DMSO-d₆, δ) 13.77, 8.84, 8.43, 8.21, 7.7513.8, 8.47, 8.36, 8.03, 7.95Data for derivatives available

Biological Activities: A Comparative Overview

The nitroindazole isomers exhibit distinct and varied biological activities, making them valuable scaffolds for drug discovery in different therapeutic areas.

5-Nitroindazole: A Focus on Antiparasitic Activity

5-Nitroindazole and its derivatives have demonstrated significant potential as antiparasitic agents, particularly against protozoan parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[4][5][6] The mechanism of action is believed to involve the bioreductive activation of the nitro group by parasitic nitroreductases, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within the parasite.[4]

Quantitative data for some 5-nitroindazole derivatives highlight their potency:

  • Derivatives have shown remarkable in vitro activity against T. cruzi.[7]

  • Some derivatives exhibit significant anti-leishmanial activity with IC₅₀ values in the micromolar range.[8]

This compound: Promising Anti-inflammatory and Antimicrobial Properties

This compound has been investigated for its anti-inflammatory and antimicrobial activities.[9] Studies have shown its efficacy in animal models of inflammation and its ability to inhibit the growth of various microorganisms.

Anti-inflammatory Activity:

  • In a carrageenan-induced rat paw edema model, this compound demonstrated significant, dose-dependent inhibition of inflammation. At a dose of 100 mg/kg, it produced a 71.36% inhibition of edema in the fifth hour.[10]

  • It has been shown to inhibit the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) with an IC₅₀ value of 100.75 μM.[10] However, its inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α) was found to be weak.[10]

Antimicrobial Activity:

  • Derivatives of this compound have shown antibacterial activity, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/mL against Neisseria gonorrhoeae.[11][12]

7-Nitroindazole: A Selective Inhibitor of Neuronal Nitric Oxide Synthase (nNOS)

7-Nitroindazole is a well-characterized and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[7] This inhibitory action makes it a valuable tool for studying the role of NO in neurological processes and a potential therapeutic agent for conditions associated with excessive NO production, such as neurodegenerative diseases and neuropathic pain.[13][14]

Quantitative Inhibition of NOS Isoforms:

  • nNOS (rat): IC₅₀ = 0.71 µM[3]

  • eNOS (bovine): IC₅₀ = 0.78 µM[3]

  • iNOS (rat): IC₅₀ = 5.8 µM[3]

The selectivity of 7-nitroindazole for nNOS over iNOS is a key feature. It has been shown to reduce delayed neuronal damage in models of cerebral ischemia.[13]

Signaling Pathways and Experimental Workflows

The distinct biological activities of the nitroindazole isomers stem from their interaction with different cellular pathways.

5-Nitroindazole: Antiparasitic Action via Oxidative Stress

The primary mechanism of antiparasitic action for 5-nitroindazole involves the generation of cytotoxic reactive oxygen species.

G 5-Nitroindazole 5-Nitroindazole Parasite Nitroreductase Parasite Nitroreductase 5-Nitroindazole->Parasite Nitroreductase Bioreductive Activation Nitro Anion Radical Nitro Anion Radical Parasite Nitroreductase->Nitro Anion Radical Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Nitro Anion Radical->Reactive Oxygen Species (ROS) Oxygen Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Parasite Death Parasite Death Oxidative Stress->Parasite Death

Caption: Proposed mechanism of antiparasitic activity of 5-nitroindazole.

This compound: Anti-inflammatory Pathway

The anti-inflammatory effects of this compound are mediated, at least in part, by the inhibition of pro-inflammatory cytokine production.

G Inflammatory Stimulus Inflammatory Stimulus Immune Cells Immune Cells Inflammatory Stimulus->Immune Cells Pro-inflammatory Cytokine Production (e.g., IL-1β) Pro-inflammatory Cytokine Production (e.g., IL-1β) Immune Cells->Pro-inflammatory Cytokine Production (e.g., IL-1β) Inflammation Inflammation Pro-inflammatory Cytokine Production (e.g., IL-1β)->Inflammation This compound This compound This compound->Pro-inflammatory Cytokine Production (e.g., IL-1β) Inhibition

Caption: Simplified anti-inflammatory pathway involving this compound.

7-Nitroindazole: Inhibition of the Nitric Oxide Signaling Pathway

7-Nitroindazole selectively inhibits neuronal nitric oxide synthase, thereby blocking the production of nitric oxide and its downstream signaling effects.[15]

G L-Arginine L-Arginine nNOS nNOS L-Arginine->nNOS Nitric Oxide (NO) Nitric Oxide (NO) nNOS->Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Activation 7-Nitroindazole 7-Nitroindazole 7-Nitroindazole->nNOS Inhibition cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP GTP GTP GTP->Soluble Guanylate Cyclase (sGC) Physiological Effects Physiological Effects cGMP->Physiological Effects

Caption: Inhibition of the nNOS signaling pathway by 7-nitroindazole.

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of these compounds.

Synthesis of 5-Nitroindazole

This procedure is adapted from established methods.[16][17]

Materials:

Procedure:

  • Dissolve 2-amino-5-nitrotoluene in glacial acetic acid in a round-bottomed flask equipped with a mechanical stirrer.

  • Cool the solution to 15-20 °C.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution to the stirred 2-amino-5-nitrotoluene solution all at once, ensuring the temperature does not exceed 25 °C.

  • Continue stirring for 15 minutes to complete diazotization.

  • Allow the solution to stand at room temperature for 3 days.

  • Concentrate the solution under reduced pressure.

  • Filter the crude product, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from boiling methanol using decolorizing charcoal to obtain pale yellow needles of 5-nitroindazole.

Synthesis of 7-Nitroindazole

This protocol is based on the conversion of 2-methyl-6-nitroaniline (B18888).[18][19]

Materials:

  • 2-Methyl-6-nitroaniline

  • Acetic acid

  • Sodium nitrite

  • Water

Procedure:

  • To a stirred solution of 2-methyl-6-nitroaniline in acetic acid, slowly add an aqueous solution of sodium nitrite.

  • Stir the reaction mixture at room temperature for 30-45 minutes.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction mixture to isolate 7-nitroindazole. (Further purification may be required).

In Vitro Antiparasitic Activity Assay (General Protocol)

This protocol can be adapted for screening compounds against various protozoan parasites.[8][20][21][22]

Materials:

  • Parasite culture (e.g., T. cruzi epimastigotes or Leishmania promastigotes)

  • Appropriate culture medium

  • Test compound (dissolved in DMSO)

  • Reference drug (e.g., Benznidazole)

  • 96-well microplates

  • Resazurin solution or other viability indicator

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Seed the wells of a 96-well plate with a suspension of the parasites in their logarithmic growth phase.

  • Add serial dilutions of the test compound and reference drug to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates under appropriate conditions (e.g., 28°C for T. cruzi epimastigotes) for 48-72 hours.

  • Add the viability indicator (e.g., resazurin) to each well and incubate for a further 4-24 hours.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the compound concentration.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for assessing acute anti-inflammatory activity.[23][24][25][26][27]

Materials:

  • Wistar rats

  • Carrageenan (1% suspension in saline)

  • Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of the left hind paw of each rat using a plethysmometer.

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the left hind paw.

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This colorimetric assay measures the production of nitrite, a stable and quantifiable end-product of nitric oxide.[3][28][29][30][31]

Materials:

  • Source of NOS enzyme (e.g., rat brain homogenate for nNOS)

  • L-arginine (substrate)

  • NADPH and other cofactors

  • Test inhibitor (7-nitroindazole)

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the NOS enzyme source, L-arginine, and cofactors in a suitable buffer.

  • Add various concentrations of the test inhibitor (7-nitroindazole) to the wells of a 96-well plate. Include a control without the inhibitor.

  • Initiate the reaction and incubate at 37°C for a defined period.

  • Stop the reaction and add the Griess Reagent to each well.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite produced in each sample and determine the IC₅₀ value for the inhibitor.

References

A Comparative In Vivo Efficacy Analysis: 6-Nitroindazole versus L-NAME as Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Nitroindazole and L-NAME Efficacy in In Vivo Models, Supported by Experimental Data.

In the landscape of nitric oxide synthase (NOS) inhibition, both this compound and the non-selective inhibitor N(G)-nitro-L-arginine methyl ester (L-NAME) are valuable tools for investigating the physiological and pathological roles of nitric oxide (NO). While direct in vivo comparative studies between this compound and L-NAME are limited, this guide provides a comprehensive analysis of their individual efficacies based on available experimental data. To offer a more direct comparison with the well-characterized L-NAME, data for the structurally related and extensively studied 7-Nitroindazole (B13768) (7-NI) is utilized as a proxy for a selective neuronal NOS (nNOS) inhibitor. This allows for a comparative discussion on selectivity and physiological effects.

At a Glance: L-NAME vs. Nitroindazoles

FeatureL-NAME (active form L-NNA)This compound7-Nitroindazole (as a proxy)
Mechanism of Action Arginine-based competitive inhibitorCompetitive inhibitorCompetitive inhibitor
Selectivity for nNOS Non-selective; also inhibits eNOS and iNOSWeaker NOS inhibitor than 7-NIShows preference for nNOS
Primary In Vivo Effects Vasoconstriction, increased blood pressureAntinociceptive, anti-inflammatoryNeuroprotective, antinociceptive, minimal effect on blood pressure at nNOS selective doses
Form Prodrug, requires hydrolysis to L-NNAActive compoundActive compound

Quantitative Comparison of Inhibitory Potency

Table 1: Inhibitory Potency of L-NNA (active form of L-NAME)

NOS IsoformSpeciesKi (nM)
nNOSBovine15
eNOSHuman39
iNOSMurine4400

Table 2: Inhibitory Potency of 7-Nitroindazole

NOS IsoformSpeciesIC50 (µM)
nNOSMouse (cerebellum)0.47[1]
eNOS-Higher concentrations required for inhibition[2]
iNOS--

Table 3: In Vivo Efficacy of this compound in Mice

AssayEffectED50 (mg/kg, i.p.)
Formalin-induced hindpaw licking (late phase)Antinociception62.5[3]
Acetic acid-induced abdominal constrictionAntinociception44.0[3]

In Vivo Physiological Effects: A Comparative Overview

Cardiovascular Effects

L-NAME, as a non-selective NOS inhibitor, significantly impacts the cardiovascular system. Chronic administration in rats leads to a sustained increase in systolic blood pressure.[3] In contrast, this compound, at a dose of 50 mg/kg administered intraperitoneally in anesthetized mice, did not show any significant effect on mean arterial pressure over a 45-minute observation period.[3] Similarly, 7-Nitroindazole is noted for its ability to inhibit nNOS without significantly altering blood pressure at selective doses, a key advantage in neurological studies where cardiovascular side effects can confound results.[4]

Neurological and Behavioral Effects

Both this compound and 7-Nitroindazole have demonstrated antinociceptive properties in rodent models of pain.[3] this compound produced dose-dependent antinociception in both the formalin and acetic acid-induced pain models in mice.[3] The antinociceptive effects of 7-Nitroindazole are correlated with the inhibition of brain NOS activity.[3]

Anti-inflammatory Effects

In a study on carrageenan-induced hind paw edema in rats, this compound exhibited dose-dependent anti-inflammatory effects, with a maximum inhibition of 71.36% at a dose of 100 mg/kg.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, the following diagrams are provided.

NOS_Signaling_Pathway cluster_inhibition Inhibition cluster_enzyme NOS Enzyme cluster_reaction Catalytic Reaction This compound This compound NOS NOS This compound->NOS Inhibits L-NAME L-NAME L-NAME->NOS Inhibits Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Produces L-Citrulline L-Citrulline NOS->L-Citrulline L-Arginine L-Arginine L-Arginine->NOS Substrate

Nitric Oxide Synthase (NOS) Inhibition Pathway.

Experimental_Workflow cluster_compounds Test Compounds Animal Model Selection Animal Model Selection Baseline Measurement Baseline Measurement Animal Model Selection->Baseline Measurement Compound Administration Compound Administration Baseline Measurement->Compound Administration Post-treatment Measurement Post-treatment Measurement Compound Administration->Post-treatment Measurement Data Analysis Data Analysis Post-treatment Measurement->Data Analysis This compound This compound L-NAME L-NAME Vehicle Control Vehicle Control

References

6-Nitroindazole: A Comparative Guide to its Enzymatic Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic cross-reactivity of 6-Nitroindazole, a known nitric oxide synthase (NOS) inhibitor. Due to the limited availability of comprehensive screening data for this compound against a wide range of enzymes, this guide synthesizes available quantitative data, information on structurally related compounds, and standardized experimental protocols to offer a comparative perspective on its potential selectivity and off-target effects.

Executive Summary

This compound is recognized as an inhibitor of nitric oxide synthase, with documented activity against the inducible isoform (iNOS). While its selectivity profile across all NOS isoforms and other enzyme families is not extensively characterized in the public domain, the broader family of nitroindazole derivatives has been shown to interact with a range of biological targets. This guide presents the known inhibitory concentration for this compound against iNOS and discusses the potential for cross-reactivity with other enzymes by examining data from its isomers, 5-Nitroindazole and 7-Nitroindazole. The indazole scaffold is a "privileged" structure in medicinal chemistry, known for its ability to bind to multiple targets, particularly protein kinases.

Quantitative Data on Enzyme Inhibition

The following table summarizes the available quantitative data for the inhibition of nitric oxide synthase isoforms by this compound and its isomers.

CompoundEnzyme TargetSpecies/Cell LineIC50Reference
This compound Inducible Nitric Oxide Synthase (iNOS)Murine Macrophages56 µM[1]
5-NitroindazoleInducible Nitric Oxide Synthase (iNOS)Murine Macrophages240 µM[1]
7-NitroindazoleInducible Nitric Oxide Synthase (iNOS)Murine Macrophages20 µM[1]
7-NitroindazoleNeuronal Nitric Oxide Synthase (nNOS)Bovine Brain0.6 µM[1]

Note: Lower IC50 values indicate greater potency.

Discussion of Cross-Reactivity

Direct experimental data on the cross-reactivity of this compound with enzymes outside of the NOS family is scarce. However, insights can be drawn from the known activities of its structural isomers and the general behavior of the indazole scaffold.

  • Potential for Kinase Inhibition: The indazole core is a common feature in many potent protein kinase inhibitors. Research on related 6-substituted indazole derivatives has demonstrated significant activity against various kinases. Furthermore, 5-Nitroindazole has been identified as a multi-targeted inhibitor of cyclin-dependent kinase 2 (CDK2) and other kinases in lung cancer models. This strongly suggests that this compound could possess off-target activity towards one or more protein kinases.

  • Other Potential Off-Target Enzymes: The isomer 7-Nitroindazole has been shown to inhibit monoamine oxidase-B (MAO-B), indicating that enzymes involved in neurotransmitter metabolism could be potential off-targets for nitroindazole compounds.

Signaling Pathways and Experimental Workflows

To facilitate further research into the cross-reactivity of this compound, this section provides diagrams of a key signaling pathway it is known to modulate and a typical experimental workflow for assessing enzyme inhibition.

Nitric Oxide Synthesis Pathway

This diagram illustrates the canonical pathway for nitric oxide synthesis, the primary target of this compound.

Nitric Oxide Synthesis Pathway Nitric Oxide Synthesis Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline + O2 NO Nitric Oxide (NO) NOS->NO Nitroindazole This compound Nitroindazole->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) cGMP->Physiological_Effects

Caption: Inhibition of Nitric Oxide Synthase by this compound.

Experimental Workflow for Determining Enzyme Inhibition (IC50)

The following diagram outlines a standard workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

IC50 Determination Workflow IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Compound_Prep Prepare serial dilutions of this compound Assay_Setup Incubate enzyme with varying concentrations of this compound Compound_Prep->Assay_Setup Enzyme_Prep Prepare enzyme solution Enzyme_Prep->Assay_Setup Substrate_Prep Prepare substrate solution Reaction_Start Initiate reaction by adding substrate Substrate_Prep->Reaction_Start Assay_Setup->Reaction_Start Reaction_Incubation Incubate at optimal temperature and time Reaction_Start->Reaction_Incubation Reaction_Stop Stop the reaction Reaction_Incubation->Reaction_Stop Detection Measure product formation or substrate depletion Reaction_Stop->Detection Data_Analysis Calculate percent inhibition vs. control Detection->Data_Analysis IC50_Calc Plot inhibition curve and determine IC50 value Data_Analysis->IC50_Calc

Caption: Workflow for IC50 determination of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for standardized comparison and further investigation.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is a common method for determining the inhibitory activity of compounds against NOS isoforms.

Objective: To determine the IC50 value of this compound against a specific NOS isoform (nNOS, eNOS, or iNOS).

Principle: The assay measures the conversion of radiolabeled L-arginine to L-citrulline by the NOS enzyme. A decrease in the production of L-citrulline in the presence of the inhibitor corresponds to its inhibitory activity.

Materials:

  • Purified recombinant nNOS, eNOS, or iNOS

  • This compound

  • L-[³H]arginine

  • NADPH

  • CaCl₂

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • HEPES buffer (pH 7.4)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing HEPES buffer, NADPH, CaCl₂, calmodulin (if applicable), and BH4.

  • Inhibitor Addition: Add varying concentrations of this compound (typically dissolved in DMSO) to the reaction tubes. Include a vehicle control (DMSO only).

  • Enzyme Addition: Add the purified NOS enzyme to each tube.

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding L-[³H]arginine.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.

  • Separation of L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. L-arginine will bind to the resin, while L-citrulline will flow through.

  • Quantification: Collect the eluate containing L-[³H]citrulline, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for screening this compound against a panel of protein kinases.

Objective: To assess the inhibitory activity of this compound against a specific protein kinase.

Principle: Kinase activity is measured by quantifying the transfer of a phosphate (B84403) group from ATP to a specific substrate. The assay can be formatted to measure either the amount of phosphorylated substrate produced or the amount of ADP generated.

Materials:

  • Purified recombinant protein kinase

  • This compound

  • Kinase-specific substrate (peptide or protein)

  • ATP (can be radiolabeled [γ-³²P]ATP or unlabeled)

  • Kinase assay buffer

  • Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Plating: Add serial dilutions of this compound to the wells of a microplate.

  • Reaction Mixture Addition: Add the kinase, substrate, and assay buffer to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a set period.

  • Detection: Stop the reaction and detect the kinase activity according to the chosen method (e.g., by adding a detection reagent that produces a luminescent or fluorescent signal proportional to the amount of ADP produced, or by capturing the phosphorylated substrate and detecting it with a specific antibody).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Determine the IC50 value by plotting the inhibition data against the inhibitor concentration.

By utilizing these protocols, researchers can generate robust and comparable data to build a more complete cross-reactivity profile for this compound and other investigational compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Nitroindazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The introduction of a nitro group to the indazole ring profoundly influences the molecule's physicochemical properties and its interactions with biological targets. The position of this nitro substituent gives rise to four principal isomers—4-, 5-, 6-, and 7-nitroindazole (B13768)—each demonstrating a unique pharmacological profile. This guide provides a comparative analysis of these isomers, focusing on their structure-activity relationships (SAR) in antiparasitic, anticancer, and neuronal applications, supported by experimental data and detailed methodologies.

Comparative Biological Activity of Nitroindazole Isomers

The biological effects of nitroindazole isomers are largely dictated by the position of the nitro group, which alters the electronic distribution and steric properties of the molecule. This, in turn, affects the compound's ability to undergo bioreductive activation or interact with specific enzyme active sites.

Antiparasitic Activity

Nitroindazoles, particularly the 5-nitro isomers, have shown significant promise as antiparasitic agents. Their mechanism of action is often linked to the bioreductive activation of the nitro group by nitroreductase enzymes present in certain parasites, leading to the generation of cytotoxic reactive nitrogen species that damage cellular macromolecules like DNA.[1]

Table 1: Comparative Antiparasitic Activity of Nitroindazole Derivatives

Compound/DerivativeTarget OrganismActivity (IC50)Reference
5-Nitroindazole (B105863) DerivativeTrypanosoma cruzi epimastigotes0.49 µM[2]
5-Nitroindazole Derivative 16Trypanosoma cruzi intracellular amastigotes0.41 µM[2]
5-Nitroindazole Derivative 24Trypanosoma cruzi intracellular amastigotes1.17 µM[2]
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetateLeishmania amazonensis amastigotes0.46 ± 0.01 µM[3]
6-Nitroindazole DerivativesLeishmania speciesModerate to strong activity[4]
Anticancer Activity

The anticancer properties of nitroindazole derivatives are an emerging area of research. Their mechanisms are thought to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and p53/MDM2 pathways.[5][6]

Table 2: Comparative Anticancer Activity of Indazole Derivatives

Compound/DerivativeCell LineActivity (IC50)Reference
1H-indazole-3-amine (6o)K562 (Leukemia)5.15 µM[1]
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole 11aNCI-H460 (Lung Carcinoma)5-15 µM[7]
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole 11bNCI-H460 (Lung Carcinoma)5-15 µM[7]
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole 12aNCI-H460 (Lung Carcinoma)5-15 µM[7]
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole 12bNCI-H460 (Lung Carcinoma)5-15 µM[7]

Note: The table includes data on indazole derivatives with a nitro group, highlighting the potential of this scaffold. Direct comparative data for the four simple nitroindazole isomers is limited.

Neuronal Activity: nNOS Inhibition

7-Nitroindazole (7-NI) is a well-established and selective inhibitor of neuronal nitric oxide synthase (nNOS).[8] This isoform of NOS is implicated in various neurological processes, and its inhibition by 7-NI has been studied for neuroprotective effects.[9] The selectivity of 7-NI for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS) is a key aspect of its pharmacological profile.[10][11]

Table 3: Comparative nNOS Inhibitory Activity

CompoundTargetEffectReference
7-Nitroindazole (7-NI)nNOS Activity (in vivo)~40% decrease in enzyme activity[9]
7-Nitroindazole (7-NI)nNOSSelective inhibitor[8][10][11]
This compoundNitric Oxide SynthaseSelective inhibitor[1]
5-NitroindazoleCa2+-calmodulin-dependent Nitric Oxide SynthaseInhibits citrulline formation[1]

Note: While 7-NI is the most studied isomer for nNOS inhibition, other isomers also exhibit activity against NOS isoforms.

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of nitroindazole isomers stem from their ability to modulate specific cellular pathways.

Bioreductive Activation Pathway (Antiparasitic Activity)

The antiparasitic action of many nitroindazoles relies on the reduction of the nitro group within the target organism, a process catalyzed by nitroreductase enzymes. This generates highly reactive nitro radical anions and other cytotoxic intermediates that induce cellular damage, primarily through DNA strand breaks, leading to cell death.[1]

G Nitroindazole Nitroindazole Nitro_Radical_Anion Nitro Radical Anion (R-NO2•−) Nitroindazole->Nitro_Radical_Anion Reduction Nitroreductase Nitroreductase Nitroreductase->Nitro_Radical_Anion Cytotoxic_Intermediates Other Cytotoxic Intermediates Nitro_Radical_Anion->Cytotoxic_Intermediates DNA_Damage DNA Damage (Strand Breaks) Cytotoxic_Intermediates->DNA_Damage Covalent Modification Cell_Death Cell_Death DNA_Damage->Cell_Death

Caption: Bioreductive activation of nitroindazoles.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

7-Nitroindazole acts as a competitive inhibitor at the active site of nNOS, competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin (B1682763) (BH4).[1] By blocking the production of nitric oxide (NO), which can be neurotoxic in excessive amounts, 7-NI exhibits neuroprotective effects.[9]

G cluster_nNOS nNOS Active Site L_Arginine L_Arginine nNOS nNOS L_Arginine->nNOS BH4 Tetrahydrobiopterin (BH4) BH4->nNOS NO_Production Nitric Oxide (NO) Production nNOS->NO_Production Catalyzes 7_Nitroindazole 7-Nitroindazole 7_Nitroindazole->nNOS Competitively Inhibits

Caption: Mechanism of 7-Nitroindazole as an nNOS inhibitor.

Putative Anticancer Signaling Pathways

Indazole derivatives have been implicated in the modulation of key cancer-related signaling pathways, including the VEGFR and p53/MDM2 pathways.

VEGFR Signaling Pathway Inhibition: The indazole scaffold is a component of kinase inhibitors like Pazopanib, which targets VEGFR.[5] Inhibition of the VEGFR signaling cascade can block angiogenesis, a critical process for tumor growth and metastasis.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream_Signaling Activates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Promotes Nitroindazole_Derivative Nitroindazole Derivative Nitroindazole_Derivative->VEGFR Inhibits

Caption: Putative inhibition of the VEGFR signaling pathway.

p53/MDM2 Apoptosis Pathway: Some indazole derivatives have been shown to induce apoptosis in cancer cells by affecting the p53/MDM2 pathway.[5] By potentially inhibiting the interaction between p53 and its negative regulator MDM2, these compounds can lead to the stabilization and activation of p53, resulting in the transcription of pro-apoptotic genes like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

G MDM2 MDM2 p53 p53 MDM2->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis Induces Bax_up Bax ↑ p53->Bax_up Bcl2_down Bcl-2 ↓ p53->Bcl2_down Nitroindazole_Derivative Nitroindazole Derivative Nitroindazole_Derivative->MDM2 Inhibits? G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Starting_Material Starting Material (e.g., Substituted o-toluidine) Nitration_Cyclization Nitration/ Cyclization Starting_Material->Nitration_Cyclization Purification Purification (Crystallization/ Chromatography) Nitration_Cyclization->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Antiparasitic_Assay Antiparasitic Assay Characterization->Antiparasitic_Assay Anticancer_Assay Anticancer Assay (MTT) Characterization->Anticancer_Assay nNOS_Inhibition_Assay nNOS Inhibition Assay Characterization->nNOS_Inhibition_Assay

References

Benchmarking New 6-Nitroindazole Derivatives: A Comparative Guide to Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, 6-nitroindazole derivatives have emerged as a promising class of compounds with potential applications in oncology, infectious diseases, and neurology. This guide provides a comparative analysis of newly synthesized this compound derivatives against established inhibitors, supported by experimental data and detailed protocols.

Quantitative Data Summary

The inhibitory activities of novel this compound derivatives are compared with known inhibitors targeting similar biological pathways. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other relevant metrics.

Table 1: Antiproliferative Activity of this compound Derivatives Against NCI-H460 Lung Carcinoma Cells [1][2]

CompoundStructureIC50 (µM)Known Inhibitor (Target)IC50 (µM)
11a Substituted benzo[g]indazole5-15Doxorubicin (Topo II)~0.05
11b Substituted benzo[g]indazole5-15Cisplatin (DNA cross-linking)~1-5
12a Substituted benzo[g]indazole5-15Paclitaxel (Microtubules)~0.002-0.01
12b Substituted benzo[g]indazole5-15

Table 2: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives Against Leishmania infantum [3]

CompoundStructureIC50 (µM)Known Inhibitor (Target)IC50 (µM)
4 3-chloro-6-nitro-1H-indazole derivativeStrong to moderateMiltefosine (Various)0.5-5.0
5 3-chloro-6-nitro-1H-indazole derivativeStrong to moderateAmphotericin B (Ergosterol)0.1-1.0
7 3-chloro-6-nitro-1H-indazole derivativeStrong to moderate
10 3-chloro-6-nitro-1H-indazole derivativeStrong to moderate
11 3-chloro-6-nitro-1H-indazole derivativeStrong to moderate
12 3-chloro-6-nitro-1H-indazole derivativeStrong to moderate
13 3-chloro-6-nitro-1H-indazole derivativeStrong to moderate

Table 3: Inhibition of Nitric Oxide Synthase (NOS) by Nitroindazole Derivatives [4][5]

CompoundTarget IsoformIC50 (µM)Known InhibitorTarget IsoformIC50 (µM)
This compound NOS-7-NitroindazolenNOSPotent
7-Nitroindazole nNOS (selective)PotentL-NAMENon-selective NOS-
5-Nitroindazole Ca2+-calmodulin-dependent NOS-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)[6][7]

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate (producing a chromogenic or fluorogenic product)

  • Assay buffer (optimized for pH and salt concentration)

  • Test compounds (this compound derivatives and known inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate spectrophotometer or fluorometer

Methodology:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound. Include controls for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme).

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Measure the change in absorbance or fluorescence over time at a specific wavelength.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)[3]

This protocol is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., NCI-H460)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

Visual representations of experimental processes and biological pathways aid in understanding the context of the research.

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis New this compound\nDerivatives New this compound Derivatives Serial Dilutions Serial Dilutions New this compound\nDerivatives->Serial Dilutions Known\nInhibitors Known Inhibitors Known\nInhibitors->Serial Dilutions Enzyme/Cell-based\nAssay Enzyme/Cell-based Assay Serial Dilutions->Enzyme/Cell-based\nAssay Incubation Incubation Enzyme/Cell-based\nAssay->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition IC50 Determination IC50 Determination Data Acquisition->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis

Caption: Workflow for Benchmarking Inhibitors.

G nNOS nNOS Citrulline Citrulline nNOS->Citrulline NO NO nNOS->NO Product sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation 7-Nitroindazole 7-Nitroindazole 7-Nitroindazole->nNOS Inhibition cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Physiological\nEffects Physiological Effects cGMP->Physiological\nEffects

Caption: Inhibition of the nNOS Signaling Pathway.

References

Comparative study of the biological activity of nitroindazole positional isomers.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of Nitroindazole Positional Isomers

Nitroindazoles, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. The biological activity of these compounds is profoundly influenced by the position of the nitro group on the indazole ring. This guide provides a comparative overview of the biological activities of four key positional isomers—4-nitroindazole, 5-nitroindazole (B105863), 6-nitroindazole, and 7-nitroindazole (B13768)—supported by experimental data.

Data Summary

The biological activities of nitroindazole isomers vary significantly, with research highlighting their potential as enzyme inhibitors, antiparasitic agents, and anti-inflammatory compounds. The following table summarizes the key quantitative data on the biological activities of these isomers.

IsomerTarget/ActivityMeasurementValueReference
5-Nitroindazole Trypanosoma cruzi (intracellular amastigotes)IC₅₀0.41 µM (for derivative 16)[1]
Acanthamoeba castellanii (trophozoites)IC₅₀2.6 ± 0.7 µM (for derivative 8)[2]
This compound Cyclooxygenase-2 (COX-2) InhibitionIC₅₀19.22 µM[3]
in vivo Anti-inflammatory Activity% Inhibition (at 100 mg/kg)41.59%[3]
Interleukin-1β (IL-1β) InhibitionIC₅₀100.75 µM[3]
7-Nitroindazole Neuronal Nitric Oxide Synthase (nNOS)IC₅₀0.47 µM[4]

Note: Data for 4-nitroindazole is limited in the reviewed literature.

Comparative Biological Activities

Enzyme Inhibition: A Focus on Nitric Oxide Synthase

Among the nitroindazole isomers, 7-nitroindazole (7-NI) is the most extensively studied as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS)[5][6]. Nitric oxide (NO) is a critical signaling molecule, and its overproduction by nNOS is implicated in neurodegenerative diseases[7]. 7-NI acts as a competitive inhibitor at the enzyme's active site, competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin[8]. This inhibition of nNOS contributes to its observed neuroprotective, analgesic, and anxiolytic-like properties[9][10][11]. The IC₅₀ value for the inhibition of mouse cerebellar NOS by 7-NI has been reported to be 0.47 µM[4].

In contrast, there is less specific information regarding the nNOS inhibitory activity of 4-, 5-, and this compound. However, This compound has been investigated for its role as a selective inhibitor of nitric oxide synthase, suggesting its potential in studies related to neurobiology and cardiovascular research[12].

Antiparasitic Activity

Derivatives of 5-nitroindazole have demonstrated significant antiparasitic activity. The biological mechanism often involves the bioreductive activation of the nitro group by nitroreductase enzymes present in certain protozoa, leading to the generation of cytotoxic reactive species that damage cellular components like DNA[8].

Studies have shown that 5-nitroindazole derivatives are particularly effective against Trypanosoma cruzi, the parasite responsible for Chagas disease[1]. For instance, one derivative exhibited an IC₅₀ of 0.41 μM against intracellular amastigotes of a moderately drug-resistant strain of T. cruzi[1]. Furthermore, derivatives of 5-nitroindazole have shown potent activity against Acanthamoeba castellanii, with some compounds being more effective than the reference drug chlorhexidine (B1668724) digluconate, exhibiting IC₅₀ values as low as 2.6 µM[2]. Activity has also been reported against Leishmania species and Trichomonas vaginalis[8][13].

Derivatives of This compound have also been synthesized and tested for their antileishmanial activity, with some compounds showing moderate to strong activity against Leishmania infantum[14].

Anti-inflammatory and Anticancer Potential

This compound has been evaluated for its anti-inflammatory properties. In a comparative study, this compound exhibited anti-inflammatory activity and in vitro inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway[3]. While less potent than 5-aminoindazole (B92378) in the studied assays, these findings indicate the potential of the 6-nitro isomer in modulating inflammatory responses[3].

The indazole scaffold is a known pharmacophore in the development of anticancer agents, often through the inhibition of protein kinases[15]. While direct comparative studies on the anticancer activity of all four nitroindazole isomers are scarce, derivatives of 5-nitroindazole have shown moderate antineoplastic activity against certain cancer cell lines[13][16].

Experimental Protocols

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of compounds against nNOS.

  • Enzyme Preparation : Recombinant nNOS is used.

  • Reaction Mixture : A typical assay mixture in a 96-well plate contains assay buffer, the nNOS enzyme, and various concentrations of the test inhibitor (e.g., 7-nitroindazole)[8]. A positive control (no inhibitor) and a negative control (no enzyme) are included.

  • Reaction Initiation : The reaction is initiated by adding the substrate L-arginine and necessary cofactors (e.g., NADPH, tetrahydrobiopterin)[8].

  • Incubation : The plate is incubated at 37°C for a specified time (e.g., 60 minutes) to allow for the production of nitric oxide[8].

  • Detection : The amount of NO produced is indirectly quantified by measuring the concentration of its stable oxidation products, nitrite (B80452) and nitrate (B79036). This is often done using the Griess reagent, which reacts with nitrite to form a colored azo compound[8]. Nitrate is first converted to nitrite using nitrate reductase.

  • Measurement : The absorbance is measured at approximately 540 nm[8].

  • Data Analysis : The percentage of NOS inhibition is calculated for each inhibitor concentration relative to the positive control. The IC₅₀ value is then determined by plotting the percent inhibition against the inhibitor concentration.

Antiparasitic Activity Assay (e.g., against Trypanosoma cruzi)

This protocol outlines a general procedure for assessing the in vitro activity of compounds against the intracellular amastigote form of T. cruzi.

  • Cell Culture : Mammalian host cells (e.g., fibroblasts or macrophages) are seeded in 96-well plates and infected with trypomastigotes of T. cruzi. The trypomastigotes then transform into intracellular amastigotes.

  • Compound Preparation : Stock solutions of the test compounds (e.g., 5-nitroindazole derivatives) are prepared, typically in DMSO, and then serially diluted to the desired concentrations in the culture medium.

  • Treatment : The infected host cells are treated with different concentrations of the test compounds. A positive control (e.g., benznidazole) and a negative control (vehicle) are included.

  • Incubation : The plates are incubated for a specific period (e.g., 48-72 hours) to allow for the proliferation of amastigotes and the action of the compounds.

  • Quantification of Parasite Load : The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells (e.g., with Giemsa stain) and counting the number of parasites per cell under a microscope. Alternatively, a reporter gene system (e.g., parasites expressing β-galactosidase) can be used for a colorimetric readout.

  • Data Analysis : The percentage of parasite growth inhibition is calculated for each compound concentration compared to the negative control. The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration.

In Vitro COX-2 Inhibition Assay

This protocol describes a general method for evaluating the inhibitory effect of compounds on COX-2 activity.

  • Enzyme and Substrate : Purified recombinant COX-2 enzyme and its substrate, arachidonic acid, are used.

  • Assay Buffer : The assay is performed in a suitable buffer (e.g., Tris-HCl).

  • Reaction Setup : In a 96-well plate, the COX-2 enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a reference inhibitor (e.g., celecoxib) for a short period at room temperature.

  • Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.

  • Incubation : The reaction is allowed to proceed for a defined time at 37°C.

  • Detection : The product of the COX-2 reaction, prostaglandin (B15479496) E₂ (PGE₂), is quantified. This is typically done using a competitive enzyme-linked immunosorbent assay (ELISA) kit specific for PGE₂.

  • Data Analysis : A standard curve for PGE₂ is generated. The concentration of PGE₂ produced in the presence of the test compound is determined from this curve. The percentage of COX-2 inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined from the dose-response curve.

Visualizations

Nitric_Oxide_Signaling_Pathway L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Produces Inhibitor 7-Nitroindazole Inhibitor->nNOS Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Neurotransmission, Vasodilation) PKG->Physiological_Effects Leads to

Caption: Inhibition of the nNOS signaling pathway by 7-Nitroindazole.

Experimental_Workflow Start Start: Synthesized Nitroindazole Isomers In_Vitro_Assays In Vitro Biological Assays Start->In_Vitro_Assays Enzyme_Inhibition Enzyme Inhibition (e.g., nNOS, COX-2) In_Vitro_Assays->Enzyme_Inhibition Antiparasitic_Screening Antiparasitic Screening (e.g., T. cruzi, Leishmania) In_Vitro_Assays->Antiparasitic_Screening Anticancer_Assay Anticancer Assays (Cell Viability) In_Vitro_Assays->Anticancer_Assay Data_Analysis Data Analysis (IC₅₀ Determination) Enzyme_Inhibition->Data_Analysis Antiparasitic_Screening->Data_Analysis Anticancer_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Generalized workflow for evaluating nitroindazole biological activity.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Nitroindazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the diligent management of chemical waste is fundamental to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 6-Nitroindazole, a compound that requires careful handling due to its hazardous nature. Adherence to these protocols is critical for personnel safety and environmental protection.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance.[1][2] It is considered harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[2][3] Furthermore, there is limited evidence of carcinogenic effects, and it may cause genetic defects.[1][2] Due to these hazards, this compound and any contaminated materials must be treated as regulated hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CategorySource
Acute Toxicity, OralCategory 4[3]
Acute Toxicity, DermalCategory 4[3]
Acute Toxicity, InhalationCategory 4[3]
Skin Corrosion/IrritationCategory 2[2][3]
Serious Eye Damage/Eye IrritationCategory 2 / 2A[2][3]
CarcinogenicityLimited Evidence[1]
Germ Cell MutagenicityMay cause genetic defects[2]

Step-by-Step Disposal Protocol

The required procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[4][5] On-site treatment or drain disposal is not a suitable option.[6]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.[5]

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][5]

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.[1]

  • Respiratory Protection: Use a NIOSH-approved respirator with organic vapor cartridges, especially if there is a risk of generating dust.[1][2]

Waste Segregation and Collection

Proper segregation is a critical step to prevent dangerous chemical reactions and to ensure correct disposal.[4][6]

  • Solid Waste: Collect any surplus, expired, or contaminated solid this compound in a designated, clearly labeled hazardous waste container.[1][5] The container must be robust, chemically resistant (e.g., high-density polyethylene), and have a secure, tight-fitting lid.[4][6]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing papers, gloves, or absorbent pads from spills, must also be placed in the same designated container.[6]

  • Solutions: If the compound is in a solvent, it should be collected in a designated container for liquid hazardous waste. Ensure the solvent is compatible with the other contents of the container.[5]

  • Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong bases, or acids.[4][7]

Labeling and Storage
  • Labeling: Immediately label the hazardous waste container with the following information:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound".[5]

    • The associated hazards (e.g., "Toxic," "Irritant").[5]

    • The accumulation start date.[5]

  • Storage: Store the hazardous waste container in a designated and secure Satellite Accumulation Area (SAA).[8][9] This area should be well-ventilated and away from incompatible materials. The container should be kept in secondary containment to prevent the spread of material in case of a leak.[6] Keep the container closed at all times except when adding waste.[8]

Spill Response

In the event of a spill:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use dry clean-up procedures and avoid generating dust.[1]

    • Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.[4]

    • Carefully sweep or vacuum the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[1]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency responders and your institution's EHS department.[1]

    • Prevent the spillage from entering drains or water courses.[1]

Final Disposal
  • Arranging Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup of the waste.[4][5] Provide the disposal company with the Safety Data Sheet (SDS) for the compound.

  • Disposal Method: The most common disposal methods for this type of compound are high-temperature incineration in a licensed facility or burial in a licensed landfill, after admixture with a suitable combustible material.[1][4]

  • Empty Containers: Empty containers must be managed as hazardous waste unless they have been decontaminated (e.g., triple-rinsed with a suitable solvent).[1][5] The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[5]

Regulatory Compliance

All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Ensure all documentation, such as hazardous waste manifests, is completed accurately.

Disposal Workflow Visualization

The following diagram outlines the logical workflow for the proper disposal of this compound.

G Workflow for Proper Disposal of this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) container 2. Select Labeled, Compatible 'Hazardous Waste' Container ppe->container collect 3. Place Waste Solid & Contaminated Materials in Container container->collect close_lid 4. Securely Close Container Lid collect->close_lid store 5. Store in Designated Satellite Accumulation Area (SAA) close_lid->store contact_ehs 6. Arrange Waste Pickup with Institutional EHS Office store->contact_ehs When container is full or max storage time is reached disposal 7. Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: General workflow for hazardous chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Nitroindazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 6-Nitroindazole, a compound utilized in pharmacological and biochemical research as a nitric oxide synthase inhibitor.[1] Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance and must be handled with care. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3] Therefore, wearing appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical goggles.[4] Contact lenses should not be worn.[4]To prevent eye irritation from dust particles.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, polychloroprene, butyl rubber).[4]To prevent skin contact and irritation.[2]
Body Protection Lab coat or overalls and a PVC apron if necessary.[4]To protect skin from accidental exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6]To be used if engineering controls are insufficient to prevent inhalation of dust.[2]

Operational Plan: Step-by-Step Handling Procedures

Following a strict operational workflow is crucial to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood.[2][4][5]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Keep the container of this compound tightly closed when not in use.[5][6]

2. Handling the Compound:

  • Avoid all personal contact, including the inhalation of dust.[2][4]

  • Do not eat, drink, or smoke in the handling area.[2][4]

  • Minimize dust generation and accumulation during handling.[5][6]

  • Use dry, clean-up procedures and avoid generating dust if a spill occurs.[2][4]

3. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][4]

  • Contaminated work clothes should be laundered separately before reuse.[2][4]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][8][9]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[4][10] Seek medical attention if irritation persists.[4][10]
Inhalation Move the person to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][10]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][6]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Designate a clearly labeled, dedicated waste container for "Halogenated Organic Solids."[11]

  • The container should be made of a compatible material (e.g., high-density polyethylene) with a secure, tight-fitting lid.[11]

  • Any materials grossly contaminated with this compound, such as weighing paper, gloves, or absorbent pads, must also be placed in the same designated container.[11]

2. Storage of Waste:

  • Store the waste container in a designated and properly ventilated satellite accumulation area.[11]

  • The container must be kept securely closed except when adding waste.[11]

3. Final Disposal:

  • On-site treatment or drain disposal is not appropriate for this chemical.[11]

  • Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11] This will typically involve incineration in a licensed facility.[4]

Safe Handling Workflow

Safe_Handling_of_6_Nitroindazole Workflow for Safe Handling of this compound A Preparation & Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B Proceed with Caution C Handling in Ventilated Area (Fume Hood) B->C Begin Experiment H Emergency Procedures (Spill or Exposure) B->H D Post-Handling Decontamination (Hand Washing, Clothing) C->D After Handling E Waste Segregation (Halogenated Organic Solids) C->E During Handling C->H In Case of Accident F Secure Waste Storage D->F E->F Store Waste G Professional Disposal via EHS F->G Arrange Pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitroindazole
Reactant of Route 2
Reactant of Route 2
6-Nitroindazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.